4-Aminobenzoic Acid

Catalog No.
S518503
CAS No.
150-13-0
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobenzoic Acid

CAS Number

150-13-0

Product Name

4-Aminobenzoic Acid

IUPAC Name

4-aminobenzoic acid

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)

InChI Key

ALYNCZNDIQEVRV-UHFFFAOYSA-N

SMILES

Array

solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C
One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether.
Freely soluble in alcohol
Soluble in alkalis and ethane (C2H6)
For more Solubility (Complete) data for 4-AMINOBENZOIC ACID (8 total), please visit the HSDB record page.
6.11 mg/mL

Synonyms

4 Aminobenzoic Acid, 4 Aminobenzoic Acid, Potassium Salt, 4-Aminobenzoate, Potassium, 4-Aminobenzoic Acid, 4-Aminobenzoic Acid, Potassium Salt, Aminobenzoate, Potassium, Aminobenzoic Acid (USP), Epit Vit, Epitelplast, Hachemina, Magnesium para-Aminobenzoate, p Aminobenzoic Acid, p-Aminobenzoic Acid, PABA, Pabasan, para Aminobenzoic Acid, para-Aminobenzoate, Magnesium, para-Aminobenzoic Acid, Paraminan, Paraminol, Potaba, Potassium 4 Aminobenzoate, Potassium 4-Aminobenzoate, Potassium Aminobenzoate

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])[NH3+]

The exact mass of the compound 4-Aminobenzoic acid is 137.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6110 mg/l (at 30 °c)0.04 min water, 5,390 mg/l at 25 °c; 6,110 mg/l at 30 °cone gram dissolves in 90 ml boiling water; in 8 ml alcohol, in 60 ml ether. soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether.freely soluble in alcoholsoluble in alkalis and ethane (c2h6)soluble in oxygenated solventssoluble in ethanol and ether; slightly soluble in acetone; insoluble in chloroform and benzenesolubility in 90% ethanol, 11.3% at 9.6 °c; solubility in benzene, 0.06% at 11 °cthe solubility of 4-aminobenzoic acid is 6.1 g/l at 30 °c in water, 125 g/l alcohol and 17 g/l ether; it is soluble in ethyl acetate and glacial acetic acid, slightly soluble in benzene, and practically insoluble in petroleum ether.6.11 mg/ml>20.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7627. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

4-aminobenzoic acid structure and biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure & Properties

4-Aminobenzoic acid (PABA) is an organic compound with the formula H₂NC₆H₄CO₂H. It features a benzene ring substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to opposite carbon atoms in the para (1,4) position [1].

The table below summarizes its key chemical and physical properties for easy reference [1] [2] [3].

Property Value / Description
Systematic Name This compound
Other Names para-Aminobenzoic acid, PABA, Vitamin Bx [1] [3]
CAS Registry Number 150-13-0 [2] [3]
Molecular Formula C₇H₇NO₂ [1] [2]
Molecular Weight 137.14 g/mol [2]
Melting Point 187 - 189 °C [1] [2]
pKa Values 2.42 (amino group), 4.88 (carboxyl group) [1]
Appearance White to grey crystalline solid [1]
Water Solubility Slightly soluble (1 g/170 mL at 25°C) [1]

Biosynthesis Pathways

PABA is produced from chorismate, a key intermediate from the shikimate pathway. The best-characterized route is a two-step pathway found in bacteria, plants, and fungi like E. coli and Saccharomyces cerevisiae [1] [4] [5].

Chorismate Chorismate ADC ADC Chorismate->ADC PabA & PabB (Aminodeoxychorismate Synthase) L_Glutamine L_Glutamine Glutamate Glutamate L_Glutamine->Glutamate PabA PABA PABA ADC->PABA PabC (Aminodeoxychorismate Lyase) Pyruvate Pyruvate ADC->Pyruvate

The two-step enzymatic pathway for PABA biosynthesis from chorismate.

  • Step 1: Formation of ADC - The enzyme aminodeoxychorismate synthase (composed of subunits PabA and PabB) converts chorismate and L-glutamine to 4-amino-4-deoxychorismate (ADC) and glutamate [4] [5] [6]. PabA provides glutaminase activity, supplying ammonia to PabB, which binds chorismate [6].
  • Step 2: Elimination of Pyruvate - The enzyme aminodeoxychorismate lyase (PabC) then catalyzes the removal of a pyruvate moiety from ADC, resulting in the aromatization of the ring and the formation of PABA [4] [5].

Some archaea, such as Methanococcus maripaludis, utilize a distinct pathway. They generate PABA from 3-dehydroquinic acid (DHQ), a precursor to chorismate in the shikimate pathway, rather than from chorismate itself [5].

Functional Roles & Pharmacological Significance

PABA's biological roles make it a significant target for drug development and scientific research.

  • Folate Biosynthesis: PABA is a crucial intermediate in the de novo synthesis of folate (vitamin B9) in bacteria, plants, and fungi [1] [7]. Humans cannot synthesize folate and must acquire it from their diet, but the PABA-dependent pathway in pathogenic bacteria is a classic drug target. Sulfonamide antibiotics are structurally similar to PABA and competitively inhibit its conversion to folate, thereby halting bacterial growth [1].
  • Precursor for Other Metabolites: In yeast, PABA serves as a precursor in the biosynthesis of coenzyme Q (ubiquinone), an essential component of the mitochondrial electron transport chain [8].
  • Medical and Commercial Uses: Beyond its role as a metabolic precursor, PABA and its derivatives have direct applications.
    • The potassium salt is a prescribed drug for fibrotic skin disorders like Peyronie's disease [1].
    • It was historically a common UVB filter in sunscreens, though its use has declined due to concerns about allergies and skin discoloration [1].
    • Its simple structure serves as a building block for synthesizing various drugs, including the local anesthetic benzocaine [5].

Key Experimental & Research Methodologies

Research into PABA's biosynthesis and function often relies on classical biochemical and genetic techniques.

Table: Key Experimental Approaches in PABA Research

Methodology Application & Purpose Key Findings from Literature
Genetic Mutagenesis & Complementation Identify genes essential for PABA synthesis by studying growth requirements of mutant strains. Mutations in pabA, pabB, and pabC genes in E. coli created PABA auxotrophs, confirming the roles of these genes [9].
Enzyme Kinetics & Characterization Purify individual enzymes to study their specific activity, kinetics, and cofactor requirements. Purified PabA has no glutaminase activity alone; it forms a 1:1 complex with PabB for function. The PabA/PabB complex has a glutaminase kcat of 17 min⁻¹ [6].
Isotopic Labeling & Tracer Studies Track the incorporation of labeled precursors to elucidate metabolic pathways and intermediates. A stable ¹³C-isotope of PABA was prenylated in yeast, demonstrating its direct role in coenzyme Q biosynthesis [8].

Conclusion and Research Outlook

The core structure and primary biosynthetic pathway of this compound are well-established, underpinning its critical role as a builder of essential biological molecules. Current research continues to explore its potential, including:

  • Neuropsychiatric Therapeutics: Recent reviews highlight PABA's potential neuroprotective properties, including neurotransmitter modulation, anti-inflammatory, and antioxidant effects, though these mechanisms require further experimental validation [10].
  • Archaeal Metabolism: The discovery of a non-canonical PABA pathway in archaea reveals evolutionary diversity in aromatic amino acid metabolism and expands our understanding of central metabolism across life forms [5].

References

The Role of P-Aminobenzoate (PABA) in Folate Synthesis: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

p-Aminobenzoate (PABA) serves as an essential precursor for the synthesis of folate molecules in plants, many bacteria, and lower eukaryotes. Unlike humans and other higher animals that require dietary folate, these organisms synthesize folates de novo, making the PABA branch of the folate biosynthesis pathway a promising target for antimicrobial and herbicide development [1] [2] [3]. In plants, folate biosynthesis is compartmentalized across three organelles: the pterin moiety is synthesized in the cytosol, the PABA moiety in plastids, and the final assembly occurs in mitochondria [4] [3]. The core synthesis of PABA from chorismate is a two-step process, conserved yet distinct in its genetic and structural organization between bacteria and plants. Recent research has identified the bifunctional enzyme GAT-ADCS (Glutamine Amidotransferase-Aminodeoxychorismate Synthase) in plants and apicomplexan parasites as a key regulatory point and a validated target for novel inhibitor compounds like rubreserine [2]. This guide provides a comprehensive technical overview of the PABA pathway, its regulation, and experimental approaches for its investigation.

The Biochemical Pathway of PABA Synthesis

The Core Two-Step Conversion of Chorismate to PABA

The biosynthesis of PABA proceeds via a conserved two-step pathway originating from chorismate, a key intermediate from the shikimate pathway.

  • Step 1: Formation of Aminodeoxychorismate (ADC). Chorismate is aminated to form 4-amino-4-deoxychorismate (ADC). This reaction requires the transfer of the amide nitrogen from glutamine [1] [2]. In E. coli, this step is catalyzed by two separate proteins, PabA and PabB, which together form ADC synthase (ADCS) [1] [5].
  • Step 2: Conversion of ADC to PABA. ADC undergoes elimination of pyruvate and aromatization to yield PABA. In E. coli, this reaction is catalyzed by ADC lyase (PabC) [1].

The following diagram illustrates the core pathway and its integration into folate synthesis:

G Chorismate Chorismate ADC ADC Chorismate->ADC ADC Synthase (ADCS) Uses Glutamine Glutamine Glutamine PABA PABA ADC->PABA ADC Lyase (ADCL) Releases Pyruvate Dihydrofolate Dihydrofolate PABA->Dihydrofolate Dihydropteroate Synthase (DHPS) HMDHP HMDHP (Pterin MoietY) HMDHP->Dihydrofolate

Core PABA biosynthesis pathway and integration into folate synthesis.

Key Enzymes and Genetic Organization

A critical evolutionary distinction exists in the genetic organization of the first enzyme between bacteria and plants/lower eukaryotes.

Table: Comparative Genetics of PABA Synthesis Enzymes

Organism Group ADC Synthase Component ADC Lyase Component Notes
Bacteria (e.g., E. coli) Two separate proteins: PabA (GAT) and PabB (ADCS) [1] Separate protein: PabC [1] [5] Canonical, well-characterized system.
Plants & Lower Eukaryotes Single bifunctional protein (GAT-ADCS) with fused PabA and PabB domains [1] [2] [4] Separate protein: ADCL [4] GAT-ADCS is plastid-targeted in plants [1]. The bifunctional protein produces ADC, not PABA directly [1].

This bifunctional GAT-ADCS enzyme in plants and parasites is classified as a member of the G-type amidotransferases and represents a validated and attractive drug target due to its absence in humans [2].

Quantitative Data and Inhibition Profiles

PABA and Folate Concentrations in Biological Systems

Quantifying metabolites and enzyme kinetics is fundamental for pathway analysis and metabolic engineering.

Table: Quantitative Data on PABA, Folates, and Enzyme Inhibition

Subject Measured Value / Condition Source/Context
PABA Content (Tomato Fruit) 0.7 - 2.3 nmol·g⁻¹ fresh weight [1] Total PABA pool remained stable during ripening despite falling ADCS mRNA levels.
Total Folate (Maize Kernels) 0.44 - 0.99 nmol·g⁻¹ dry weight [6] Variation between two inbred lines (JI63 vs. DAN3130).
GAT-ADCS Inhibition (Rubreserine) IC₅₀ ≈ 8 μM (Enzyme) Against plant GAT-ADCS glutamine amidotransferase activity [2].
Growth Inhibition (Rubreserine) IC₅₀ = 65 μM (A. thaliana), 20 μM (T. gondii), 1 μM (P. falciparum) [2] Demonstrates potency against apicomplexan parasites.
Folate Reduction by Rubreserine 40-50% decrease in A. thaliana and T. gondii [2] Correlation between growth inhibition and disrupted folate biosynthesis.
Targeting the Pathway: Inhibition and Physiological Impact

The PABA pathway is a established target for antifolates. Sulfonamide drugs inhibit the downstream enzyme Dihydropteroate Synthase (DHPS), which incorporates PABA into the folate backbone [2]. More recently, high-throughput screening identified rubreserine as a specific inhibitor of the GAT-ADCS enzyme in plants [2]. The physiological consequences of disrupting PABA/folate synthesis are severe:

  • In Plants: Mutations in GAT-ADCS are embryo-lethal, underscoring its essentiality [2].
  • In Bacteria: Deletion of folate synthesis genes in Lactiplantibacillus plantarum led to significant growth impairment, increased cell length, elevated DNA content, and cell lysis [7].
  • In Parasites: Inhibition of GAT-ADCS by rubreserine effectively controls growth of Toxoplasma gondii and Plasmodium falciparum [2].

Experimental Methodologies and Protocols

This section outlines key experimental approaches for studying PABA synthesis, derived from the literature.

Functional Complementation Assays

Purpose: To verify the function of a putative PABA synthesis gene (e.g., GAT-ADCS). Principle: A gene of interest is expressed in a microbial host that is incapable of synthesizing PABA, and growth restoration is monitored.

  • Model System: E. coli BN1163 (pabA, pabB double mutant) or a yeast PABA-synthase deletant strain [1].
  • Procedure:
    • Clone the candidate cDNA (often with the plastid-targeting peptide removed for prokaryotic hosts) into an expression vector with inducible promoters (e.g., pLOI707HE for E. coli, pVT103-U for yeast).
    • Introduce the construct into the mutant host strain.
    • Plate transformed cells on synthetic minimal medium lacking PABA.
    • Include controls: vector-only (negative control) and medium supplemented with PABA (0.2-0.5 μg·ml⁻¹, positive control for growth) [1].
  • Outcome: Cell growth on PABA-free medium indicates the candidate gene encodes a functional enzyme that complements the host's metabolic defect [1].
Recombinant Enzyme Production and Activity Analysis

Purpose: To produce and biochemically characterize the enzymes of the PABA pathway. Procedure:

  • Heterologous Expression: Express the gene (e.g., truncated AtADCS) in a system like E. coli BL21 with an expression vector (e.g., pET-28a). Induce with IPTG [1].
  • Protein Extraction: Lyse cells and prepare desalted crude extracts or purify the protein using affinity chromatography.
  • Enzyme Activity Assay:
    • For ADCS, the reaction is coupled with excess E. coli PabC (ADC lyase). The final product, PABA, can be quantified using HPLC [1].
    • To distinguish between ADC and PABA production, assay the recombinant protein alone and in the presence of purified PabC. Production of PABA only in the presence of PabC indicates the plant enzyme is an ADCS, not a "PABA synthase" [1].
  • Inhibition Studies: For inhibitors like rubreserine, incubate the purified enzyme (e.g., GAT-ADCS) with the compound and measure residual activity. Determine IC₅₀ values by plotting inhibitor concentration against activity [2].
In vivo Analysis in Plant and Parasite Systems

Purpose: To study the effect of inhibitors on whole organisms and link folate biosynthesis to phenotype. Procedure:

  • Plant Growth Assay: Grow A. thaliana seedlings on Murashige and Skoog agar plates containing the inhibitor (e.g., rubreserine). Count seedlings that reach the two-leaf stage after two weeks to determine growth inhibition IC₅₀ [2].
  • Parasite Proliferation/Invasion Assay:
    • Infect human fibroblast (HFF) monolayers with T. gondii tachyzoites.
    • Add inhibitors and incubate. Fix cells and stain with antibodies (e.g., against TgSAG1) and Hoechst for nuclei.
    • Count intracellular parasites from randomly selected microscope fields. Express invasion/proliferation as a percentage of untreated controls [2].
  • Metabolite Rescue: To confirm target specificity, repeat growth/inhibition assays in the presence of PABA or 5-formyltetrahydrofolate. Restoration of growth up to the IC₅₀ indicates the inhibitor's effect is specific to folate biosynthesis [2].

Research Applications and Future Directions

The study of PABA synthesis has significant translational applications, primarily in drug and herbicide development.

  • Anti-Parasitic Drug Discovery: The bifunctional GAT-ADCS in Apicomplexan parasites is a validated target. Rubreserine provides a novel chemical scaffold for developing new treatments for toxoplasmosis and malaria, with potential efficacy against sulfonamide-resistant strains [2].
  • Antibiotic Development: PABA synthesis is essential for many human pathogens but is absent in humans. Hybrid molecules derived from PABA, such as Schiff bases, show promise as antimicrobial and anticancer agents [8].
  • Plant Biofortification: Enhancing the flux through the PABA branch, along with the pterin branch, is a key strategy for increasing the folate content in edible crops (e.g., tomato, rice) to combat global folate deficiency [3].
  • Herbicide Development: The essential nature of PABA synthesis in plants makes it a potential target for new herbicides, though this application is less explored in the provided literature.

Future research will focus on structural characterization of GAT-ADCS to enable rational drug design, exploration of the salvage and regulatory mechanisms of PABA in different organisms, and refining biofortification strategies that account for the complex compartmentalization and regulation of folate synthesis in plants [4] [6] [3].

Conclusion

References

Metabolic Engineering for Enhanced PABA Production

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing the shikimate pathway in microbial factories is a key strategy for producing PABA and its derivatives. The table below summarizes quantitative results and key strategies from recent studies.

Host Organism Engineering Strategy Key Gene/Pathway Targeted Resulting PABA or Derivative Titer Citation
Pseudomonas putida Combinatorial DoE to modulate all shikimate & PABA gene expression levels [1] aroB (3-dehydroquinate synthase) identified as major bottleneck [1] 232.1 mg/L of PABA [1] [1]
Escherichia coli Engineered a pathway from PABA to 2,5-pyridinedicarboxylate; increased shikimate flux [2] [3] Heterologous expression of ahdA and optimized pobA [2] [3] 10.6 g/L of 2,5-PDCA (a PABA-derived product) [3] [2] [3]
Corynebacterium glutamicum Deleted PTS system (ptsH) and regulator iolR to increase PEP availability and shikimate yield [4] Overexpression of aroGS180F (feedback-resistant) and aroB [4] 4.1 g/L of shikimate (a direct PABA precursor) [4] [4]
Experimental Protocol: Combinatorial Pathway Optimization

The following workflow is based on a study that used a Statistical Design of Experiments (DoE) approach to efficiently optimize the entire shikimate pathway for PABA production in Pseudomonas putida [1].

architecture cluster_details Key Technical Details Step1 1. Define Genetic Variables Step2 2. Apply Statistical Design (DoE) Step1->Step2 Detail1 Variables: Promoter/RBS strength, plasmid copy number for 9 pathway genes Step3 3. Construct Strain Library Step2->Step3 Detail2 Used Plackett-Burman design to sample 2.7% (16 strains) of a 512-variant library Step4 4. Screen for Production Step3->Step4 Detail3 Assembled plasmids with defined parts for high/low expression levels Step5 5. Build Predictive Model Step4->Step5 Detail4 Measured PABA titers (2 - 186.2 mg/L) in the initial library Step6 6. Identify Bottlenecks & Validate Step5->Step6 Detail5 Trained linear regression model to predict high-performing genotypes Detail6 Model pinpointed aroB as critical; validation achieved 232.1 mg/L titer

Biological Significance and Applications

PABA's role extends beyond being a pathway end-product. It serves as a crucial precursor for other biologically significant molecules, which underpins its importance in biotechnology and medicine.

  • Folate Biosynthesis: PABA is a direct precursor for the synthesis of folic acid (vitamin B9), which is essential for DNA synthesis and cell division [5].
  • Coenzyme Q Biosynthesis: Research in yeast has shown that PABA can function as a ring precursor for the biosynthesis of coenzyme Q (ubiquinone), a crucial component of the mitochondrial electron transport chain [6].
  • Therapeutic Potential: PABA and its derivatives have shown promise in neuropsychiatric disorders, exhibiting neurotransmitter modulation, anti-inflammatory action, and antioxidant defense capabilities, though further clinical validation is needed [5].

References

Para-Aminobenzoic Acid (PABA) in Coenzyme Q Biosynthesis: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Para-aminobenzoic acid (PABA) plays a complex and species-dependent role in coenzyme Q (CoQ) biosynthesis, functioning as an alternative ring precursor in some organisms while acting as a competitive inhibitor in others. In yeast, PABA serves as a bona fide precursor that is successfully incorporated into the quinone ring structure through a deamination process, whereas in mammalian systems, PABA competitively interferes with normal CoQ biosynthesis, leading to the accumulation of incomplete analogues and potentially contributing to functional CoQ deficiency [1] [2]. This technical guide comprehensively details the biochemical mechanisms, experimental approaches, and research implications of PABA's interplay with CoQ metabolism, providing drug development professionals with essential insights for therapeutic targeting of CoQ biosynthesis pathways.

Biochemical Pathways and Molecular Mechanisms

The Dual Metabolic Fate of PABA

PABA occupies a unique position in biochemistry, serving as a crucial precursor in folate biosynthesis while also participating in CoQ metabolism through distinct mechanisms across species. The molecular structure of PABA, featuring a benzoic acid ring with an amino group at the para position, closely resembles that of the canonical CoQ precursor 4-hydroxybenzoic acid (4-HB), enabling its recognition by early-stage CoQ biosynthetic enzymes [1] [3].

G Chorismate Chorismate PABA PABA Chorismate->PABA ABZ1/ABZ2 4-HB 4-HB Chorismate->4-HB Folate Biosynthesis Folate Biosynthesis PABA->Folate Biosynthesis Prenyl-pABA Prenyl-pABA PABA->Prenyl-pABA COQ2 CoQ Biosynthesis CoQ Biosynthesis 4-HB->CoQ Biosynthesis N-DMQ N-DMQ Prenyl-pABA->N-DMQ Mammalian Systems Functional CoQ Functional CoQ Prenyl-pABA->Functional CoQ Yeast Systems (Coq6 Deamination)

Figure 1: Dual Metabolic Fate of PABA in Biochemical Pathways

Species-Specific Biosynthetic Pathways
2.2.1 Yeast Model System (S. cerevisiae)

In yeast, PABA undergoes successful integration into functional CoQ through a carefully orchestrated pathway:

  • Initial prenylation: The Coq2 enzyme prenylates PABA to form 3-hexaprenyl-4-aminobenzoic acid (prenyl-pABA) [1]
  • Key deamination step: The flavin-dependent monooxygenase Coq6 catalyzes the conversion of the C4-amino group to a C4-hydroxyl group through a proposed Schiff base mechanism [4]
  • Downstream processing: The resulting deaminated intermediate enters the standard CoQ modification pathway, ultimately yielding fully functional CoQ6 [1] [4]

Isotopic tracing experiments in yeast have demonstrated that PABA contributes both carbon and nitrogen atoms to CoQ biosynthesis, with the nitrogen being eliminated during the deamination process [1].

2.2.2 Mammalian Systems

Mammalian cells exhibit a fundamentally different response to PABA in CoQ biosynthesis:

  • Competitive inhibition: PABA competes with 4-HB for the active site of COQ2, the human homolog of yeast Coq2 [2]
  • Incomplete processing: While mammalian COQ2 can prenylate PABA, the subsequent deamination step is inefficient or absent [2]
  • Analogue accumulation: This results in the accumulation of 4-amino-6-demethoxyquinone (N-DMQ), an incomplete CoQ analogue that cannot function in electron transport [2]

The table below summarizes the key differences in PABA metabolism between yeast and mammalian systems:

Table 1: Species-Specific Differences in PABA Metabolism in CoQ Biosynthesis

Aspect Yeast (S. cerevisiae) Mammalian Systems
Prenylation Efficiently prenylated by Coq2 to form prenyl-pABA [1] Efficiently prenylated by COQ2 to form prenyl-pABA [2]
Deamination Successful deamination by Coq6 monooxygenase [4] Inefficient or absent deamination capability [2]
End Product Fully functional CoQ6 [1] N-DMQ analogue accumulation [2]
Cellular Impact Maintains normal CoQ function [1] Decreased cellular CoQ levels, potential functional deficiency [2]

Experimental Approaches and Research Methodologies

Establishing PABA as a CoQ Precursor: Key Experimental Evidence

The role of PABA in CoQ biosynthesis was elucidated through several critical experimental approaches:

3.1.1 Isotopic Tracing and Metabolic Labeling
  • Stable isotope labeling: Incubation of yeast with p-amino[aromatic-13C6]benzoic acid ([13C6]PABA) resulted in the production of both 13C6-demethoxy-Q (DMQ) and 13C6-coenzyme Q, definitively establishing PABA as a precursor [1]
  • Pulse-labeling analyses: Demonstrated that formation of prenyl-pABA occurs within minutes and precedes the synthesis of Q, confirming its role as a biosynthetic intermediate [1]
  • Intermediate identification: HPLC and mass spectrometry analyses identified 3-hexaprenyl-4-aminobenzoic acid (prenyl-pABA) and 4-imino-DMQ6 as intermediates in the PABA utilization pathway [1]
3.1.2 Genetic and Mutational Analyses
  • abz1 mutant studies: Yeast abz1 mutants (defective in PABA synthesis) showed absence of prenyl-pABA in crude lipid extracts, which was restored upon PABA supplementation [1]
  • coq mutant analyses: Examination of various coq mutants helped establish the sequence of PABA incorporation and modification [1]

Table 2: Quantitative Effects of PABA Exposure in Experimental Systems

Experimental System PABA Concentration Observed Effect Molecular Outcome Citation
Neuronal SH-SY5Y cells 1 mM 54% decrease in neuronal CoQ10 46% residual CoQ10 status [5]
Murine cell cultures Varying concentrations Dose-dependent decrease in CoQ N-DMQ accumulation [2]
Human cell lines Varying concentrations Dose-dependent decrease in CoQ N-DMQ accumulation [2]
Detailed Experimental Protocols
3.2.1 Protocol: Assessing PABA Incorporation in Yeast Systems

Objective: To evaluate PABA utilization in CoQ biosynthesis in S. cerevisiae.

Methodology:

  • Strain selection: Utilize wild-type and appropriate mutant strains (e.g., abz1Δ, coq6Δ) in defined genetic backgrounds [1]
  • Culture conditions: Grow yeast in Drop Out Galactose (Dogal) media to deplete intrinsic stores of PABA and folate [1]
  • Isotope labeling: Supplement with stable isotope-labeled [13C6]PABA or radioactive p-hydroxy[U-14C]benzoic acid [1]
  • Lipid extraction: Harvest cells and perform crude lipid extraction using appropriate organic solvents [1]
  • Analysis:
    • HPLC separation of CoQ intermediates and final products
    • Mass spectrometry analysis for isotopic incorporation
    • Quantitative analysis of prenyl-pABA and other intermediates [1]

Key parameters:

  • Time course experiments to establish precursor-product relationships
  • Comparison with 4-HB supplementation controls
  • Assessment of growth on non-fermentable carbon sources to evaluate respiratory function [1]
3.2.2 Protocol: Evaluating PABA Interference in Mammalian Cell Cultures

Objective: To assess the inhibitory effects of PABA on CoQ biosynthesis in mammalian systems.

Methodology:

  • Cell culture: Maintain murine or human cell lines in appropriate media with standardized serum conditions [2]
  • PABA treatment: Expose cells to varying concentrations of PABA (dose-range recommended)
  • CoQ quantification:
    • HPLC-ECD quantification of CoQ and N-DMQ analogues
    • Normalization to cellular protein content [2]
  • Functional assessment:
    • Oxygen consumption measurements in intact and permeabilized cells
    • Spectrophotometric assays for mitochondrial enzymatic activities
    • Assessment of antioxidant functionality and ROS production [2]

Key parameters:

  • Serum selection and standardization (impacts basal CoQ levels)
  • Time-course of N-DMQ accumulation
  • Correlation between CoQ depletion and mitochondrial functional deficits [2]

Pathophysiological Implications and Research Applications

PABA as a Model for Studying CoQ Biosynthesis

The unique properties of PABA make it a valuable research tool for investigating CoQ biosynthesis:

  • Mechanistic probe: The differential handling of PABA between yeast and mammals reveals fundamental aspects of CoQ enzyme specificity and evolution [1] [2]
  • Pathway analysis: PABA incorporation intermediates help elucidate the sequence and requirements of CoQ ring modification [1] [4]
  • Complex assembly: PABA-derived analogues can be used to study the organization and function of the multi-protein CoQ biosynthetic complex [3] [6]
Therapeutic Implications and Drug Development

The interference of PABA with CoQ biosynthesis in mammalian systems has significant therapeutic implications:

  • Risk assessment: PABA is widely used as a food supplement, raising concerns about potential disruption of CoQ metabolism in humans [2]
  • Bypass strategy: Understanding PABA incorporation may inform strategies to bypass specific genetic defects in CoQ biosynthesis using analogue precursors [2]
  • Enzyme targeting: The species-specific differences in PABA metabolism could be exploited for developing antimicrobial agents targeting bacterial CoQ biosynthesis without affecting human hosts [1] [2]

Conclusion and Future Research Directions

PABA represents a molecule of significant interest in CoQ biochemistry, serving as both a tool for basic research and a molecule of potential clinical relevance. The species-specific differences in PABA metabolism highlight the importance of careful model selection when studying CoQ biosynthesis and evaluating potential therapeutic interventions.

Future research directions should focus on:

  • Elucidating the structural basis for the differential handling of PABA between species
  • Developing more sophisticated analogues that can bypass specific genetic defects in CoQ biosynthesis
  • Establishing the in vivo relevance of PABA-mediated CoQ inhibition in mammalian systems
  • Exploring the potential for targeted inhibition of microbial CoQ biosynthesis using PABA analogues

References

4-aminobenzoic acid metabolic pathways microorganisms

Author: Smolecule Technical Support Team. Date: February 2026

PABA Biosynthesis Pathway in Microorganisms

The core pathway for PABA synthesis begins with chorismate, a central metabolite from the shikimate pathway. The process involves two key enzymes [1] [2] [3]:

  • 4-amino-4-deoxychorismate (ADC) synthase: A two-component enzyme (PabA and PabB) that converts chorismate into 4-amino-4-deoxychorismate (ADC) by replacing the hydroxyl group with an amino group [2].
  • ADC lyase (PabC): This enzyme catalyzes the removal of the pyruvyl moiety from ADC, leading to aromatization and the formation of PABA [2].

The following diagram illustrates this pathway:

G Chorismate Chorismate PabAB ADC Synthase (PabA, PabB) Chorismate->PabAB Glutamine ADC 4-Amino-4-deoxychorismate (ADC) PabC ADC Lyase (PabC) ADC->PabC PABA 4-Aminobenzoic acid (PABA) PabAB->ADC PabC->PABA + Pyruvate

This pathway is distinct in mammals, making it an ideal target for antibiotics like sulfonamides, which competitively inhibit the next enzyme in the folate pathway, dihydropteroate synthase [3].

Key Experimental Data on PABA Requirement in Listeria monocytogenes

Recent research highlights that de novo PABA synthesis is crucial for bacterial pathogenesis, even though folate metabolites are present in host cells. The table below summarizes quantitative data from a study on Listeria monocytogenes [1]:

Strain / Condition Virulence Attenuation (Spleen) Virulence Attenuation (Liver) Intracellular Growth in BMMs Plaque Formation
Wild-type 10403S (Reference strain) (Reference strain) Normal Normal
ΔpabA mutant ~50-fold ~1,000-fold Defective Extremely small plaques
ΔpabBC mutant ~180-fold ~8,000-fold Defective (more severe) Extremely small plaques
ΔpabA/BCC complemented Rescued Rescued Rescued Rescued
PABA/DHF supplementation in vitro - - Rescued -
TMP (Trimethoprim) treatment - - Inhibited (Wild-type & ΔpabA) -

Detailed Experimental Methodology

The following workflow outlines the key experiments used to characterize PABA biosynthesis and its role in virulence [1]:

G Start 1. Mutant Construction A Create in-frame deletions in pabA or pabBC genes via allelic exchange. Start->A B 2. In Vitro Growth Phenotyping A->B C Grow mutants in: - Rich media (BHI) - Defined media lacking PABA - Defined media + supplements (PABA, FA, DHF, THF, nucleotides) B->C D 3. Intracellular Infection Assays C->D E Infect Bone Marrow-derived Macrophages (BMMs): - With/without pre-starvation in PABA-minus media - With/without metabolite supplementation - With TMP treatment D->E F 4. In Vivo Virulence Assessment E->F G Intravenous infection of mice. Measure bacterial load (CFU) in spleen and liver. F->G H 5. Genetic Suppressor Screen G->H I Select transposon mutants that form larger plaques. Identify mutations in relA and codY genes. H->I

Key Technical Notes [1]:

  • Defined Media: The study used a custom Listeria synthetic medium (cLSM) with and without PABA.
  • Metabolite Supplementation: Rescue experiments used PABA, dihydrofolic acid (DHF), tetrahydrofolic acid (THF), and folic acid (FA).
  • Antibiotic Inhibition: Trimethoprim (TMP) targeted dihydrofolate reductase, while sulfonamides (SMX) targeted dihydropteroate synthase.
  • Genetic Suppressors: Mutations in relA (involved in the stringent response) and codY (a global nutritional repressor) partially restored the ability of PABA mutants to escape phagosomes and polymerize actin, though not full virulence in mice.

Implications for Drug Development

The research solidifies the PABA pathway as a high-value target.

  • Essentiality for Virulence: The severe attenuation of PABA mutants confirms that de novo synthesis is indispensable for pathogenesis, despite the presence of host folates [1]. Targeting this pathway disrupts a critical vulnerability for the bacterium.
  • Overcoming Antibiotic Resistance: The suppressor mutant study reveals fascinating bacterial adaptability. While relA and codY mutations can bypass some defects of PABA deficiency, the strains remain attenuated. This suggests that targeting both the PABA pathway and the stringent response or CodY regulon could be a novel strategy to combat resistance development [1].
  • Industrial Production for Chemicals: The PABA pathway can be harnessed for industrial production. Engineered Corynebacterium glutamicum can produce high yields of PABA from glucose. Furthermore, by introducing a mutated 4-hydroxybenzoate 3-hydroxylase (PHBH), these strains can convert PABA into 4-amino-3-hydroxybenzoic acid, a valuable precursor for high-performance polymers [4].

The PABA biosynthetic pathway remains a compelling target for anti-infective strategies. Its essential role in bacterial folate metabolism, combined with new insights into its regulation, opens avenues for next-generation antimicrobials and industrial biotechnologies.

References

PABA vitamin Bx essentiality human nutrition

Author: Smolecule Technical Support Team. Date: February 2026

Biological Role and Essentiality

The following diagram illustrates PABA's role in bacterial folate synthesis and its downstream effects.

G PABA PABA DHPF Dihydropteroate PABA->DHPF Condensation Enzyme: Dihydropteroate synthase Folate Folate DHPF->Folate DNA_RNA DNA & RNA Synthesis Folate->DNA_RNA Sulfa_Drugs Sulfa_Drugs Sulfa_Drugs->DHPF Competitive Inhibition

PABA's role in bacterial folate synthesis and sulfa drug mechanism

While non-essential for humans, PABA serves as a building block for folate synthesis in bacteria and plants [1] [2]. Humans lack this biosynthesis pathway and must obtain folate from dietary sources [1]. PABA is incorporated into some B-complex vitamins as it is a structural component of folic acid [3].

Research on Physiological Effects and Mechanisms

Although not a human vitamin, PABA has been investigated for various physiological effects. Evidence is mixed, with some historical uses now considered ineffective or unsafe.

Table 1: Investigated Clinical Applications of PABA
Condition / Use Proposed Mechanism Efficacy & Clinical Evidence
Sunscreen [1] [4] Absorbs ultraviolet (UVB) radiation. Ineffective & Not Recommended: No longer generally recognized as safe and effective by the FDA; causes allergic skin reactions [1] [4].
Scleroderma [1] [4] Improves tissue oxygen uptake; anti-scarring activity. Conflicting Evidence: Older studies suggested skin softening, but a modern randomized trial showed no benefit [1].
Peyronie's Disease [1] [4] Unknown; potential to reduce fibrous plaque. Largely Ineffective: Research shows it does not reverse the condition; associated with rare liver injury [1].
Gray Hair Repigmentation [1] [4] Unknown. Historical Use Only: Early studies (1940s-50s) reported darkening, but effect reverses upon discontinuation; not studied recently [1].
Antibacterial Activity [1] [2] Direct growth inhibition; synergistic with antibiotics against resistant strains. Promising In Vitro, Limited Clinical Use: Poorly absorbed and rapidly excreted in humans, limiting therapeutic potential [1].

Experimental and Pharmaceutical Applications

PABA's simple chemical structure with two functional groups makes it a versatile building block in pharmaceutical research [2].

  • Drug Design Scaffold: PABA is used to develop novel molecules with diverse therapeutic potentials, including:
    • Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease [2].
    • Antimicrobial agents [2].
    • Anticancer agents (e.g., as part of anti-folate drugs like Methotrexate) [2].
    • Antiviral and anti-inflammatory compounds [2].
  • Experimental Methodology: In vitro assessment of PABA derivatives for AChE inhibition is a common protocol. The active site of AChE contains a "catalytic triad"; PABA-based molecules are designed to bind to this site, preventing the breakdown of acetylcholine [2].

Safety and Interactions

  • General Safety: PABA is generally considered non-toxic at low doses (300-400 mg/day) [1] [3]. High doses can cause nausea, rash, fever, hypoglycemia, and rarely, liver injury [1] [3].
  • Critical Interactions: PABA can interfere with sulfonamide antibiotics (e.g., sulfamethoxazole) and is contraindicated during use [4] [3]. PABA may also increase levels and toxicity of Methotrexate [3].

Conclusion

PABA (Vitamin Bx) is a scientifically interesting molecule due to its role as a bacterial essential nutrient and its utility as a scaffold in drug design. However, it is unequivocally non-essential in human nutrition.

References

Comprehensive Technical Guide: Metabolic Engineering of Escherichia coli for PABA Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PABA Biosynthesis and Its Significance

Para-aminobenzoic acid (PABA) serves as an essential precursor in the folate biosynthesis pathway in bacteria and has gained increasing attention as a versatile platform chemical for producing pharmaceuticals, polymers, and other valuable compounds. The engineering of Escherichia coli for enhanced PABA production represents a key area in industrial biotechnology due to its potential to replace petroleum-derived aromatics with sustainable bio-based alternatives. PABA's amino-aromatic structure makes it particularly valuable as a building block for medicinal compounds like paracetamol and for nitrogen-containing polymers with tunable properties. This whitepaper provides a comprehensive technical resource for researchers and drug development professionals, compiling current metabolic engineering strategies, quantitative performance data, detailed experimental methodologies, and emerging applications in the field.

The significance of PABA metabolic engineering extends beyond its natural biological role, as recent advances have demonstrated its utility as a precursor for industrial biomanufacturing. Through systematic pathway optimization, precursor balancing, and elimination of competing reactions, researchers have achieved remarkable titers that position PABA as a financially viable platform chemical. This guide synthesizes the foundational biochemistry of PABA biosynthesis with cutting-edge engineering approaches, providing both theoretical framework and practical implementation protocols to support research and development efforts in academic and industrial settings.

Core PABA Biosynthetic Pathway and Engineering Strategies

Native Pathway and Key Enzymes

The native PABA biosynthesis pathway in E. coli converts chorismate, a key intermediate of the shikimate pathway, into PABA through a well-characterized enzymatic sequence. This transformation requires three specific enzymes working in concert:

  • PabA and PabB together form 4-amino-4-deoxychorismate (ADC) synthase, which converts chorismate and glutamine to ADC. PabA serves as the glutamine amidotransferase subunit that becomes activated upon complex formation with PabB [1]. This complex exhibits a glutaminase kcat of 17 min⁻¹ in the absence of chorismate, which increases approximately two-fold when chorismate is present [1].

  • PabC (4-amino-4-deoxychorismate lyase) subsequently converts ADC to PABA, completing the pathway [2]. Early studies utilizing E. coli strains lacking chorismate mutase and anthranilate synthetase activity confirmed that no diffusible intermediates exist between chorismate and PABA, indicating the tight coupling of these enzymatic reactions [2].

The PabA and PabB proteins form a tight complex with Kd less than 10⁻⁸ M, though this complex does not remain stable through gel filtration chromatography [1]. Research has demonstrated that PabA alone shows no detectable glutaminase activity, which only manifests upon formation of the complex with PabB, characterizing PabA as a conditional glutaminase [1].

Metabolic Engineering Approaches

Systematic pathway optimization has enabled significant enhancements in PABA production through multiple strategic approaches:

  • Precursor enhancement: Engineering the shikimate pathway to increase the availability of chorismate represents a fundamental strategy for boosting PABA production. This includes overexpression of the aroFBL genes encoding key enzymes in the early shikimate pathway [3]. Additionally, strategies to enhance supply of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), the two primary precursors of the shikimate pathway, have proven effective.

  • Competing pathway knockout: Elimination of chorismate-utilizing enzymes in competing pathways reduces diversion of chorismate toward other aromatic compounds. This includes deleting genes for anthranilate synthase (trpE) in tryptophan biosynthesis and chorismate mutase (pheA) in phenylalanine and tyrosine biosynthesis [3].

  • Heterologous pathway implementation: Introduction of pabAB genes from Corynebacterium glutamicum* has demonstrated improved flux to PABA in engineered *E. coli strains [3]. This approach leverages potentially more efficient enzyme variants from other microbial species to overcome native regulatory mechanisms or catalytic limitations.

The following diagram illustrates the core PABA biosynthetic pathway and key metabolic engineering strategies:

G Glucose Glucose E4P E4P Glucose->E4P PPP PEP PEP Glucose->PEP Glycolysis Chorismate Chorismate E4P->Chorismate Shikimate Pathway (aroF, aroB, aroL) PEP->Chorismate Shikimate Pathway ADC ADC Chorismate->ADC PabA-PabB Complex PABA PABA ADC->PABA PabC Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate PabA Amidotransferase

Figure 1: Core PABA biosynthetic pathway in E. coli. The pathway begins with central carbon metabolism precursors E4P and PEP, proceeds through the shikimate pathway to chorismate, and culminates in PABA production via the coordinated action of PabA, PabB, and PabC enzymes. Key engineering targets include enhanced precursor supply and heterologous gene expression.

Quantitative Performance Data of Engineered Strains

PABA and Derived Compound Production

Recent metabolic engineering efforts have yielded substantially improved production metrics for PABA and PABA-derived compounds. The table below summarizes key performance indicators from recent studies:

Table 1: Production performance of engineered E. coli strains for PABA and PABA-derived compounds

Product Host Strain Engineering Strategy Titer (g/L) Yield Culture System Citation
2,5-PDCA E. coli (Kobe University) PABA pathway + AhdA + PobA variants + shikimate optimization 10.6 N/A Bioreactor (144 h) [4] [5]
2,5-PDCA E. coli (Kobe University) Same as above 1.84 N/A Test tube (72 h) [4]
4-APA E. coli LJ110 pabAB (C. glutamicum) + papBC (S. venezuelae) + aro10 (S. cerevisiae) + feaB 3.4 17% C-mol/mol glucose Fed-batch [3]
PAPE E. coli LJ110 pabAB (C. glutamicum) + papBC (S. venezuelae) + aro10 (S. cerevisiae) + yahK 2.5 11% C-mol/mol glucose Fed-batch [3]
4-APA E. coli Synthetic PABA pathway + Ehrlich pathway 0.19 N/A Shake flask [3]
PAPE E. coli Synthetic PABA pathway + Ehrlich pathway 0.24 N/A Shake flask [3]

The exceptional 2,5-PDCA production at 10.6 g/L in bioreactor fermentation represents a seven-fold improvement over previous reported attempts and underscores the potential for industrial implementation [4] [5]. This achievement demonstrates how systematic pathway optimization combined with process engineering can dramatically enhance performance metrics.

Enzyme Kinetic Parameters

Understanding the catalytic efficiency of enzymes in the PABA biosynthetic pathway provides crucial insights for further engineering efforts:

Table 2: Kinetic parameters of key enzymes in PABA biosynthesis

Enzyme/Complex Substrate kcat (min⁻¹) Km Catalytic Efficiency (M⁻¹s⁻¹) Conditions
PabA-PabB complex Glutamine 17 N/A N/A Without chorismate [1]
PabA-PabB complex Glutamine ~34 3-fold increase vs. no chorismate N/A With chorismate [1]
PabA-PabB complex Glutamine N/A N/A N/A Kd < 10⁻⁸ M [1]

The chorismate-induced enhancement of glutaminase activity in the PabA-PabB complex represents an important regulatory mechanism, with chorismate increasing both turnover number (kcat) and Michaelis constant (Km) for glutamine [1]. This sophisticated regulation ensures efficient carbon and nitrogen utilization while maintaining pathway flux according to cellular demands.

Experimental Protocols and Methodologies

Chassis Strain Development

Engineering high-performing PABA production strains requires the systematic elimination of competing pathways and the enhancement of precursor supply:

  • Gene knockout protocol:

    • Start with an appropriate E. coli base strain (e.g., BW25113 or LJ110).
    • Use λ-Red recombinase system to sequentially delete genes of competing pathways: ∆pabB (to create a PABA auxotroph for testing), ∆pheA, ∆tyrA, and ∆tyrR [3].
    • Additionally, delete aminotransferase genes ∆aspC and ∆tyrB to reduce diversion of pathway intermediates [3].
    • Verify all knockouts by colony PCR and sequencing.
  • Precursor enhancement:

    • Clone aroFBL genes (encoding DAHP synthase, dehydroquinate synthase, and shikimate kinase I) into a medium-copy plasmid under a strong, constitutive promoter [3].
    • Transform this plasmid into the knockout base strain and verify protein expression by SDS-PAGE.
Pathway Engineering and Optimization

The implementation and optimization of PABA and PABA-derived pathways follows a systematic modular approach:

  • Heterologous gene expression:

    • Amplify pabAB genes from Corynebacterium glutamicum* and papBC genes from *Streptomyces venezuelae* using optimized codon usage for *E. coli [3].
    • Assemble these genes with a strong ribosome binding site in an operon structure on a suitable expression vector (e.g., pYB1a or pSB1c) [6].
    • Include the aro10 gene from *Saccharomyces cerevisiae* (encoding ThDP-dependent keto-acid decarboxylase) for conversion of APP to p-amino-phenylacetaldehyde [3].
  • Terminal enzyme selection:

    • For PAPE production: Clone and express yahK (aldehyde reductase from E. coli) to reduce p-amino-phenylacetaldehyde to PAPE [3].
    • For 4-APA production: Clone and express feaB (phenylacetaldehyde dehydrogenase from E. coli) to oxidize p-amino-phenylacetaldehyde to 4-APA [3].
    • Test multiple enzyme variants and expression levels to optimize the final conversion step.
Cultivation and Fermentation Protocols

Staged cultivation approaches have proven most effective for achieving high titers of PABA and derived compounds:

  • Seed culture preparation:

    • Inoculate single colonies of engineered strains into 5 mL LB medium with appropriate antibiotics.
    • Incubate overnight at 37°C with shaking at 220 rpm [6].
  • Production culture conditions:

    • Transfer 1 mL of overnight culture into 100 mL ZYM-5052 autoinduction medium containing 0.2% arabinose [6].
    • For strains carrying CRISPRi plasmids, add IPTG to a final concentration of 1 mM to induce gene repression [6].
    • Cultivate at 30°C with shaking at 220 rpm for 12-72 hours depending on the specific pathway [6].
  • High-cell-density fermentation:

    • Use fed-batch cultivation in a 5 L bioreactor with defined mineral medium.
    • Maintain dissolved oxygen at 30% saturation through cascade control of agitation and aeration.
    • Implement exponential glucose feeding to maintain a constant specific growth rate while preventing acetate formation.
    • For the 2,5-PDCA process, optimize sodium pyruvate supplementation to enhance metabolic flux [4].
    • For processes generating oxidative by-products (e.g., H₂O₂), include appropriate neutralizing compounds in the medium [5].

The following workflow diagram illustrates the complete strain development and cultivation process:

G Start Start BaseStrain Select E. coli Base Strain (BW25113, LJ110) Start->BaseStrain GeneKnockout Gene Knockouts (ΔpabB, ΔpheA, ΔtyrA, ΔtyrR) BaseStrain->GeneKnockout PrecursorEnhancement Precursor Enhancement (Overexpress aroFBL) GeneKnockout->PrecursorEnhancement HeterologousPathway Express Heterologous Pathway (pabAB, papBC, aro10) PrecursorEnhancement->HeterologousPathway TerminalEnzyme Express Terminal Enzyme (yahK for PAPE or feaB for 4-APA) HeterologousPathway->TerminalEnzyme Cultivation Cultivation & Induction (ZYM-5052 medium, arabinose/IPTG) TerminalEnzyme->Cultivation Evaluation Product Evaluation (HPLC, Colorimetric Assay) Cultivation->Evaluation

Figure 2: Experimental workflow for developing PABA-producing E. coli strains. The process begins with selection of an appropriate base strain, proceeds through systematic genetic modifications, and culminates in cultivation and product evaluation. Key engineering decisions include selection of terminal enzyme depending on desired product.

Emerging Applications and Future Directions

Biocompatible Chemistry Integration

Recent breakthroughs have demonstrated the successful integration of abiotic chemistry with biological systems for PABA production:

  • Biocompatible Lossen rearrangement:

    • A 2025 study reported a phosphate-catalyzed Lossen rearrangement in E. coli that converts activated acyl hydroxamates to primary amine-containing metabolites [7].
    • This non-enzymatic transformation successfully generated PABA from O-pivaloyl benzhydroxamate substrate 1 within cellular environments, demonstrating auxotroph rescue in PABA-deficient strains [7].
    • The reaction occurs under ambient conditions, is non-toxic to E. coli, and represents a novel approach to expanding the synthetic repertoire of living cells beyond natural biochemical transformations.
  • Plastic upcycling integration:

    • The same study demonstrated the synthesis of Lossen rearrangement substrates from polyethylene terephthalate (PET), enabling microbial growth to become dependent on plastic-derived molecules [7].
    • Furthermore, the PET-derived PABA was successfully converted to paracetamol (para-hydroxyacetanilide), illustrating a complete pathway from plastic waste to active pharmaceutical ingredients [7].
Advanced Biopolymer Precursors

The engineering of PABA biosynthesis pathways has enabled production of novel polymer building blocks with potential to transform sustainable materials:

  • 2,5-Pyridinedicarboxylate (2,5-PDCA) production:
    • Researchers at Kobe University developed a metabolic pathway converting PABA to 2,5-PDCA, a valuable nitrogen-containing diacid with potential as a PET replacement [4] [5].
    • The pathway involves heterologous expression of 4-amino-3-hydroxybenzoate 2,3-dioxygenase (AhdA) and systematic evaluation of PobA variants to optimize the conversion [4].
    • This integrated approach achieved remarkable 2,5-PDCA titers of 10.6 g/L in bioreactor fermentation, representing a seven-fold improvement over previous attempts and demonstrating commercial viability [5].

The integration of nitrogen atoms into aromatic compounds through biological synthesis opens new possibilities for polyamides and other high-performance polymers derived from renewable feedstocks rather than petrochemical sources. These advances highlight how PABA metabolic engineering serves as a platform for increasingly valuable chemical products.

Conclusion and Technical Outlook

The metabolic engineering of E. coli for PABA biosynthesis has evolved from studying fundamental biochemical pathways to implementing sophisticated production platforms with significant industrial potential. The comprehensive data presented in this whitepaper demonstrates that systematic pathway optimization, precursor balancing, and competing pathway elimination can yield remarkable improvements in titer and productivity. The emergence of PABA as a platform for valuable derivatives like 2,5-PDCA, PAPE, and 4-APA further expands the economic viability of these approaches.

References

Application Notes and Protocol: Quantification of 4-Aminobenzoic Acid in Serum using HPLC-FL

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Aminobenzoic acid (PABA) is a chemically stable compound with inherent fluorescent properties, making it an ideal candidate for sensitive and selective analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL). The accurate quantification of PABA in biological matrices like serum is crucial in several clinical and pharmacological contexts. A primary application is as a diagnostic marker for biotinidase deficiency (BTD). In BTD screening, the enzyme biotinidase hydrolyzes a synthetic substrate (biotinyl-4-aminobenzoic acid), and the released PABA is quantified to determine enzymatic activity. Traditional colorimetric methods for this assay lack specificity and are prone to interference, leading to false-positive results. The HPLC-FL method described herein provides a superior alternative, offering enhanced specificity, sensitivity, and reliability for the confirmation of initial positive newborn screening results [1].

This document provides detailed application notes and a standardized operational protocol for the determination of PABA in human serum. The method is validated to be linear, precise, and accurate, making it suitable for use in clinical research and diagnostic laboratories.

Key Advantages of the HPLC-FL Method

The transition from conventional methods to HPLC-FL offers significant analytical improvements:

  • Enhanced Specificity: Chromatographic separation effectively resolves PABA from other interfering compounds in the serum matrix, such as aromatic amines, which commonly cause false positives in colorimetric assays [1].
  • High Sensitivity: Fluorescence detection leverages the native fluorescent properties of PABA, allowing for precise quantification at low concentrations. This method requires a small sample volume, which is particularly advantageous for pediatric samples [1].
  • Robustness: The method demonstrates resilience against common sample interferences; no significant variation in analysis was detected from hemolyzed, icteric, or lipemic serum samples [1].
  • Direct Quantification: This protocol eliminates the need for complex derivatization or diazotization reactions used in colorimetric methods, simplifying sample preparation and reducing potential sources of error [1].

Summary of Method Validation Data

The following table summarizes the key analytical performance parameters obtained during the validation of the HPLC-FL method for PABA quantification.

Table 1: Method Validation Parameters for PABA Quantification by HPLC-FL

Validation Parameter Result Experimental Details / Comments
Linear Range 5 - 1000 μmol/L Covers physiological and diagnostically relevant concentrations [1].
Limit of Detection (LOD) 2.5 μmol/L Signal-to-noise ratio of 3:1 [1].
Limit of Quantification (LOQ) 5.0 μmol/L Signal-to-noise ratio of 10:1; lowest point on the calibration curve with suitable precision and accuracy [1].
Precision (Repeatability) < 10% RSD Determined for within-assay and between-assay using four levels of quality control samples [1].
Correlation with Colorimetric Assay R² = 0.9963 Demonstrates excellent correlation, with improved specificity [1].
Specificity No significant interference from hemolysis, icterus, or lipemia Verified using intentionally compromised serum samples [1].

Materials and Equipment

Reagents
  • PABA Standard: High-purity this compound for preparing stock and working solutions.
  • HPLC-grade Methanol
  • HPLC-grade Water
  • Potassium Dihydrogen Phosphate (KH₂PO₄) for mobile phase preparation.
  • Phosphoric Acid for pH adjustment.
  • Drug-free Human Serum for preparing calibration standards and quality controls.
Equipment and Software
  • HPLC System: Binary pump, autosampler, and column thermostat.
  • Fluorescence Detector (FLD)
  • Analytical Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size). The successful use of a Primesep 100 mixed-mode column has also been reported for the excellent separation of PABA isomers [2].
  • Data Acquisition System: Chromatographic software for data collection and processing.
  • Standard Labware: Volumetric flasks, micropipettes, centrifuge tubes, and syringe filters (0.45 μm or 0.22 μm pore size).

Detailed Experimental Protocol

Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Prepare a 100 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 4.0 using phosphoric acid. Filter through a 0.45 μm membrane filter and degas by sonication under vacuum.
  • PABA Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of PABA reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent (e.g., water or a water-methanol mixture). Store at -20°C when not in use.
  • Calibration Standards: Serially dilute the PABA stock solution in drug-free human serum to prepare calibrators at concentrations of 5, 10, 50, 100, 500, and 1000 μmol/L.
  • Quality Control (QC) Samples: Prepare low, mid, and high-concentration QC samples in serum independently from the stock solution, covering the range of the calibration curve.
Sample Preparation
  • Protein Precipitation: Mix 100 μL of serum (calibrator, QC, or patient sample) with 300 μL of methanol in a microcentrifuge tube.
  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 10,000-14,000 ×g for 10 minutes.
  • Collection: Carefully transfer the clear supernatant to a clean HPLC vial for injection.

The following workflow diagram illustrates the sample preparation and analysis process.

G start Start Sample Preparation step1 Pipette 100 µL Serum (Calibrator, QC, or Patient) start->step1 step2 Add 300 µL Methanol (Vortex for 1 min) step1->step2 step3 Centrifuge at 10,000-14,000 ×g for 10 min step2->step3 step4 Transfer Supernatant to HPLC Vial step3->step4 step5 Inject into HPLC-FL System step4->step5

Instrumental Conditions

Table 2: HPLC-FL Instrument Configuration

Parameter Specification
Column C18 (e.g., 250 mm × 4.6 mm, 5 μm) or Mixed-mode (e.g., Primesep 100)
Mobile Phase Isocratic: Phosphate Buffer (pH 4.0) - Methanol (99:1, v/v) [1] [3]
Flow Rate 1.0 - 1.2 mL/min [1] [3]
Column Temperature 25 - 40 °C
Injection Volume 20 - 50 μL

| Fluorescence Detection | Excitation (λex): 280 nm [4] Emission (λem): 340 nm [4] | | Run Time | ~10-15 minutes |

Data Analysis
  • System Suitability: Before running the batch, ensure the system meets performance criteria (e.g., peak asymmetry, theoretical plates, and %RSD of repeated injections).
  • Calibration Curve: Inject the calibration standards in duplicate. Plot the peak area of PABA against the known concentration. Use linear regression to generate the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.
  • Quantification: Inject prepared QC and patient samples. Calculate the concentration of PABA in the samples by interpolating the peak area from the calibration curve.

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase pH is correctly adjusted. A well-maintained column with adequate peak capacity is essential. Conditioning with a mobile phase containing a low percentage of organic solvent can help [3] [2].
  • Retention Time Shift: Monitor the column temperature closely. Check for mobile phase degradation and prepare a fresh buffer if necessary.
  • High Background Noise: Use high-purity HPLC-grade solvents and reagents. Ensure all solutions are properly filtered and degassed.
  • Low PABA Recovery: Verify the protein precipitation efficiency. Ensure the supernatant is clear after centrifugation and that no carryover of precipitate occurs during transfer.

Applications in Research and Diagnostics

The primary application of this method is as a second-tier test in newborn screening for Biotinidase Deficiency (BTD). By accurately measuring the PABA released from a specific enzymatic reaction in serum, this HPLC-FL method provides a definitive confirmation for initial positive screening results, significantly reducing the false-positive rate and preventing unnecessary parental anxiety [1].

Beyond BTD diagnosis, the protocol serves as a robust framework for quantifying PABA in other research contexts, such as:

  • Studies on folate biosynthesis in microorganisms.
  • Pharmacokinetic studies of PABA or its derivatives.
  • Assessment of sunscreens and related cosmetic formulations.

References

Comprehensive Application Notes and Protocols: Sonogashira Cross-Coupling for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction represents one of the most versatile methods for carbon-carbon bond formation between sp²-hybridized aryl/vinyl halides and terminal alkynes, generating conjugated enynes and aryl alkynes. First reported in 1975 by Sonogashira, Tohda, and Hagihara, this transformation has become indispensable in modern organic synthesis, particularly in pharmaceutical and materials science applications. The original protocol employed a bimetallic catalyst system (Pd/Cu) with an amine base, enabling reactions under mild conditions compared to earlier approaches requiring harsh temperatures. Recent advances have focused on copper-free methodologies and sustainable alternatives using Earth-abundant metals, addressing limitations related to copper-induced alkyne homocoupling (Glaser side reaction) and toxicity concerns in pharmaceutical applications [1] [2].

The significance of Sonogashira coupling in drug development stems from its ability to efficiently construct molecular architectures prevalent in bioactive compounds, including conjugated enynes found in retinoids, aryl alkynes in kinase inhibitors, and acetylene-containing scaffolds in various therapeutic agents. This protocol summarizes recent methodological advances with emphasis on practical implementation, substrate scope, and optimization strategies tailored to the needs of researchers in pharmaceutical and agrochemical development.

Reaction Fundamentals and Mechanisms

Classical Pd/Cu Catalytic Cycle

The traditional Sonogashira coupling mechanism operates through two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with aryl/vinyl halides (R¹-X) to form Pd(II) intermediate B. This step is typically rate-limiting and influenced by halide identity (I > Br > Cl) and electronic properties of the substrate [1] [3].

  • Copper Cycle: Simultaneously, Cu(I) forms a π-complex with the terminal alkyne, enhancing acidity of the terminal proton. Deprotonation by a base generates copper acetylide F, which transmetalates with the Pd(II) intermediate B [1].

The resulting Pd(II) species C undergoes cis-trans isomerization followed by reductive elimination to yield the coupled alkyne product while regenerating the Pd(0) catalyst [1] [4].

Copper-Free Mechanism

Copper-free Sonogashira variants utilize alternative activation pathways:

  • Direct Transmetalation: Pd(II) intermediate B coordinates directly with the terminal alkyne, forming π-complex D
  • Base-Assisted Deprotonation: Amine bases facilitate acetylide formation on Pd, yielding Pd-acetylide complex F via intermediate E
  • Transmetalation: Complex F transfers the alkyne to another molecule of B, generating bis-organo-Pd complex C
  • Product Formation: Reductive elimination from C yields the coupled product and regenerates Pd(0) catalyst [2]

Table 1: Comparative Analysis of Sonogashira Reaction Mechanisms

Feature Classical Pd/Cu System Copper-Free System
Catalyst System Pd(0) + Cu(I) co-catalyst Pd(0) alone
Base Requirement Amine base (e.g., Et₂NH, Et₃N) Amine base (often excess as solvent)
Key Intermediate Copper acetylide Pd-alkyne π-complex
Side Reactions Glaser homocoupling (with O₂) Reduced homocoupling
Oxidative Addition Rate-determining step Rate-determining step
Transmetalation From Cu to Pd Direct on Pd center or Pd-to-Pd

G cluster_1 Copper-Free Sonogashira Mechanism Pd(0) Catalyst A Pd(0) Catalyst A Oxidative Addition Oxidative Addition Pd(0) Catalyst A->Oxidative Addition R¹-X Pd(II) Intermediate B Pd(II) Intermediate B Oxidative Addition->Pd(II) Intermediate B Terminal Alkyne Terminal Alkyne π-Complex D π-Complex D Terminal Alkyne->π-Complex D Coordination Pd-Acetylide F Pd-Acetylide F π-Complex D->Pd-Acetylide F Base Transmetalation Transmetalation Pd-Acetylide F->Transmetalation With B Bis-organo Pd Complex C Bis-organo Pd Complex C Transmetalation->Bis-organo Pd Complex C Bis-organo Pd Complex C->Pd(0) Catalyst A Regeneration Product R¹-C≡C-R² Product R¹-C≡C-R² Bis-organo Pd Complex C->Product R¹-C≡C-R² Reductive Elimination

Diagram 1: Copper-free Sonogashira coupling mechanism demonstrating the Pd-only catalytic cycle

Modern Sonogashira Coupling Protocols

Palladium-Catalyzed Copper-Free Protocols

Recent advances in copper-free Sonogashira coupling have addressed limitations associated with copper co-catalysts, particularly homocoupling side reactions and challenges in pharmaceutical applications where copper residues pose regulatory concerns.

3.1.1 DPPF/[Pd(cinnamyl)Cl]₂ Catalyst System

A highly efficient copper-free protocol for coupling (hetero)aryl fluorosulfates with terminal alkynes employs the DPPF/[Pd(cinnamyl)Cl]₂ catalyst system:

  • Catalyst Preparation: Generate active catalytic species by combining [Pd(cinnamyl)Cl]₂ (1-2 mol%) with DPPF (2-4 mol%) in anhydrous THF or dioxane [5]
  • Reaction Setup: Charge aryl fluorosulfate (1.0 equiv), terminal alkyne (1.2-1.5 equiv), and base (2.0 equiv Cs₂CO₃ or K₃PO₄) in reaction vessel
  • Catalyst Addition: Add catalyst solution under inert atmosphere (N₂ or Ar)
  • Reaction Conditions: Heat at 60-80°C with monitoring by TLC or LC-MS
  • Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate
  • Purification: Purify by flash chromatography on silica gel [5]

This system demonstrates excellent functional group tolerance, including chemoselectivity for fluorosulfates over competing chloro functionalities, making it particularly valuable for complex molecule synthesis [5].

3.1.2 Nanoparticle-Based Copper-Free Systems

Sustainable nanocatalyst systems have been developed using ppm-level palladium with iron-based supports:

  • Catalyst Composition: Pd/Fe nanoparticles with XPhoS ligand
  • Reaction Medium: Water as solvent, temperature 25-45°C
  • Catalyst Loading: 500 ppm Pd with FeCl₃ (10 mol%) and XPhoS ligand
  • Base: K₂CO₃ or Cs₂CO₃
  • Advantages: Aqueous conditions, easy catalyst separation, recyclability [6]
Iron- and Cobalt-Catalyzed Sonogashira Coupling

The development of Earth-abundant metal catalysts represents a significant advancement in sustainable cross-coupling methodology:

3.2.1 Iron-Catalyzed Protocols
  • Homogeneous System: FeCl₃·6H₂O (10 mol%) with 1,10-phenanthroline (20 mol%) in water under aerobic conditions with K₃PO₄ as base [6]
  • Heterogeneous System: Silica-supported Fe(III) catalyst (5 mol%) in DMF/H₂O (3:1) with Cs₂CO₃ at 110°C [6]
  • Substrate Scope: Effective with aryl iodides, including sterically hindered substrates
3.2.2 Cobalt-Catalyzed Protocols
  • Nanoparticle Catalysts: Co nanoparticles (5 mol%) with triphenylphosphine ligand in DMF
  • Temperature: 80-100°C reaction temperature
  • Base: KOH or K₃PO₄
  • Yields: Moderate to good (45-85%) with electron-deficient aryl halides [6]

Table 2: Comparative Analysis of Modern Sonogashira Catalyst Systems

Catalyst System Typical Loading Conditions Substrate Scope Yield Range Advantages
DPPF/[Pd(cinnamyl)Cl]₂ 1-2 mol% Pd Organic solvent, 60-80°C Aryl fluorosulfates, chlorides 70-95% Copper-free, chemoselective
Pd/Fe Nanoparticles 500 ppm Pd Water, 25-45°C Aryl bromides, iodides 65-92% Aqueous, recyclable
FeCl₃/Phenanthroline 10 mol% Fe Water, 100°C Aryl iodides 60-90% Inexpensive, green solvent
Co Nanoparticles 5 mol% Co DMF, 80-100°C Electron-poor aryl halides 45-85% Low cost, moderate conditions

Detailed Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of Aryl Fluorosulfates
4.1.1 Reagents and Materials
  • Substrates: Aryl fluorosulfate (1.0 mmol, 1.0 equiv), terminal alkyne (1.2 mmol, 1.2 equiv)
  • Catalyst: [Pd(cinnamyl)Cl]₂ (0.015 mmol, 1.5 mol%), DPPF (0.03 mmol, 3 mol%)
  • Base: Cesium carbonate (2.0 mmol, 2.0 equiv)
  • Solvent: Anhydrous 1,4-dioxane (5 mL)
  • Inert Atmosphere: Nitrogen or argon gas
4.1.2 Step-by-Step Procedure
  • Reaction Setup: In a dried Schlenk flask under nitrogen atmosphere, combine aryl fluorosulfate (1.0 mmol), terminal alkyne (1.2 mmol), and Cs₂CO₃ (2.0 mmol)

  • Catalyst Preparation: In a separate vial, dissolve [Pd(cinnamyl)Cl]₂ (9.2 mg, 0.015 mmol) and DPPF (16.6 mg, 0.03 mmol) in degassed 1,4-dioxane (2 mL) and stir for 10 minutes to pre-activate

  • Catalyst Addition: Transfer the catalyst solution to the reaction flask via syringe, rinsing with additional dioxane (total volume 5 mL)

  • Reaction Execution: Heat the reaction mixture at 70°C with vigorous stirring, monitoring completion by TLC (hexanes/ethyl acetate) or LC-MS

  • Workup Procedure:

    • Cool reaction to room temperature
    • Dilute with ethyl acetate (15 mL)
    • Wash with brine (2 × 10 mL)
    • Dry organic layer over anhydrous Na₂SO₄
    • Filter and concentrate under reduced pressure
  • Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired coupled alkyne

4.1.3 Analytical Data
  • Yield: 75-92% (depending on substrate)
  • Characterization: ¹H NMR, ¹³C NMR, HRMS
  • Purity: >95% by HPLC analysis
Protocol 2: Aqueous Phase Iron-Catalyzed Sonogashira Coupling
4.2.1 Reagents and Materials
  • Substrates: Aryl iodide (1.0 mmol), phenylacetylene (1.5 mmol)
  • Catalyst: FeCl₃·6H₂O (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%)
  • Base: K₃PO₄ (2.0 mmol, 2.0 equiv)
  • Solvent: Deionized water (4 mL)
4.2.2 Step-by-Step Procedure
  • Catalyst Activation: Combine FeCl₃·6H₂O (27 mg, 0.1 mmol) and 1,10-phenanthroline (36 mg, 0.2 mmol) in water (2 mL) and stir at 25°C for 15 minutes

  • Reaction Setup: In a round-bottom flask, combine aryl iodide (1.0 mmol), phenylacetylene (1.5 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the catalyst solution

  • Reaction Execution: Heat at 100°C with vigorous stirring for 12-24 hours under air

  • Workup Procedure:

    • Cool to room temperature
    • Extract with ethyl acetate (3 × 10 mL)
    • Combine organic extracts, dry over Na₂SO₄
    • Filter and concentrate under reduced pressure
  • Purification: Purify by flash chromatography (silica gel, hexanes/ethyl acetate) to afford the desired diarylalkyne

4.2.3 Analytical Data
  • Yield: 60-90% (substrate dependent)
  • Characterization: ¹H NMR, ¹³C NMR
  • Metal Residue: <50 ppm iron by ICP-MS

Practical Considerations and Optimization Strategies

Substrate Selection and Compatibility

Successful Sonogashira coupling requires careful consideration of substrate electronic and steric properties:

  • Aryl Halides: Reactivity follows I > Br > Cl > F; electron-withdrawing groups enhance reaction rate
  • Pseudohalides: Triflates, fluorosulfates, and sulfonates are competent electrophiles
  • Terminal Alkynes: Aromatic and aliphatic alkynes generally effective; TMS-protected alkynes can be deprotected in situ with fluoride sources [7]
  • Functional Group Tolerance: Esters, nitriles, ketones, and protected amines generally tolerated; free amines and acids may require protection

Table 3: Substrate Compatibility Guide for Sonogashira Coupling

Substrate Class Recommended Catalyst Optimal Conditions Yield Range Limitations
Aryl Iodides Any Pd or Fe/Co system Mild conditions (rt-70°C) 70-95% Limited with ortho-substitution
Aryl Bromides Pd-based systems 60-100°C 50-90% Electron-neutral/rich need higher T
Aryl Chlorides Pd with bulky ligands 80-120°C 40-85% Lower yields, sensitive to sterics
Heteroaryl Halides Pd with DPPF 50-80°C 45-90% Dependent on heterocycle
Aliphatic Alkynes All systems Standard conditions 60-92% Possible isomerization
Electron-Poor Alkynes All systems Standard conditions 65-95% Enhanced reactivity
Troubleshooting Common Issues
  • Low Conversion: Increase catalyst loading (2-5 mol%), elevate temperature, extend reaction time, or switch to more active catalyst system
  • Homocoupling Product: Employ copper-free conditions, ensure oxygen-free atmosphere, or reduce catalyst loading
  • Dehalogenation: Use fresh amine bases, degas solvents, or reduce reaction temperature
  • Isomerization of Alkyne: Lower reaction temperature, reduce base strength, or shorten reaction time
  • Catalyst Deactivation: Ensure anhydrous conditions, use higher purity reagents, or add stabilizers (e.g., hydroquinone)
Green Chemistry Considerations

Modern Sonogashira protocols emphasize sustainable practices:

  • Solvent Selection: Prefer water, PEG, or bio-derived solvents (e.g., dimethylisosorbide) over traditional organic solvents [2]
  • Catalyst Design: Utilize heterogeneous, magnetically separable, or nanoparticulate catalysts for easy recovery and reuse
  • Atom Economy: Employ stoichiometric control to minimize excess reagents
  • Energy Efficiency: Implement lower temperature reactions (25-80°C) and microwave acceleration when possible

Applications in Pharmaceutical and Materials Science

The Sonogashira reaction has enabled synthesis of numerous biologically active compounds and functional materials:

Pharmaceutical Applications
  • Tazarotene Synthesis: A topical retinoid for psoriasis and acne treatment, synthesized via key Sonogashira coupling step [1]
  • Altinicline (SIB-1508Y): Nicotinic receptor agonist investigated for Parkinson's disease, prepared using Sonogashira methodology [1]
  • 9,10-Didehydro Retinoic Acids: Stereoselective synthesis achieved without protection/deprotection steps using Sonogashira coupling [3]
  • 5-Phenylpent-4-yn-1-ol: Key precursor to 2-aryl-2,5-dihydro-2H-pyrans with potential biological activity [3]
Materials Science Applications
  • Conjugated Polymers: Synthesis of poly(phenylene ethynylene) derivatives for OLED and photovoltaic applications
  • Molecular Wires: Linear conjugated oligomers with alternating π-donor and π-acceptor systems [3]
  • Dendrimers: Ethynyl-linked dendritic structures with precise architectural control
  • Nanostructures: Carbon-rich materials and metal-organic frameworks (MOFs)

G cluster_1 Sonogashira Reaction Applications Aryl Halide Aryl Halide Sonogashira Coupling Sonogashira Coupling Aryl Halide->Sonogashira Coupling Catalytic System Conjugated Enynes Conjugated Enynes Sonogashira Coupling->Conjugated Enynes Aryl Alkynes Aryl Alkynes Sonogashira Coupling->Aryl Alkynes Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Pharmaceuticals Pharmaceuticals Conjugated Enynes->Pharmaceuticals Materials Science Materials Science Conjugated Enynes->Materials Science Aryl Alkynes->Pharmaceuticals Aryl Alkynes->Materials Science Tazarotene Tazarotene Pharmaceuticals->Tazarotene Example Altinicline Altinicline Pharmaceuticals->Altinicline Example Conjugated Polymers Conjugated Polymers Materials Science->Conjugated Polymers Example Molecular Wires Molecular Wires Materials Science->Molecular Wires Example

Diagram 2: Application workflow of Sonogashira cross-coupling in pharmaceuticals and materials science

Conclusion and Future Perspectives

The Sonogashira cross-coupling reaction continues to evolve as an indispensable tool for Csp²-Csp bond formation with significant applications in pharmaceutical development and materials science. Recent advances in copper-free methodologies, Earth-abundant metal catalysis, and sustainable reaction conditions have addressed many limitations of traditional protocols while expanding the synthetic toolbox available to researchers. The development of heterogeneous catalyst systems and aqueous phase reactions aligns with green chemistry principles while maintaining synthetic efficiency.

Future directions in Sonogashira coupling will likely focus on enantioselective variants, photocatalytic activation, and further integration with flow chemistry and automated synthesis platforms. Additionally, the continued development of iron- and cobalt-based catalysts will provide more sustainable alternatives to precious metal systems. As these methodologies mature, Sonogashira coupling will remain a cornerstone reaction for accessing molecular architectures central to drug discovery and functional materials development.

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4-Aminobenzoic Acid-Derived Schiff Bases

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Background

Schiff bases, characterized by the presence of an imine or azomethine group (>C=N–), represent a versatile class of organic compounds with demonstrated significance in pharmaceutical chemistry and drug development. These compounds are synthesized through the condensation reaction between primary amines and carbonyl compounds, resulting in the formation of carbon-nitrogen double bonds with the elimination of water molecules. The imine functional group serves as not only a structural feature but also as a critical pharmacophore responsible for diverse biological activities. Schiff bases have garnered substantial attention in antimicrobial research due to their broad-spectrum activities against various bacterial and fungal pathogens, with some derivatives demonstrating efficacy against multidrug-resistant strains [1].

4-Aminobenzoic acid (PABA) serves as an ideal precursor for Schiff base synthesis due to its molecular structure containing both amino and carboxyl functional groups, which allows for extensive chemical modification while maintaining favorable drug-like properties. As a biological scaffold, PABA is particularly valuable because it represents an essential nutrient for many human pathogens but is dispensable for humans, creating potential for selective antimicrobial activity. The carboxyl group provides opportunities for salt formation and additional derivatization, while the aromatic amino group readily participates in condensation reactions with aldehydes to form stable Schiff bases with varied electronic properties and biological activities [2] [3].

The antimicrobial potential of PABA-derived Schiff bases stems from their ability to disrupt critical microbial processes, often through interactions with essential enzymes or cellular components. These compounds can exhibit antibacterial, antifungal, and in some cases, antiparasitic activities through mechanisms that may include inhibition of enzyme function, disruption of membrane integrity, or interference with nucleic acid synthesis. The presence of the imine group enables hydrogen bonding at microbial enzyme active sites, while the aromatic systems facilitate π-π interactions with biological targets. Additionally, the structural flexibility of Schiff bases allows for fine-tuning of electronic properties, lipophilicity, and steric factors, all of which influence antimicrobial potency and spectrum of activity [4] [2].

Synthetic Protocols

Conventional Synthesis Method

The synthesis of this compound-derived Schiff bases typically follows a straightforward condensation reaction between equimolar amounts of this compound and the desired aldehyde derivatives. The following protocol outlines the standard procedure for synthesizing these compounds under conventional conditions [2]:

  • Reaction Setup: Dissolve this compound (137.1 mg, 1 mmol) in 7 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Aldehyde Addition: Add the appropriate aldehyde (1.1 mmol) to the reaction mixture in one portion. For aldehydes with lower reactivity, the use of an acidic catalyst such as toluene-4-sulfonic acid monohydrate (19.0 mg, 0.1 equiv) may be necessary to improve reaction yields [2].

  • Condensation Reaction: Heat the reaction mixture under reflux with continuous stirring for 3 hours, then allow it to stir at room temperature for an additional 12 hours to ensure complete reaction.

  • Product Isolation: Cool the reaction mixture to -20°C for 1 hour to promote precipitation. Filter the resulting solid using a Büchner funnel and wash thoroughly with cold diethyl ether to remove any unreacted starting materials or impurities.

  • Purification: Recrystallize the crude product from methanol to obtain pure Schiff base compounds. Alternatively, the reaction can be performed using diethyl ether as the solvent with stirring at room temperature for 72 hours, which yields comparable results [2].

This method typically yields 60-85% of pure Schiff base products, with characteristics including a light orange color and high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderate solubility in methanol and acetonitrile, and minimal solubility in water at ambient temperature [4].

Microwave-Assisted Synthesis

For enhanced synthetic efficiency, a microwave-assisted method has been developed that significantly reduces reaction times while improving yields and purity. This approach is particularly valuable for high-throughput synthesis of Schiff base libraries for antimicrobial screening [5]:

  • Reaction Mixture Preparation: Combine this compound (1.0 equiv) with the selected aldehyde (1.1 equiv) in methanol as solvent.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled power setting for 10 minutes. The use of methanol as solvent is strategic due to its high "loss tangent," which measures a solvent's ability to efficiently convert microwave energy into heat [5].

  • Product Recovery: After irradiation, cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the solid thoroughly with cold diethyl ether and recrystallize from methanol to obtain the pure Schiff base.

The microwave-assisted approach offers several advantages over conventional methods, including reduced reaction time (from hours to minutes), higher yields, improved product purity, and fewer by-products. This method is particularly suitable for thermally sensitive compounds and enables rapid exploration of structure-activity relationships [5].

Characterization Techniques

Spectroscopic Analysis

Comprehensive characterization of synthesized this compound-derived Schiff bases is essential for confirming structural integrity and purity. The following spectroscopic techniques provide complementary information for complete structural elucidation:

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis confirms the formation of the imine bond through the appearance of characteristic azomethine (–C=N–) stretching vibrations in the range of 1625-1600 cm⁻¹. Additional evidence includes the presence of broad absorption bands between 2500-4000 cm⁻¹ assigned to νOH vibrations, strong absorption near 1680 cm⁻¹ typical of carboxylic acid groups, and signals around 1600 cm⁻¹ corresponding to aromatic –C=C– stretching. The shifting of azomethine and hydroxyl bands provides evidence of intramolecular hydrogen bonding, which can stabilize molecular structure [4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra in deuterated DMSO (DMSO-d6) provide detailed structural information. Key ¹H NMR features include a singlet at approximately δ 8.93 ppm corresponding to the azomethine proton (H–C=N), two narrow signals around δ 5.99 ppm and δ 13.82 ppm assigned to the amino group (–NH₂) protons and hydroxyl group (–OH) respectively, and aromatic proton signals between δ 6.80-7.68 ppm. The ¹³C NMR spectra typically show fourteen distinct carbon signals in the 170-110 ppm range, with the imine carbon appearing at approximately δ 160-165 ppm [4].

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements that confirm molecular formula assignments. For halogenated derivatives, characteristic isotopic patterns validate structural hypotheses: chlorine-containing compounds show [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with relative intensities of approximately 100:60:10; bromine-containing derivatives display isotopic multiplicity due to ⁷⁹Br and ⁸¹Br; while iodine-containing compounds show a single molecular ion peak with a distinctive isotopic signature arising from iodine-127 [4].

Additional Analytical Methods

Supplementary characterization techniques provide additional valuable information:

  • Thermal Analysis: Thermogravimetric analysis (TG) reveals thermal stability profiles and dehydration events. For hydrate forms, dehydration typically occurs around 150°C, yielding non-crystalline anhydrous forms with melting points approximately 240-250°C [6].

  • Single-Crystal X-ray Diffraction (SCXRD): When suitable crystals are obtained, SCXRD provides definitive structural confirmation, revealing molecular geometry, intramolecular hydrogen bonding (particularly O–H⋯N interactions that form six-membered pseudo-aromatic rings), and crystal packing features such as O–H⋯O, O–H⋯N, and C–H⋯O hydrogen bonds, as well as C–H⋯π and π–π interactions [6] [4].

  • Cyclic Voltammetry: This technique elucidates redox behavior, revealing irreversible oxidation processes associated with the aminobenzoic ring and, for halogenated derivatives, reversible reduction associated with the imine group. These electrochemical properties correlate with antimicrobial activity and help establish structure-activity relationships [4].

Antimicrobial Evaluation

Antibacterial Activity Assessment

The evaluation of antibacterial activity for this compound-derived Schiff bases involves standardized microbiological assays to determine efficacy against both Gram-positive and Gram-negative bacterial strains:

  • Bacterial Strains and Culturing: Test compounds against reference strains including Staphylococcus aureus (ATCC 25923, ATCC 700699), Staphylococcus epidermidis, Enterococcus faecalis, Bacillus cereus, Micrococcus luteus (B1018), Escherichia coli (ATCC 25922, ATCC 10536, ATCC BAA-2140), Acinetobacter baumannii, Pseudomonas aeruginosa (ATCC 27853, ATCC BAA-2108), Klebsiella pneumoniae (ATCC BAA-1705), and Salmonella typhimurium. Maintain strains in Luria-Bertani (LB) broth or appropriate media at 37°C [1] [7].

  • Minimum Inhibitory Concentration (MIC) Determination: Prepare serial two-fold dilutions of Schiff base compounds in suitable solvents (typically DMSO with final concentration ≤1%). Inoculate with standardized bacterial suspensions (approximately 5 × 10⁵ CFU/mL) and incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration that completely inhibits visible growth [1] [4].

  • Inhibition Zone Diameter (IZD) Assay: Using the disk diffusion or well diffusion method, apply standardized concentrations of test compounds to filter paper disks or wells on agar plates seeded with test organisms. After incubation at 37°C for 18-24 hours, measure the diameter of inhibition zones in millimeters, including the disk or well diameter [1].

Antifungal Activity Assessment

Antifungal evaluation follows similar principles with modifications for fungal organisms:

  • Fungal Strains: Test against reference fungal strains such as Candida albicans, Aspergillus niger, and other clinically relevant species. For specialized applications, plant pathogens like Botrytis cinerea may be included [4] [2].

  • Antifungal Susceptibility Testing: Employ broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Determine MIC values after 24-48 hours of incubation at appropriate temperatures (25-30°C for molds, 35°C for yeasts) [2].

  • Sporulation Inhibition: For certain fungal species, evaluate the effect of sub-MIC concentrations on sporulation efficiency by counting spores after exposure to test compounds [4].

Table 1: Antimicrobial Activity of Selected this compound-Derived Schiff Bases

Compound Structure Biological Activity Reference
4-(2-hydroxybenzylidene)amino benzoic acid MIC = 25 µg/mL (M. luteus B1018); MIC = 12.5 µg/mL (S. aureus 23235) [1]
4-(4-hydroxy-3-methoxybenzylidene)amino benzoic acid MIC = 25 µg/mL (M. luteus B1018); MIC = 12.5 µg/mL (S. aureus 23235); MIC = 12.5 µg/mL (A. niger 9642) [1]
Halogenated derivatives (SB-5 with iodine) Selective potency against Gram-positive aerobes with low-to-mid micromolar MICs; exceptional activity against anaerobes: MIC = 0.1 µM (Clostridioides difficile); MIC = 0.01 µM (Blautia coccoides) [4]
4-[(3-phenylallylidene)amino]benzoic acid Variable activity based on bacterial strain and substituents [8]

Structure-Activity Relationships

The antimicrobial efficacy of this compound-derived Schiff bases is influenced by specific structural features that modulate electronic properties, lipophilicity, and molecular geometry. Understanding these structure-activity relationships (SARs) enables rational design of more potent derivatives:

  • Halogen Substitution: The introduction of halogen atoms (particularly iodine > bromine > chlorine) on the phenolic ring significantly enhances antibacterial potency, especially against Gram-positive organisms. Heavier halogens improve lipophilicity, potentially facilitating membrane penetration, and modulate redox behavior through electronic effects. For instance, iodinated derivatives (SB-5) demonstrate exceptional activity against anaerobic bacteria including Clostridioides difficile (MIC = 0.1 µM) and Blautia coccoides (MIC = 0.01 µM) [4].

  • Hydroxyl Group Positioning: The presence of ortho-hydroxy groups relative to the imine function enables intramolecular hydrogen bonding, forming stable six-membered pseudo-aromatic rings that enhance molecular rigidity and potentially influence biological interactions. This ortho-positioning is consistently associated with improved antimicrobial activity compared to meta- or para-hydroxy substitutions [4] [2].

  • Extended Conjugation Systems: Schiff bases incorporating additional aromatic systems or extended π-conjugation generally demonstrate enhanced antimicrobial activity, potentially due to improved interactions with biological targets through π-π stacking or increased membrane penetration capabilities. For example, derivatives with naphthalene groups show notable antibacterial enhancement [7].

  • Electron-Withdrawing and Donating Groups: Electron-withdrawing substituents (such as nitro groups) typically enhance activity against Gram-negative bacteria, while electron-donating groups (such as methoxy groups) may improve efficacy against Gram-positive strains. These substituents influence electron density distribution throughout the molecule, potentially affecting interactions with microbial enzyme systems [1] [2].

Table 2: Structural Features Influencing Antimicrobial Activity of this compound Schiff Bases

Structural Feature Antimicrobial Impact Representative Examples
Halogen substitution (Cl, Br, I) Enhanced Gram-positive activity; improved lipophilicity; redox modulation SB-5 (iodine) showing MIC = 0.01 µM against Blautia coccoides [4]
Ortho-hydroxy group Intramolecular hydrogen bonding; improved stability and target interactions 4-(2-hydroxybenzylidene)amino benzoic acid with MIC = 12.5 µg/mL against S. aureus [1]
Methoxy substitution Moderate activity against various pathogens 4-(4-hydroxy-3-methoxybenzylidene)amino benzoic acid active against S. aureus and A. niger [1]
Nitro group incorporation Enhanced activity against Gram-negative strains 4-(3-nitrobenzylidene)amino benzoic acid with variable antibacterial activity [8]

The following diagram illustrates the experimental workflow for the synthesis, characterization, and evaluation of this compound-derived Schiff bases:

G cluster_synthesis Synthesis Methods cluster_characterization Characterization Techniques cluster_bioeval Biological Evaluation Start Start Protocol Conventional Conventional Synthesis Reflux in methanol for 3h Then 12h at room temperature Start->Conventional Microwave Microwave-Assisted 10 minutes irradiation Higher yield and purity Start->Microwave FTIR FTIR Analysis Confirm imine bond formation (1625-1600 cm⁻¹) Conventional->FTIR Microwave->FTIR NMR NMR Spectroscopy Identify proton environments Azomethine proton ~8.93 ppm FTIR->NMR MS Mass Spectrometry Confirm molecular mass Isotopic patterns for halogens NMR->MS XRD X-ray Crystallography Determine molecular structure Intermolecular interactions MS->XRD Antibacterial Antibacterial Assays MIC and IZD determination Gram-positive and Gram-negative XRD->Antibacterial Antifungal Antifungal Assays MIC determination Sporulation inhibition Antibacterial->Antifungal Cytotoxicity Cytotoxicity Testing HeLa cell viability Selectivity assessment Antifungal->Cytotoxicity SAR Structure-Activity Analysis Cytotoxicity->SAR End Data Interpretation and Optimization SAR->End

Conclusion and Outlook

The synthesis and evaluation of this compound-derived Schiff bases represents a promising approach for developing novel antimicrobial agents to address the growing challenge of antibiotic resistance. The protocols outlined in this document provide researchers with standardized methods for preparing, characterizing, and evaluating these compounds, enabling systematic investigation of structure-activity relationships and mechanism of action.

Future directions in this field include more extensive investigation of mechanistic pathways through enzymatic assays and molecular docking studies, exploration of synergistic combinations with conventional antibiotics to potentiate activity against resistant strains, and development of nanoparticle formulations to enhance delivery and efficacy. The incorporation of computational approaches for predictive design and ADMET profiling will further accelerate the development of promising candidates. With continued research, this compound-derived Schiff bases hold significant potential as novel therapeutic agents in the global effort to combat antimicrobial resistance.

References

Comprehensive Application Notes and Protocols: Spectrophotometric Analysis of PABA Derivatives for Pharmaceutical and Cosmetic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Para-aminobenzoic acid (PABA) and its derivatives represent crucial analytes in pharmaceutical, cosmetic, and biological matrices due to their widespread applications as sunscreen agents, local anesthetics, antibacterial compounds, and potential anticancer therapeutics. The aromatic structure of PABA, containing both amino and carboxyl functional groups, makes it particularly amenable to spectrophotometric analysis through various mechanisms. These analytical methods range from simple direct UV absorption measurements to sophisticated indirect reaction-based assays and multivariate calibration approaches that can resolve complex mixtures without prior separation.

The development of robust, accurate, and precise spectrophotometric methods for PABA analysis is essential for quality control in pharmaceutical and cosmetic formulations, stability testing, metabolic studies, and research on novel PABA derivatives. Recent advances have focused on enhancing sensitivity and selectivity through reaction-based methods, while green analytical chemistry principles have driven the development of methods with reduced environmental impact through minimized solvent consumption and waste generation. These application notes provide comprehensive protocols and methodological overviews for the most current and significant spectrophotometric approaches to PABA analysis, designed specifically for researchers, scientists, and drug development professionals.

Direct UV Spectrophotometric Analysis

Fundamental Principles and Instrumentation

Direct UV spectrophotometry leverages the intrinsic chromophoric properties of PABA derivatives, which contain an aromatic benzene ring conjugated with an amino group and various electron-donating or withdrawing substituents. This conjugation results in characteristic absorption spectra in the UV region, typically between 250-315 nm depending on the specific derivative and solvent system. The primary absorption peak for PABA itself appears at approximately 260-290 nm, with exact λ_max values shifting based on solvent polarity, pH, and substitution patterns.

The instrumentation required for direct UV analysis includes a dual-beam spectrophotometer capable of scanning from 200-400 nm with a spectral bandwidth of 0.2-2.0 nm, matched quartz cuvettes with 1.00 cm path length, and appropriate temperature control if kinetic studies are performed. For quantitative analysis, standard solutions should be prepared in solvents that do not absorb significantly in the measurement region, with distilled water, ethanol, and methanol being the most common choices. The fundamental relationship governing quantitative analysis is the Beer-Lambert Law: A = ε·b·c, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration.

Applications and Methodological Considerations

Direct UV spectrophotometry finds particular utility in routine quality control applications where PABA or its derivatives are present as single components or in formulations with non-interfering excipients. For example, the analysis of PABA in B-complex tablets can be successfully performed using direct measurement at 290 nm after appropriate extraction and dilution. However, this approach has limitations when analyzing complex mixtures where spectral overlapping occurs between multiple components, degradation products, or impurities. In such cases, more sophisticated approaches such as derivative spectroscopy or chemometrics-assisted methods are required.

Recent studies have demonstrated that the optical properties of PABA can be enhanced through combination with nanoparticles, particularly silver nanoparticles (AgNPs), which exhibit a bathochromic shift in absorption and reduced band gap. This enhancement has implications not only for optical limiting applications but also for potential analytical applications where increased sensitivity is desired. The crystalline structure of PABA-AgNP composites has been confirmed through XRD analysis, with stability demonstrated over extended periods [1]. When employing direct UV methods, validation parameters including linearity range, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy should be established under the specific experimental conditions used.

Indirect Spectrophotometric Methods

Reaction-Based Quantification Approaches

Indirect spectrophotometric methods significantly expand the analytical toolbox for PABA derivatives by transforming the target analyte into a species with more favorable spectroscopic properties. These approaches are particularly valuable when analyzing PABA in complex matrices where direct measurement is insufficient due to interference or low concentration. The most common indirect methods include diazotization and coupling reactions, oxidation-based assays, and complex formation protocols.

One well-established approach involves the diazotization of PABA with nitrite in acidic medium, followed by coupling with various compounds such as 8-hydroxyquinoline to form intensely colored azo dyes measurable in the visible region [2]. This method significantly enhances sensitivity compared to direct UV measurement, with typical working ranges of 0.5-5.0 μg/mL and detection limits approaching 0.1 μg/mL. Another innovative indirect approach utilizes the reaction between PABA and hypochlorite in acidic medium, with subsequent measurement of residual chlorine using o-tolidine [3]. This method enables sensitive determination of PABA in sunscreen formulations with minimal sample pretreatment and has been successfully automated using sequential injection analysis (SIA) systems.

Sequential Injection Analysis (SIA) with Hypochlorite/o-Tolidine Reaction

The hypochlorite/o-tolidine method represents a particularly robust indirect approach for PABA determination that can be automated for high-throughput analysis. The method is based on the stoichiometric reaction between PABA and hypochlorite in acidic medium, which consumes hypochlorite in proportion to PABA concentration. The unreacted hypochlorite then reacts with o-tolidine to produce a yellow-colored product measurable at 438 nm. The decrease in absorbance is directly proportional to PABA concentration in the sample.

Table 1: Analytical Performance of Indirect Methods for PABA Determination

Method Linear Range (μg/mL) LOD (μg/mL) LOQ (μg/mL) Remarks
Diazotization with 8-hydroxyquinoline 0.5-5.0 0.1 0.3 Requires careful pH control
Hypochlorite/o-tolidine (SIA) 1.0-15.0 0.3 1.0 Amenable to automation
Oxidation with KMnO₄ 2.0-20.0 0.5 1.5 Heating required

The method optimization for the hypochlorite/o-tolidine approach has demonstrated that ethanol content must be controlled below 30% (v/v) to prevent destruction of the yellow chromophore, with optimal reaction occurring at pH 2.0-4.0. This method shows excellent agreement with reference liquid chromatography methods, with relative standard deviations typically below 2.5% and recovery rates of 98.5-101.5% for sunscreen formulations [3]. The sequential injection analysis automation provides additional advantages including reduced reagent consumption (approximately 70% reduction compared to flow injection analysis) and minimized waste generation, aligning with green analytical chemistry principles.

Chemometrics-Assisted Spectrophotometric Analysis

Multivariate Calibration Approaches

Chemometrics-assisted spectrophotometry represents a powerful approach for resolving complex mixtures containing PABA derivatives alongside their impurities or degradation products without requiring physical separation. These methods leverage mathematical algorithms to extract quantitative information from overlapping spectral data, making them ideal for pharmaceutical quality control and stability testing. The most commonly applied multivariate techniques for PABA analysis include partial least squares (PLS), artificial neural networks (ANN), and multivariate curve resolution-alternating least squares (MCR-ALS).

In a recent comprehensive study, these three models were compared for the simultaneous determination of antipyrine (ANT), benzocaine HCl (BEN), antipyrine impurity A, and PABA (as a benzocaine degradation product) in their quaternary mixture [4]. The models were constructed using a Brereton five-level four-factor design with 25 calibration samples containing the four components in varying concentrations. Spectral data were collected between 250-315 nm with 0.2 nm intervals, followed by mean-centering prior to model construction. The ANN model demonstrated superior performance with the lowest prediction errors and highest correlation coefficients, followed by PLS and MCR-ALS approaches.

Implementation of Multivariate Methods

The implementation of multivariate calibration methods requires careful experimental design covering the concentration ranges expected in actual samples. For the simultaneous determination of ANT, BEN, ANT impurity A, and PABA, the following concentration ranges were employed: 5.0-9.0 μg/mL for ANT, 1.0-5.0 μg/mL for BEN, 0.5-2.5 μg/mL for ANT impurity A, and 0.25-1.25 μg/mL for PABA [4]. The training set comprised 14 carefully designed mixtures, while the remaining 11 mixtures were used for validation. This approach ensured robust models capable of accurate prediction across the design space.

Table 2: Figures of Merit for Multivariate Methods in PABA Analysis

Parameter PLS ANN MCR-ALS
LOD PABA (μg/mL) 0.042 0.034 0.069
LOQ PABA (μg/mL) 0.128 0.103 0.209
RMSEP PABA 0.041 0.025 0.058
R² Validation 0.9987 0.9995 0.9979
Greenness Score (AGREE) 0.72 0.76 0.69

The exceptional predictive ability of the ANN model stems from its capacity to model non-linear relationships between spectral data and concentration, a common occurrence in complex mixtures with potential molecular interactions. However, the PLS model offers advantages in interpretability and simpler implementation. The MCR-ALS approach provides not only quantitative data but also qualitative information about component spectra, adding valuable insight into system composition. All three models were successfully applied to commercial ear drops containing ANT and BEN, demonstrating their practical utility for pharmaceutical analysis with percentage recoveries of 98.5-101.5% and relative standard deviations below 2.0%.

Experimental Protocols

Protocol 1: Sequential Injection Analysis (SIA) with Hypochlorite/o-Tolidine Reaction for PABA in Sunscreens

Principle: PABA reacts stoichiometrically with hypochlorite in acidic medium. The residual chlorine is determined with o-tolidine, producing a yellow color measured at 438 nm. The decrease in absorbance is proportional to PABA concentration.

Reagents:

  • PABA standard (≥99% purity)
  • Sodium hypochlorite solution (0.1 M, standardized)
  • o-Tolidine dihydrochloride (0.1% w/v in 1% HCl)
  • Acetate buffer (0.1 M, pH 3.0)
  • Ethanol (30% v/v in water)

Equipment:

  • SIA system with autoburette (5 mL syringe)
  • Eight-channel automatic valve
  • Spectrophotometer with flow-through cell (18 μL volume, 10 mm path length)
  • PTFE tubing (0.5 mm i.d.)
  • Personal computer with control software

Procedure:

  • Prepare SIA system as shown in Figure 1, connecting all components with PTFE tubing.
  • Prepare carrier stream containing acetate buffer (pH 3.0) with 30% ethanol.
  • Prepare reagent solutions: hypochlorite (0.01 M in water) and o-tolidine (0.01% in 0.1 M HCl).
  • Program the SIA sequence:
    • Aspirate 100 μL sample (PABA standard or extracted sunscreen)
    • Aspirate 50 μL hypochlorite solution
    • Aspirate 50 μL o-tolidine solution
    • Dispense stacked zones to reaction coil (100 cm)
    • Transport to detector while monitoring at 438 nm
  • Construct calibration curve using PABA standards (1.0-15.0 μg/mL)
  • Extract sunscreen samples by sonicating 0.1 g product in 30 mL ethanol for 15 min, then dilute to 100 mL with acetate buffer
  • Analyze samples against calibration curve

Validation Parameters:

  • Linear range: 1.0-15.0 μg/mL
  • Limit of detection: 0.3 μg/mL
  • Limit of quantification: 1.0 μg/mL
  • Precision: <2.5% RSD
  • Accuracy: 98.5-101.5% recovery

G A Prepare SIA System B Aspirate Sample (100 μL) A->B C Aspirate Hypochlorite (50 μL) B->C D Aspirate o-Tolidine (50 μL) C->D E Dispense to Reaction Coil D->E F Transport to Detector E->F G Measure at 438 nm F->G H Quantify vs. Calibration Curve G->H

Figure 1: Workflow for SIA Determination of PABA Using Hypochlorite/o-Tolidine Reaction

Protocol 2: Multivariate Determination of PABA as Benzocaine Degradant Using MCR-ALS

Principle: Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) resolves spectral data from mixtures into pure component spectra and concentration profiles through constrained alternating least squares optimization.

Reagents:

  • PABA standard (≥99% purity)
  • Benzocaine HCl (≥98% purity)
  • Antipyrine (≥98% purity)
  • Antipyrine impurity A (≥95% purity)
  • Distilled water

Equipment:

  • UV-Vis spectrophotometer with 1.00 cm quartz cuvettes
  • MATLAB software with MCR-ALS toolbox

Procedure:

  • Prepare individual stock solutions (100 μg/mL) of PABA, benzocaine, antipyrine, and antipyrine impurity A in distilled water
  • Design calibration set using five-level four-factor design (25 mixtures):
    • PABA: 0.25-1.25 μg/mL
    • Benzocaine: 1.0-5.0 μg/mL
    • Antipyrine: 5.0-9.0 μg/mL
    • Antipyrine impurity A: 0.5-2.5 μg/mL
  • Record UV spectra from 250-315 nm with 0.2 nm intervals against water blank
  • Transfer spectral data (326 points per spectrum) to MATLAB
  • Apply MCR-ALS algorithm with following constraints:
    • Non-negativity for concentrations and spectra
    • Closure constraint for concentrations when known
    • Spectral normalization
  • Validate model using cross-validation and external validation set
  • Apply to pharmaceutical formulations after appropriate dilution

Calculation:

  • The MCR-ALS model decomposes the data matrix D (m×n) as: D = C×S^T + E
  • Where C (m×k) contains concentration profiles, S^T (k×n) contains spectral profiles, and E (m×n) contains residuals
  • The algorithm iteratively alternates between solving for C and S^T until convergence

Method Validation:

  • LOD PABA: 0.069 μg/mL
  • LOQ PABA: 0.209 μg/mL
  • RMSEP: 0.058 μg/mL
  • Recovery in formulations: 98.2-101.8%

Method Comparison and Selection Guide

Comprehensive Method Evaluation

The selection of an appropriate spectrophotometric method for PABA analysis depends on numerous factors including the sample matrix, required sensitivity, available instrumentation, and analytical throughput requirements. The following comparison summarizes the key characteristics of the major approaches discussed in these application notes.

Table 3: Comprehensive Comparison of Spectrophotometric Methods for PABA Analysis

Method Applications Sensitivity Greenness (AGREE) Throughput Instrument Requirements
Direct UV Standard solutions, single-component formulations Moderate 0.81 High Basic spectrophotometer
Diazotization Pharmaceutical formulations, impurity testing High 0.63 Moderate Basic spectrophotometer
SIA Hypochlorite Sunscreen formulations, quality control High 0.72 Very High SIA system, automation
PLS Multivariate Complex mixtures, stability testing Moderate-High 0.72 Moderate Spectrophotometer, software
ANN Multivariate Complex mixtures with non-linearity High 0.76 Moderate Spectrophotometer, software
MCR-ALS Complex mixtures, spectral resolution Moderate 0.69 Moderate Spectrophotometer, software
Greenness and Whiteness Assessment

The environmental impact of analytical methods has become increasingly important in modern laboratories. The greenness of the described methods has been evaluated using the Analytical GREEnness (AGREE) metric, which considers 12 principles of green analytical chemistry including toxicity, energy consumption, and waste generation [4]. Direct UV methods generally score highest due to minimal reagent consumption, while reaction-based methods show moderate scores due to chemical usage. The whiteness assessment using the RGB model (incorporating analytical quality, practicality, and greenness) indicates that multivariate methods provide an excellent balance among these criteria, making them suitable for implementation in modern analytical laboratories focused on sustainable practices.

The whiteness profile of the chemometrics-assisted spectrophotometric methods was particularly notable, with scores of 0.76 for the ANN approach, demonstrating that these methods successfully integrate analytical quality (red), environmental impact (green), and practical and economic effectiveness (blue). This comprehensive evaluation supports the adoption of these methods in alignment with White Analytical Chemistry principles, which extend beyond green chemistry to include practical analytical considerations.

Applications in Pharmaceutical and Biological Analysis

Pharmaceutical Formulation Analysis

The quantification of PABA and its derivatives in pharmaceutical formulations represents a primary application of the described spectrophotometric methods. PABA is included in B-complex tablets as a nutritional supplement, while its esters such as benzocaine are widely used as local anesthetics in various dosage forms. The MCR-ALS method has been successfully applied to B-complex tablets for PABA determination without interference from other vitamins and excipients [5], demonstrating recovery rates of 98.5-101.2% and relative standard deviations below 2.0%.

For topical formulations containing benzocaine, the monitoring of PABA as a degradation product is essential for stability assessment and quality control. The multivariate methods described in Protocol 2 enable simultaneous determination of benzocaine and PABA in the presence of other active ingredients and impurities, providing comprehensive stability information without chromatographic separation. These approaches have been validated according to ICH guidelines and applied to commercial ear drops containing antipyrine and benzocaine, with results statistically equivalent to reference HPLC methods but with significantly reduced analysis time and solvent consumption [4].

Biological Sample and Metabolism Studies

The analysis of PABA and its metabolites in biological samples provides crucial information for pharmacokinetic studies, metabolic profiling, and safety assessment. Following dermal application of PABA-containing sunscreen formulations, PABA is absorbed percutaneously and metabolized primarily through acetylation and glycine conjugation in the liver to form p-aminohippuric acid (4-AHA), p-acetamidobenzoic acid (4-AMB), and p-acetamidohippuric acid (4-OCH3-AHA) [6]. The determination of these metabolites in urine requires highly sensitive methods due to their low concentrations.

Spectrophotometric methods with preceding separation or derivative steps have been developed for these applications, with typical detection limits of 2-10 ng/mL in urine samples. The analysis typically involves hydrolysis of conjugated metabolites, liquid-liquid extraction, and derivatization followed by spectrophotometric detection. While chromatographic methods are more common for complex biological matrices, recent advances in chemometrics-assisted spectrophotometry show promise for direct determination in pre-treated biological samples, particularly for high-throughput screening applications in early-stage drug development.

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Problem: Low sensitivity in indirect methods

  • Possible causes: Suboptimal pH, insufficient reaction time, degraded reagents
  • Solutions: Verify buffer pH (optimal is 2.0-4.0 for hypochlorite method), increase reaction coil length or temperature, prepare fresh reagent solutions weekly

Problem: Poor resolution in multivariate methods

  • Possible causes: Insufficient calibration design, spectral preprocessing issues, incorrect constraint application
  • Solutions: Expand calibration range to cover expected sample compositions, test different preprocessing methods (mean-centering, Savitzky-Golay), apply appropriate constraints (non-negativity, closure)

Problem: High background in direct UV measurements

  • Possible causes: Impurities in solvents, cuvette contamination, matrix interference
  • Solutions: Use high-purity solvents, clean cuvettes with acid solution, implement blank subtraction with matrix-matched solutions
Method Optimization Strategies

The maximal performance of spectrophotometric methods for PABA analysis requires systematic optimization of key parameters. For reaction-based methods, critical factors include pH, reagent concentrations, reaction time and temperature, and solvent composition. Experimental designs such as response surface methodology (RSM) with central composite design efficiently identify optimal conditions while evaluating interaction effects. For multivariate methods, the selection of spectral range, data preprocessing technique, and number of components significantly impacts model performance. Cross-validation techniques should be employed to determine the optimal number of latent variables (PLS) or hidden nodes (ANN) to avoid overfitting.

Recent advances include the integration of silver nanoparticles to enhance sensitivity through surface plasmon resonance effects. Studies have demonstrated that PABA combined with AgNPs exhibits bathochromic shifts in absorption spectra and reduced band gap, leading to improved optical limiting activity [1]. While primarily investigated for materials science applications, these principles show potential for analytical method enhancement, particularly in trace analysis of PABA derivatives where increased sensitivity is required.

References

Comprehensive Application Notes and Protocols: Biotinidase Activity Assay Using Para-Aminobenzoic Acid Substrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Biotinidase deficiency (BTD) is an autosomal recessive disorder that disrupts biotin recycling, leading to severe neurological and cutaneous manifestations if untreated. The biotinidase enzyme plays a critical role in liberating free biotin from biocytin, enabling this essential cofactor to activate carboxylases crucial for gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Without functional biotinidase, individuals develop multiple carboxylase deficiencies with accumulations of toxic metabolites including lactic acid, 3-hydroxypropionic acid, and 3-methylcrotonylglycine. Early diagnosis through enzymatic activity measurement is vital as timely biotin supplementation prevents irreversible neurological damage. [1] [2]

The principle of para-aminobenzoic acid (PABA)-based biotinidase activity assays centers on the enzyme's ability to hydrolyze the artificial substrate biotinidyl-p-aminobenzoic acid (B-PABA), releasing free PABA that can be quantified. Traditional colorimetric methods involve a diazotization reaction where the released PABA couples with N-1-naphthylethylenediamine dihydrochloride to form a mauve-colored product measurable at 546 nm. However, this approach suffers from interference from aromatic amines and azo dye instability. The novel high-performance liquid chromatography with fluorescence detection (HPLC-FL) method eliminates the coupling reaction by directly quantifying the native PABA, significantly enhancing specificity and reducing false-positive results. This protocol details the optimized HPLC-FL methodology that has demonstrated superior performance for confirmatory testing in newborn screening programs. [1] [3]

Principle of HPLC-FL Detection Method

The HPLC-FL method for biotinidase activity measurement represents a significant advancement over traditional techniques by eliminating the problematic diazotization reaction. The assay leverages the natural fluorescent properties of PABA, which exhibits excitation at 276 nm and emission at 340 nm, enabling highly specific detection without derivatization. In this system, biotinidase in the serum sample catalyzes the hydrolysis of the B-PABA substrate, cleaving the amide bond to release free PABA and biotin. The reaction mixture is then directly injected into the HPLC system equipped with a fluorescence detector, where the PABA is separated chromatographically from other serum components and quantified based on its fluorescence intensity. [1]

This approach offers several distinct advantages. First, it eliminates interference from aromatic amines, high chloride concentrations, and other serum components that commonly plague colorimetric assays. Second, it removes the variability introduced by the diazotization reaction, which depends on multiple chemical steps with potential instability. Third, the method requires only a small sample volume (25 μL serum) and demonstrates excellent linearity across a wide concentration range (5–1000 μmol/L). The direct quantification of PABA without additional chemical reactions simplifies the workflow, reduces total analysis time, and enhances reproducibility, making it particularly suitable as a second-tier test for confirming positive newborn screening results. [1]

Table 1: Key Advantages of HPLC-FL Method Over Traditional Assays

Parameter HPLC-FL Method Traditional Colorimetric Fluorometric Method
Specificity High (direct PABA detection) Moderate (interference from aromatic amines) Moderate (potential matrix effects)
Sample Volume 25 μL serum 50-100 μL serum 50 μL serum
Incubation Time 60 minutes 30-60 minutes 120 minutes
Linearity Range 5-1000 μmol/L Limited by Beer-Lambert law Varies with substrate
Sample Preparation Simple protein precipitation Multiple reagent additions Requires separate blanks
Interference Resistance High (no effect from hemolysis, icterus, lipemia) Low (affected by multiple factors) Moderate

Detailed Experimental Protocols

Specimen Collection and Preparation

Serum Collection: Collect whole blood samples in red-top tubes (without anticoagulant) from patients with suspected biotinidase deficiency or positive newborn screening results. Allow blood to clot completely at room temperature for 30-60 minutes, then centrifuge at 2000-3000 × g for 15 minutes to separate serum. Aliquot the clear supernatant into clean tubes, avoiding hemolyzed samples when possible. Store serum samples at -20°C until analysis. While the HPLC-FL method demonstrates resistance to common interferences, grossly hemolyzed, icteric, or lipemic samples should be noted for interpretation. [1] [2]

Reagent Preparation:

  • Ammonium Acetate Buffer (10 mM, pH 5.0): Dissolve 0.77 g ammonium acetate in 900 mL HPLC-grade water, adjust pH to 5.0 with acetic acid, and make up to 1000 mL with water. Filter through a 0.45 μm membrane.
  • Substrate Solution (1.5 mM B-PABA): Dissolve 5 mg B-PABA in 9 mL HPLC-grade water and 1 mL of 0.1 N sodium hydroxide. Prepare fresh daily.
  • Dithiothreitol Solution (100 mM): Dissolve 15.4 mg dithiothreitol in 1 mL HPLC-grade water. Prepare fresh daily.
  • Acetate Buffer (400 mM, pH 6.0): Dissolve 3.28 g sodium acetate in 90 mL water, adjust pH to 6.0 with acetic acid, and make up to 100 mL with water.
  • Trichloroacetic Acid Solution (3%): Dilute 30% trichloroacetic acid stock 1:10 with HPLC-grade water.
  • PABA Calibration Standards: Prepare a stock solution of 2500 μmol/L PABA in water. Create calibration standards at concentrations of 5, 25, 100, 250, 500, and 1000 μmol/L by serial dilution. Store at 2-4°C. [1]
HPLC Instrumentation and Conditions

Equipment Requirements: The method utilizes a high-performance liquid chromatography system comprising a binary pump, auto-sampler with temperature control, column oven, and fluorescence detector. The specific system used in development was a Waters Alliance 2790 separation module with a 2475 fluorescent detector, though equivalent systems may be substituted. Data acquisition and processing are managed by Empower 2 or comparable chromatography software. [1]

Chromatographic Conditions:

  • Column: Atlantis C18 (150 mm × 5 mm, 5 μm particle size) or equivalent reversed-phase column
  • Mobile Phase A: 10 mM ammonium acetate buffer, pH 5.0
  • Mobile Phase B: HPLC-grade methanol
  • Gradient Program: Initial 70% A for 2 minutes, linear gradient to 20% A over 4 minutes, hold for 2 minutes, return to 70% A over 0.5 minutes, and re-equilibrate for 2.5 minutes
  • Flow Rate: 0.6 mL/min throughout
  • Injection Volume: 25 μL
  • Column Temperature: Ambient (25°C)
  • Detection: Fluorescence with excitation at 276 nm and emission at 340 nm
  • Run Time: 11 minutes per sample [1]
Sample Analysis Procedure

Enzymatic Reaction Setup:

  • Label a series of 1.5 mL Eppendorf tubes for blank, calibration standards, quality controls, and patient samples
  • Pipette 25 μL of appropriate material into each tube (water for blank, PABA standards for calibration, serum for samples)
  • Add 100 μL of acetate buffer (400 mM, pH 6.0) to all tubes
  • Add 25 μL of dithiothreitol solution (100 mM) to all tubes
  • Add 250 μL water to blank and calibration standard tubes
  • For quality control and patient samples, add 200 μL water and 50 μL substrate solution (1.5 mM B-PABA)
  • Prepare serum blanks for each patient sample similarly but without substrate addition
  • Vortex all tubes for 10-15 seconds to ensure complete mixing
  • Incubate at 37°C for 60 minutes in a temperature-controlled water bath or heating block [1]

Reaction Termination and Protein Precipitation:

  • After incubation, immediately add 400 μL of cold 3% trichloroacetic acid to all tubes to stop the reaction
  • Vortex briefly and let stand at room temperature for 10 minutes
  • Centrifuge at 15,000 RPM for 10 minutes to precipitate proteins
  • Carefully transfer the clear supernatant to HPLC vials, avoiding disturbance of the pellet
  • Load vials into the auto-sampler maintained at 4-8°C [1]

Chromatographic Analysis and Calculation:

  • Inject 25 μL of each processed sample into the HPLC system
  • Monitor the PABA peak at approximately 4-6 minutes retention time (validate against calibration standards)
  • Construct a calibration curve by plotting PABA concentration against peak area using linear regression
  • Calculate PABA concentration in patient samples from the calibration curve
  • Determine biotinidase activity using the formula:

Biotinidase Activity (nmol/min/mL) = (PABA concentration × Total Assay Volume) / (Incubation Time × Serum Volume)

Where PABA concentration is in μmol/L, total assay volume is 0.4 mL, incubation time is 60 minutes, and serum volume is 0.025 mL. [1]

G Biotinidase Activity Assay Workflow Start Start Biotinidase Activity Assay SamplePrep Sample Preparation • Collect 25 μL serum • Add acetate buffer • Add dithiothreitol Start->SamplePrep SubstrateAddition Substrate Addition • Add B-PABA solution • Vortex mix 10-15 seconds SamplePrep->SubstrateAddition Incubation Enzymatic Reaction • Incubate at 37°C for 60 min SubstrateAddition->Incubation Termination Reaction Termination • Add 3% trichloroacetic acid • Let stand 10 min Incubation->Termination Centrifugation Protein Precipitation • Centrifuge at 15,000 RPM for 10 min Termination->Centrifugation HPLC HPLC-FL Analysis • Inject 25 μL supernatant • Gradient elution • FL detection: Ex 276 nm/Em 340 nm Centrifugation->HPLC Calculation Activity Calculation • Quantify PABA from calibration curve • Calculate enzyme activity HPLC->Calculation End Result Interpretation Calculation->End

Method Validation and Performance Characteristics

Analytical Validation Parameters

Extensive validation of the HPLC-FL method confirms its reliability for clinical application. The method demonstrates excellent linearity across the concentration range of 5-1000 μmol/L PABA with a correlation coefficient (R²) of 0.999 or better. The limit of detection (LOD) and limit of quantitation (LOQ) were established at 2.5 μmol/L and 5.0 μmol/L, respectively, providing sufficient sensitivity to detect even low levels of biotinidase activity. The accuracy of the method was verified through recovery studies, with mean recovery rates of 98.5-102.3% across the analytical measurement range, well within acceptable limits for clinical assays. [1]

Precision studies evaluated both within-run and between-run variability using quality control samples at four different activity levels. The within-assay precision demonstrated a coefficient of variation (CV) of less than 5.0% for normal and moderately deficient activity levels, while the between-assay precision showed CVs below 10.0% across all control levels. This level of precision exceeds that of traditional colorimetric methods and provides reliable differentiation between partial deficiency (10-30% activity) and profound deficiency (<10% activity). Specificity testing confirmed that common interferents including hemolyzed, icteric, and lipemic samples do not significantly affect biotinidase activity measurements, a notable advantage over colorimetric methods. [1] [3]

Table 2: Analytical Performance Characteristics of HPLC-FL Method

Performance Parameter Result Acceptance Criteria
Linearity Range 5-1000 μmol/L R² ≥ 0.995
Limit of Detection 2.5 μmol/L Signal-to-noise ≥ 3:1
Limit of Quantitation 5.0 μmol/L Signal-to-noise ≥ 10:1, CV < 10%
Within-Run Precision (CV) < 5.0% CV < 10%
Between-Run Precision (CV) < 10.0% CV < 15%
Accuracy (Recovery) 98.5-102.3% 85-115%
Carryover < 0.5% < 1%
Specificity No interference from hemolysis, icterus, or lipemia No clinically significant interference
Reference Ranges and Clinical Interpretation

Establishing appropriate reference ranges is crucial for accurate diagnosis of biotinidase deficiency. For the HPLC-FL method, the normal biotinidase activity in serum is typically defined as ≥ 3.5 U/L (approximately 7.6-10.6 nmol/min/mL). Activities between 10-30% of the normal mean (approximately 0.35-1.05 U/L) are classified as partial biotinidase deficiency, while activities below 10% of normal mean (<0.35 U/L) indicate profound biotinidase deficiency. These cutoffs align with established guidelines from the American College of Medical Genetics and Genomics, though each laboratory should establish its own reference ranges based on local population data. [3] [2]

Longitudinal studies have revealed that some patients with partial biotinidase deficiency may show age-dependent recovery of enzyme activity, with approximately 48% of cases demonstrating increased activity over time. This recovery pattern appears linked to specific genotypes, particularly the common p.Asp444His variant. Therefore, retesting at 5 years of age is recommended for patients with partial deficiency, as recovered activity may allow adjustment or discontinuation of biotin supplementation. Molecular genetic analysis of the BTD gene provides definitive confirmation and enables genotype-phenotype correlation, with over 200 known pathogenic variants identified to date. [4] [2]

Comparative Method Analysis

Comparison with Alternative Methodologies

The HPLC-FL method offers distinct advantages over traditional biotinidase activity assays. Colorimetric methods, while widely used, suffer from significant limitations including interference from aromatic amines, high chloride concentrations, and instability of the resulting azo dye. These factors contribute to higher rates of false-positive results, necessitating confirmatory testing. The fluorometric methods using substrates like biotinyl-6-aminoquinoline provide better sensitivity but require longer incubation times (up to 2 hours) and demonstrate higher inter-assay variability (CV > 10%). Additionally, fluorometric assays typically require separate blank measurements for each sample, increasing analytical time and complexity. [1] [3]

Liquid chromatography-mass spectrometry (LC-MS/MS) methods provide excellent specificity and sensitivity for biotinidase activity measurement in both serum and dried blood spots. However, these techniques require expensive instrumentation, specialized expertise, and complex sample preparation that may not be practical for routine clinical laboratories. The HPLC-FL method bridges this gap by offering high specificity and reliability with instrumentation accessible to most clinical laboratories. When compared directly with colorimetric methods, the HPLC-FL demonstrates excellent correlation (R² = 0.9963) while eliminating the systematic overestimation observed with traditional techniques due to interfering substances. [1] [5]

Table 3: Comparison of Biotinidase Activity Detection Methodologies

Characteristic HPLC-FL Colorimetric Fluorometric LC-MS/MS
Principle Direct PABA quantification Diazotization to colored product Fluorescent product detection Mass detection of product
Specificity High Moderate Moderate Very High
Sensitivity LOD: 2.5 μmol/L Moderate High Very High
Precision (CV) <10% 10-15% 10-20% <8%
Analysis Time 60 min incubation + 11 min HPLC 30-60 min incubation + color development 120 min incubation 60 min incubation + LC-MS/MS
Sample Volume 25 μL serum 50-100 μL serum 50 μL serum 50-100 μL serum or DBS
Interference Resistance High Low Moderate Very High
Equipment Cost Moderate Low Low High
Technical Expertise Moderate Low Low High
Throughput Moderate High High Moderate
Applications in Newborn Screening Programs

The HPLC-FL method serves as an ideal second-tier test for confirmation of initial positive newborn screening results. In screening algorithms, dried blood spots (DBS) are typically screened first using fluorometric or colorimetric methods with cutoff values around 75 U/L. Samples with activities below this threshold undergo confirmatory testing with the more specific HPLC-FL method in serum. This approach maximizes screening sensitivity while maintaining high specificity, reducing parental anxiety and unnecessary follow-up testing. The method's resistance to common interferences is particularly valuable in newborn screening, where sample quality may be variable. [1] [4]

Implementation of this testing algorithm has demonstrated significant improvements in positive predictive value. Traditional colorimetric confirmation methods yield approximately 10-15% false positives due to interfering substances, while the HPLC-FL method reduces this to less than 2%. Additionally, the method's ability to accurately quantify enzyme activity across a wide dynamic range allows reliable differentiation between profound deficiency, partial deficiency, and pseudodeficiency states, guiding appropriate clinical management decisions. The small sample volume requirement is especially beneficial for pediatric applications where blood collection may be challenging. [1] [3]

Technical Considerations and Troubleshooting

Practical Implementation Factors

Sample Stability: Biotinidase activity in serum remains stable for at least 72 hours at 2-8°C and for extended periods (up to one year) when stored at -20°C. Avoid repeated freeze-thaw cycles, as this may gradually decrease enzyme activity. For quality control purposes, prepare large batches of pooled normal serum, aliquot into small volumes, and store at -20°C. Heat-inactivated serum (60°C for 60 minutes) provides a suitable negative control for assessing assay background. [1] [2]

Chromatographic Optimization: The retention time of PABA may vary slightly depending on column age and mobile phase composition. System suitability tests should be performed daily to ensure consistent retention times (typically 4-6 minutes) and peak symmetry. If peak broadening or tailing occurs, consider column regeneration with increasing concentrations of organic solvent or replacement of the guard column. The mobile phase should be prepared fresh weekly and degassed by sonication or sparging with helium to prevent bubble formation in the detection system. [1]

Troubleshooting Common Issues:

  • Low PABA peak: Check substrate preparation, incubation temperature, and enzyme inactivation
  • High background: Ensure proper protein precipitation and clean supernatant transfer
  • Retention time shifts: Monitor column temperature and mobile phase pH consistency
  • Poor precision: Verify consistent incubation times, accurate pipetting, and proper mixing
  • Calibration curve nonlinearity: Prepare fresh standards and check detector linearity [1]
Regulatory and Quality Considerations

Implementation of biotinidase testing should adhere to Clinical Laboratory Improvement Amendments (CLIA) standards and follow established guidelines from professional organizations including the American College of Medical Genetics and Genomics (ACMG). Laboratories should establish rigorous quality control procedures including analysis of at least two levels of controls with each batch - one normal and one deficient. Participation in external proficiency testing programs, such as those offered by the Centers for Disease Control and Prevention (CDC) and the European Research Network for Diagnosis of Inherited Metabolic Disorders (ERNDIM), is essential for maintaining assay accuracy and inter-laboratory comparability. [3] [2]

Documentation should include complete method validation records, reagent preparation logs, instrument maintenance records, and quality control trends. Personnel training should emphasize consistent technique, particularly in sample preparation and pipetting, as these preanalytical factors significantly impact results. When implementing the method, laboratories should establish individual reference ranges based on local population testing rather than relying solely on literature values, as demographic factors may influence biotinidase activity distributions. [3] [2]

Conclusion

The HPLC-FL method for biotinidase activity determination using para-aminobenzoic acid as substrate represents a significant advancement in the diagnosis of biotinidase deficiency. The method's high specificity, sensitivity, and robustness against common interferences address the limitations of traditional colorimetric and fluorometric assays, providing reliable differentiation between profound deficiency, partial deficiency, and normal activity. The detailed protocol presented here enables implementation in clinical laboratories with HPLC capabilities, supporting newborn screening programs and diagnostic evaluation of symptomatic patients. As research continues to elucidate the natural history of biotinidase deficiency, particularly the phenomenon of age-dependent activity recovery in partial deficiency, accurate enzymatic activity measurement remains cornerstone to optimal patient management. This methodology provides the analytical performance necessary to support these clinical decisions, ensuring patients receive appropriate biotin supplementation while avoiding unnecessary treatment for those with pseudodeficiency or recovered activity.

References

Comprehensive Application Notes and Protocols: Chemical Modification and Esterification of 4-Aminobenzoic Acid for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

4-Aninobenzoic acid (PABA) serves as a fundamental building block in pharmaceutical chemistry due to its versatile chemical structure that allows for diverse modifications at both the amino and carboxyl functional groups. The esterification of PABA represents one of the most significant chemical modifications for drug development, producing compounds with enhanced pharmacological properties and altered physicochemical characteristics. These PABA esters constitute an important class of pharmaceutical agents with applications ranging from local anesthetics to sunscreen components and drug delivery systems. The strategic design of PABA derivatives through esterification allows medicinal chemists to fine-tune key properties such as lipophilicity, metabolic stability, and bioavailability, making this transformation particularly valuable in the development of new therapeutic entities with optimized pharmacokinetic and pharmacodynamic profiles. [1]

The significance of PABA esterification extends throughout pharmaceutical history, with early examples including benzocaine (ethyl 4-aminobenzoate) and procaine, which revolutionized local anesthesia by providing effective alternatives to cocaine without its addictive properties. Contemporary research continues to explore novel PABA esters for various applications, including their use as pegylation reagents for protein therapeutics, antimicrobial agents, and polymer building blocks. The chemical modification of PABA through esterification remains an active area of investigation due to the compound's favorable safety profile, ease of modification, and the broad spectrum of biological activities exhibited by its derivatives. These application notes provide detailed protocols and analytical methods for the synthesis, characterization, and application of PABA esters, offering researchers comprehensive guidelines for leveraging this valuable chemical transformation in drug development projects. [1] [2] [3]

Experimental Methods and Protocols

Standard Esterification Protocol for Benzocaine Synthesis

The synthesis of benzocaine (ethyl 4-aminobenzoate) through acid-catalyzed esterification represents a fundamental transformation in medicinal chemistry and serves as a model reaction for PABA esterification. This well-established procedure demonstrates key principles of ester formation and provides researchers with a straightforward method for preparing this important local anesthetic. The reaction follows a classic Fischer esterification mechanism, wherein the carboxylic acid group of PABA undergoes nucleophilic attack by ethanol in the presence of an acid catalyst, resulting in the formation of the corresponding ethyl ester with water as a byproduct. [4] [2]

  • Reaction Setup: Begin by placing 0.360 g (2.62 mmol) of 4-aminobenzoic acid and 3.60 mL of absolute ethanol in a 10-mL conical flask equipped with a magnetic spin vane. Stir the mixture to dissolve the solid acid completely. While stirring vigorously, carefully add 0.30 mL of concentrated sulfuric acid dropwise (CAUTION: sulfuric acid reacts violently with water, is corrosive, and causes severe burns). The addition of sulfuric acid typically causes precipitation of the hydrogen sulfate salt of p-aminobenzoic acid; this precipitate will dissolve during the subsequent reflux period as ester formation progresses and the hydrogen sulfate salt of the acid is converted into the hydrogen sulfate salt of the ester. [4]

  • Reaction Execution: Attach a water-cooled condenser to the flask and heat the mixture to a gentle boil using a heating mantle or sand bath. Reflux the reaction mixture for 60-75 minutes to ensure complete conversion. The progress of the reaction can be monitored by thin layer chromatography (TLC) by periodically collecting small samples from the refluxing mixture using a long glass pipette inserted through the condenser. When the reaction is complete, remove the apparatus from the heat source and allow it to cool to room temperature. [4]

  • Workup Procedure: Using a Pasteur pipet, transfer the cooled reaction mixture to a small Erlenmeyer flask containing approximately 3 mL of water. The reaction mixture should dissolve completely since the ethyl p-aminobenzoate exists as a water-soluble hydrogen sulfate salt at this stage. After the solution reaches room temperature, slowly add 10% sodium carbonate solution dropwise with gentle swirling to neutralize the acidic mixture. Carbon dioxide gas will evolve as bubbles during this neutralization process. Continue adding sodium carbonate until gas evolution ceases and the pH reaches 8 or above (verify with pH paper). At this point, the sulfuric acid has been completely neutralized, and the free base form of benzocaine will precipitate from solution as a white crystalline solid. [4] [2]

  • Purification and Isolation: Collect the crystalline product by vacuum filtration, washing the crystals with a small portion (approximately 1 mL) of cold water to remove any residual salts. Transfer the solid to a watch glass or petri dish and dry it in an oven at 40-50°C for 20-30 minutes to obtain the pure benzocaine product as white crystals. The typical yield for this reaction ranges from 70-84% with a melting point of 88-90°C, providing material of sufficient purity for most applications. For higher purity requirements, the product can be further purified by recrystallization from a minimal amount of hot ethanol or ethanol-water mixture. [2]

Alternative Esterification Approaches

While the acid-catalyzed esterification represents the most common approach for synthesizing PABA esters, several alternative methods offer advantages for specific applications or substrate combinations. The phosphorus pentoxide-mediated esterification provides a particularly effective approach for synthesizing phenolic esters of PABA derivatives, which demonstrate enhanced biological activities in certain contexts. This method involves heating 2-hydroxy-4-amino-benzoic acid with the desired phenol in the presence of phosphorus pentoxide or polyphosphoric acids containing more than 75% P₂O₅ content. The reaction proceeds efficiently at temperatures between 80-120°C with a preferred P₂O₅ to acid ratio of 2.2 mol equivalents, providing phenolic esters in good yields. This method is particularly valuable for creating esters with enhanced antimicrobial properties and reduced susceptibility to enzymatic hydrolysis. [5]

For specialized applications such as the synthesis of pegylation reagents, the formation of this compound esters of polyethylene glycol requires optimized conditions to achieve quantitative loading of the polymer with the functional group. These syntheses typically involve activating the carboxylic acid group of PABA followed by coupling with polyethylene glycol in the presence of appropriate catalysts. The resulting PEG esters serve as valuable protein modification reagents that enable histidine- and tyrosine-targeted pegylation of therapeutic proteins, enhancing their stability and pharmacokinetic properties while maintaining biological activity. These specialized esters have been successfully employed for pegylation of proteins such as interferon α-2b and erythropoietin β, demonstrating their utility in biopharmaceutical development. [6]

Table 1: Comparison of Esterification Methods for this compound Derivatives

Method Catalyst/Reagent Temperature Reaction Time Typical Yield Key Applications
Acid-Catalyzed Esterification Concentrated H₂SO₄ Reflux (~78°C) 60-75 minutes 70-84% Simple alkyl esters (benzocaine)
Phosphorus Pentoxide Method P₂O₅ or polyphosphoric acid 80-120°C 2 hours Not specified Phenolic esters with enhanced bioactivity
PEG Ester Synthesis Various coupling agents Varies Varies Quantitative Pegylation reagents for proteins
Schiff Base Formation None or acid catalyst Room temperature or reflux 1-4 hours 60-90% Antimicrobial and cytotoxic agents

Analytical Characterization and Quality Control

Structural Confirmation Techniques

Comprehensive analytical characterization of synthesized PABA esters is essential for confirming successful ester formation, assessing product purity, and ensuring batch-to-batch consistency in pharmaceutical development. Fourier Transform Infrared Spectroscopy (FTIR) provides valuable information about functional group transformations during esterification, with characteristic spectral patterns that confirm successful ester formation. The FTIR spectrum of benzocaine typically shows key absorption bands including a strong C=O stretch at approximately 1680 cm⁻¹, C-O stretch at 1280 cm⁻¹, N-H bends at 1580 and 1650 cm⁻¹, aromatic C-H stretch at 3000 cm⁻¹, and N-H stretches at 3340 and 3400 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid parent compound (typically 2500-3500 cm⁻¹) and the appearance of the distinctive ester carbonyl stretch provide clear evidence of successful esterification. [2]

Melting point determination serves as a straightforward but valuable technique for preliminary assessment of compound purity and identity. Benzocaine typically melts at 88-90°C, with a sharp melting point indicating high purity. Significant deviations from this range or broad melting intervals suggest the presence of impurities, which may require additional purification steps. For research purposes, especially when working with novel PABA esters, more advanced structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide comprehensive molecular characterization. Proton NMR (¹H-NMR) reveals distinct patterns in the aromatic region characteristic of para-substituted benzene rings, along with signals from ester alkyl chains, while carbon-13 NMR (¹³C-NMR) clearly shows the ester carbonyl carbon at approximately 165-175 ppm. Mass spectrometry confirms the molecular weight through parent ion detection and can provide fragmentation patterns that support the proposed structure. [2]

Purity Assessment and Quantification

Thin layer chromatography (TLC) offers a rapid, cost-effective method for monitoring reaction progress and assessing product purity during PABA ester synthesis. For benzocaine synthesis, silica gel plates with a mobile phase of dichloromethane:methanol (4:1 v/v) provide good separation, with visualization under UV light at 254 nm. The reaction progress can be monitored by the disappearance of the starting PABA spot (Rf ~0.1-0.2) and appearance of the product ester spot (Rf ~0.6-0.7). For quantitative analysis, High Performance Liquid Chromatography (HPLC) with UV detection provides precise measurement of product purity and can detect trace impurities at levels below 0.1%. These analytical methods collectively ensure comprehensive characterization of PABA esters, providing researchers with the data needed to confirm successful synthesis and determine suitability for intended applications. [2] [3]

Table 2: Analytical Characterization Data for this compound and Representative Esters

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key FTIR Absorptions (cm⁻¹) Characteristic NMR Signals (δ, ppm)
This compound C₇H₇NO₂ 137.14 186-189 O-H (2500-3500, broad), C=O (1685), N-H (3340, 3400) 6.0 (2H, broad, NH₂), 6.6 (2H, d, Ar-H), 7.9 (2H, d, Ar-H), 12.1 (1H, broad, COOH)
Benzocaine (Ethyl 4-aminobenzoate) C₉H₁₁NO₂ 165.19 88-90 C=O (1680), C-O (1280), N-H (3340, 3400) 1.3 (3H, t, CH₃), 4.3 (2H, q, OCH₂), 5.9 (2H, broad, NH₂), 6.6 (2H, d, Ar-H), 7.9 (2H, d, Ar-H)
This compound tert-butyl ester C₁₁H₁₅NO₂ 193.25 102-110 C=O (1690), C-O (1275), N-H (3350, 3410) 1.5 (9H, s, C(CH₃)₃), 5.8 (2H, broad, NH₂), 6.5 (2H, d, Ar-H), 7.8 (2H, d, Ar-H)

Pharmaceutical Applications and Derivative Synthesis

PABA Esters in Drug Development

The esterification of this compound generates compounds with diverse pharmacological activities, making them valuable scaffolds in drug development. Benzocaine and related local anesthetics represent the most well-established application of PABA esters in medicine, functioning through voltage-gated sodium channel blockade in neuronal membranes, which prevents the transmission of action potentials and subsequent pain signals. These compounds are incorporated into numerous topical formulations, including creams, gels, lozenges, and throat sprays for the temporary relief of pain associated with sunburn, minor burns, cuts, scrapes, and insect bites. The ester functionalization significantly influences the pharmacokinetic properties of these agents, particularly their distribution and metabolism, allowing for localized effects with minimal systemic exposure. The relatively poor water solubility of many PABA esters prevents their injection, making them exclusively suitable for topical administration, though this limitation can be advantageous for targeted therapeutic effects. [2] [7]

Beyond local anesthetics, PABA esters serve as key intermediates in the synthesis of more complex pharmaceutical agents. The tert-butyl ester of this compound functions as a protected intermediate in multi-step synthetic sequences, particularly in the production of local anesthetics and anti-inflammatory agents. Additionally, polyethylene glycol esters of PABA have emerged as valuable pegylation reagents for therapeutic proteins, enabling the chemical modification of biologically active proteins to enhance their therapeutic properties. These reagents facilitate histidine- and tyrosine-targeted pegylation, creating protein conjugates with improved stability, reduced immunogenicity, and enhanced pharmacokinetic profiles. The successful application of these PABA-based pegylation reagents has been demonstrated with proteins such as interferon α-2b and erythropoietin β, with the resulting conjugates exhibiting activity comparable to commercial analogs like Pegintron and Pegasys. [6] [8]

Advanced Derivative Synthesis and Molecular Hybridization

Molecular hybridization approaches that combine the PABA scaffold with other bioactive structures through various linkages have yielded compounds with enhanced or novel biological activities. Schiff bases formed by condensing PABA with aromatic aldehydes, particularly salicylaldehydes and 5-nitrofurfural, have demonstrated significant antimicrobial properties against problematic pathogens including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM, as well as broad-spectrum antifungal activity (MIC ≥ 7.81 µM). Some of these hybrid molecules also exhibit notable cytotoxicity against cancer cell lines such as HepG2 (IC₅₀ ≥ 15.0 µM), suggesting potential applications in oncology. The strategic selection of the aldehyde component allows fine-tuning of biological activities, enabling researchers to develop derivatives with optimized therapeutic profiles. These findings highlight the value of PABA as a versatile building block in the design of novel bioactive compounds addressing current challenges in antimicrobial resistance and cancer therapy. [3]

The synthesis of 1,3,5-triazine aminobenzoic acid derivatives represents another innovative application of PABA esters in medicinal chemistry. These compounds, which can be prepared efficiently using microwave irradiation with reduced reaction times, improved yields, and enhanced purity compared to conventional methods, have demonstrated promising antimicrobial activity against clinically relevant pathogens including Staphylococcus aureus and Escherichia coli. Specific derivatives in this class have shown activity comparable to ampicillin against these organisms, with certain compounds exhibiting superior efficacy against MRSA and E. coli clinical isolates while maintaining favorable cytotoxicity profiles (nontoxic up to 250 µg/mL). These advanced derivatives illustrate how PABA esterification and functionalization can yield compounds with significant therapeutic potential, particularly in addressing the critical need for new antimicrobial agents effective against multidrug-resistant pathogens. [9]

Experimental Workflow and Process Optimization

The following workflow diagrams illustrate key experimental processes and strategic approaches for PABA esterification and derivative synthesis:

G A This compound B Esterification Methods A->B C PABA Ester Products B->C B1 Acid-Catalyzed Fischer Esterification B->B1 B2 Phosphorus Pentoxide Method B->B2 B3 PEG Ester Synthesis B->B3 B4 Schiff Base Formation B->B4 D Pharmaceutical Applications C->D C1 Simple Alkyl Esters (e.g., Benzocaine) B1->C1 C2 Phenolic Esters B2->C2 C3 PEG Conjugates B3->C3 C4 Schiff Base Derivatives B4->C4 D1 Local Anesthetics C1->D1 D2 Antimicrobial Agents C2->D2 D3 Protein Pegylation C3->D3 D4 Cytotoxic Agents C4->D4

Diagram 1: Experimental Workflow for PABA Esterification and Applications

Process Optimization and Troubleshooting

Successful esterification of this compound requires careful attention to reaction parameters and potential pitfalls. The acid-catalyzed Fischer esterification is an equilibrium process, and its efficiency can be significantly influenced by the concentration of reactants and products according to Le Chatelier's Principle. Increasing the concentration of ethanol or removing water from the reaction mixture can shift the equilibrium toward ester formation, improving yields. Experimental investigations have demonstrated that varying the molar equivalents of ethanol and monitoring water content can optimize reaction efficiency. Additionally, when working with sterically bulky alcohols such as isopropanol, extended reaction times or slight temperature increases may be necessary to achieve satisfactory conversion rates. [4]

Quality control measures throughout the synthesis process are essential for obtaining high-quality products. Monitoring reaction progress by TLC allows for real-time assessment of conversion and can help identify potential issues such as incomplete reactions or byproduct formation. During the workup procedure, careful pH adjustment is critical for maximizing product recovery while ensuring complete neutralization of acidic catalysts. Incomplete neutralization can lead to product contamination, while excessive basification may promote hydrolysis of the ester product. When encountering low yields, researchers should consider potential issues including insufficient catalyst concentration, inadequate reaction time, moisture contamination (which can degrade the sulfuric acid catalyst or shift equilibrium toward starting materials), or losses during the workup and purification stages. Systematic optimization of these parameters typically leads to significant improvements in product yield and purity. [4] [2]

Conclusion

The esterification of this compound represents a fundamentally important transformation in pharmaceutical chemistry, providing access to diverse compounds with significant therapeutic applications. The protocols and analytical methods described in these application notes offer researchers comprehensive guidance for the synthesis, characterization, and application of PABA esters in drug development. From established local anesthetics like benzocaine to innovative pegylation reagents and antimicrobial hybrids, PABA derivatives continue to demonstrate their value in addressing contemporary challenges in medicine and biotechnology. The versatility of the PABA scaffold, combined with well-established synthetic methodologies and characterization techniques, ensures its ongoing utility as a privileged structure in pharmaceutical design and development. As research advances, further innovation in PABA ester synthesis and application will likely yield additional therapeutic agents with enhanced efficacy and optimized properties for clinical use.

References

PABA Hybrid Compounds: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Rationale and Strategic Design

Molecular hybridization is a rational drug design strategy that involves combining pharmacophoric units from different bioactive molecules into a single chemical entity. This approach aims to produce hybrids with improved efficacy, multi-target action, and reduced side effects compared to parent drugs [1] [2].

  • PABA as a Versatile Building Block: PABA is a privileged scaffold in medicinal chemistry. It is a precursor in the folate biosynthesis pathway in microbes and plants, but non-essential for humans, making it an excellent candidate for developing selective anti-infective agents. Its structure allows straightforward chemical modification at both the amino and carboxyl functional groups [3].
  • Design Objectives: The primary goals in designing PABA hybrids include overcoming drug resistance, enhancing target affinity, improving pharmacokinetic profiles, and achieving dual- or multi-targeting action [1] [4]. Common hybrid architectures include PABA linked to chalcones, triazines, sulfonamides, and other heterocyclic systems.

Key Hybrid Architectures and Biological Activities

Recent studies have demonstrated the effectiveness of PABA hybrids across various therapeutic areas. The table below summarizes key hybrid classes and their reported activities.

Table 1: Promising PABA Hybrid Architectures and Their Biological Activities

Hybrid Architecture Reported Biological Activities Proposed Mechanism/Target Reference
Acrylamide–PABA–Combretastatin Potent antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ as low as 1.83 µM) Inhibition of tubulin polymerization; induction of apoptosis via p53, Bax/Bcl-2, caspase 9 [5]
PABA–Benzothiazole Schiff Bases Antibacterial (vs. MRSA), antifungal, cytotoxic for HepG2 cancer cells Disruption of folate metabolism; likely multi-target [3]
PABA–Glutamic Acid–1,3,5-Triazine Antimalarial vs. CQ-sensitive (3D7) & CQ-resistant (Dd2) P. falciparum Inhibition of Plasmodium dihydrofolate reductase (Pf-DHFR) [6]
Pyrazole–PABA–1,3,5-Triazine Antimalarial Inhibition of Pf-DHFR-TS [7]
Thieno[2,3-d]pyrimidine–PABA Antibacterial vs. Gram-positive bacteria Targeting bacterial dihydropteroate synthase (DHPS) [4]

Detailed Experimental Protocols

Protocol: Synthesis of Acrylamide–PABA–Combretastatin Hybrids [5]

This protocol outlines the synthesis of a potent class of tubulin-inhibiting anticancer hybrids.

  • Reagents: 4-Aminobenzoic acid, absolute ethanol, concentrated sulfuric acid, hydrazine hydrate, ethyl 3-arylacrylates, glacial acetic acid.
  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup, analytical TLC plates, NMR spectrometer.

Procedure:

  • Synthesis of Ethyl 4-aminobenzoate (2): Add this compound (1, 10.0 g, 72.9 mmol) to absolute ethanol (100 mL) in a 250 mL round-bottom flask. Carefully add concentrated sulfuric acid (2 mL) as a catalyst. Reflux the mixture with stirring for 6-8 hours. Monitor reaction completion by TLC. After cooling, pour the mixture into ice-cold water (200 mL) and neutralize with sodium bicarbonate solution until pH 7. Filter the precipitated solid and recrystallize from ethanol to obtain pure ester 2.
  • Synthesis of this compound hydrazide (3): Add ethyl 4-aminobenzoate (2, 5.0 g, 30.1 mmol) to absolute ethanol (50 mL) in a 100 mL round-bottom flask. Add hydrazine hydrate (10 mL, ~80%). Reflux the reaction mixture for 10-12 hours. Concentrate the mixture under reduced pressure after completion (monitored by TLC). Pour the residue into ice-cold water, filter the precipitate, and dry to obtain the key hydrazide intermediate 3.
  • Synthesis of Acrylamide–PABA hybrids (4a–j): Add hydrazide 3 (1.0 equiv) and the appropriate ethyl 3-arylacrylate (1.2 equiv) to absolute ethanol (20 mL) in a 50 mL round-bottom flask. Add a catalytic amount (3-5 drops) of glacial acetic acid. Reflux the reaction for 5-7 hours. Monitor progress by TLC. Upon completion, cool the reaction mixture to room temperature. The formed solid product can be collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol/DMF) to yield the final hybrids 4a–j.

Characterization: Confirm the structure of the final hybrid (e.g., 4j) by:

  • ¹H NMR (DMSO-d₆): δ 10.01 (s, 1H, NH), 9.96 (s, 1H, NH), 9.83 (s, 1H, NH), 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.40 (s, 2H, Ar-H), 7.24 (s, 1H, olefinic), 6.57 (d, J = 8.2 Hz, 2H, Ar-H), 5.71 (s, 2H, NH₂), 3.87 (s, 6H, 2xOCH₃), 3.75 (s, 3H, OCH₃).
  • ¹³C NMR (DMSO-d₆): Characteristic signals at δ 166.06–164.68 (amide carbonyls), 60.58 and 56.53 (methoxy carbons).
  • Elemental Analysis: Data should conform to calculated values for C, H, N within ±0.4%.
Protocol: In Vitro Antiproliferative and Apoptosis Assay [5]

This protocol is used to evaluate the cytotoxic potential and mechanism of action of the synthesized hybrids.

  • Cell Lines: MCF-7 (human breast adenocarcinoma), HepG2 (human liver carcinoma), MCF-10A (normal breast cells).
  • Reagents: DMEM/RPMI-1640 media, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, apoptosis markers (antibodies for p53, Bax, Bcl-2, caspase 9), colchicine (reference drug).

Procedure:

  • Cell Culture and Seeding: Maintain cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours for attachment.
  • MTT Assay for Cytotoxicity: After cell attachment, treat with various concentrations of the test hybrids (e.g., 1–100 µM) and incubate for 48-72 hours. Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours. Carefully remove the medium, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using appropriate statistical software.
  • Apoptosis Assay via Gene Expression: Treat MCF-7 cells with the IC₅₀ concentration of the most potent hybrid for 24-48 hours. Extract total RNA and synthesize cDNA. Perform quantitative real-time PCR (qRT-PCR) using specific primers for p53, Bax, Bcl-2, and caspase 9. Normalize expression levels to a housekeeping gene (e.g., GAPDH) and calculate fold changes relative to untreated control cells. A pro-apoptotic profile is indicated by upregulation of p53, Bax, and caspase 9, and downregulation of Bcl-2.

Pathway and Workflow Visualizations

The following diagrams illustrate the core concept of molecular hybridization and a generalized workflow for the discovery and evaluation of PABA hybrids.

G Molecular Hybridization Concept Bioactive_Mol_1 Bioactive Molecule 1 (e.g., Combretastatin A-4) Hybridization Covalent Fusion (Molecular Hybridization) Bioactive_Mol_1->Hybridization Bioactive_Mol_2 Bioactive Molecule 2 (e.g., PABA scaffold) Bioactive_Mol_2->Hybridization PABA_Hybrid Single Hybrid Molecule Hybridization->PABA_Hybrid Improved_Properties Potential Outcomes: • Improved Efficacy • Multi-Target Action • Reduced Resistance • Better Pharmacokinetics PABA_Hybrid->Improved_Properties

Diagram 1: The molecular hybridization strategy combines pharmacophores from distinct molecules to create a new hybrid with superior properties.

G PABA Hybrid R&D Workflow cluster_0 Key Activities Step1 1. Rational Design & In Silico Screening Step2 2. Chemical Synthesis & Purification Step1->Step2 Design_Details • Hybrid scaffold selection • Molecular docking Step1->Design_Details Step3 3. In Vitro Biological Evaluation Step2->Step3 Synthesis_Details • Multi-step synthesis • Structural characterization (NMR, MS, EA) Step2->Synthesis_Details Step4 4. Mechanism of Action Studies Step3->Step4 Eval_Details • Cytotoxicity (MTT) • Antimicrobial (MIC) • Antimalarial (Giemsa) Step3->Eval_Details Step5 5. Lead Optimization & Advanced Studies Step4->Step5 MoA_Details • Tubulin polymerization • Gene expression (qPCR) • Enzyme inhibition Step4->MoA_Details Opt_Details • SAR analysis • ADME prediction • In vivo efficacy Step5->Opt_Details

Diagram 2: A generalized research and development workflow for PABA hybrid compounds, from design to lead optimization.

Data Analysis and Interpretation

The quantitative data from biological evaluations are crucial for establishing structure-activity relationships and selecting lead compounds.

Table 2: Cytotoxicity Profile of Selected Acrylamide-PABA Hybrids [5]

Compound R-Group on Acrylamide IC₅₀ vs. MCF-7 (µM) Notes
4a 4-Fluorophenyl 2.99 Highly potent
4b 4-Chlorophenyl 25.27 Moderately active
4j Furan 1.83 Most potent in series
Colchicine Reference Drug 3.54 --

Interpretation of Results:

  • SAR Insights: The data indicates that the nature of the aryl group on the acrylamide moiety significantly influences potency. Electron-withdrawing groups (e.g., 4-F in 4a) and heteroaromatic rings (e.g., furan in 4j) enhance activity, while adding bulk or multiple substituents can be detrimental [5].
  • Selectivity Index: Always compare cytotoxicity against cancer cells with toxicity against a normal cell line (e.g., MCF-10A). A high selectivity index (IC₅₀(normal) / IC₅₀(cancer)) is desirable and indicates a potentially safer therapeutic window.
  • Mechanistic Confirmation: The potent anti-proliferative activity of hybrid 4j was corroborated by its strong inhibition of tubulin polymerization and its ability to induce apoptosis, as evidenced by the altered expression of key biomarkers [5].

Troubleshooting and Best Practices

  • Low Yields in Hydrazide Formation (Step 3): Ensure the use of pure, anhydrous ethanol and a sufficient excess of hydrazine hydrate. Extending the reflux time may be necessary.
  • Poor Solubility of Hybrids: For biological assays, prepare a concentrated stock solution in high-quality DMSO. The final DMSO concentration in the assay medium should not exceed 0.1-0.5% (v/v) to avoid solvent toxicity.
  • Inconsistent MTT Results: Protect MTT solution from light and ensure it is sterile-filtered. The incubation time for formazan formation may require optimization for different cell lines.
  • Handling of Cyanuric Chloride: When synthesizing triazine-based hybrids [6], the starting material 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is highly reactive and moisture-sensitive. Reactions must be performed under anhydrous conditions and at controlled low temperatures (0-5 °C) for the first substitution.

Conclusion and Future Perspectives

The molecular hybridization of PABA with other pharmacophores is a validated and highly productive strategy in medicinal chemistry. It has yielded novel chemical entities with potent and often multi-targeted biological activities against a range of diseases, particularly cancer and microbial infections. The provided protocols for the synthesis of acrylamide-PABA hybrids and their subsequent biological evaluation offer a robust framework for researchers to explore this chemical space further. Future work should focus on in vivo pharmacokinetic and toxicological studies to translate these promising in vitro findings into viable clinical candidates.

References

Comprehensive Application Notes and Protocols: Analytical Method Validation for 4-Aminobenzoic Acid Using Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Animobenzoic acid (PABA) is a chemically versatile compound with significant applications in pharmaceutical formulations, particularly as a sunscreen agent that absorbs UV light in the range of 260-313 nm, and as a member of the vitamin B complex family. Additionally, PABA serves as an important biological marker for validating the completeness of 24-hour urine collections in nutritional studies. [1] [2] The diverse applications of PABA in both pharmaceutical products and clinical research necessitate robust analytical methods for its precise quantification. These methods must undergo comprehensive validation to ensure they produce reliable, accurate, and reproducible results suitable for their intended purposes, whether in quality control environments, research settings, or clinical applications. [3]

The process of analytical method validation provides documented evidence that the method is appropriately optimized and suitable for its intended use. For pharmaceutical applications, this validation is not merely a scientific best practice but a regulatory requirement in many jurisdictions. This document presents detailed application notes and protocols for the validation of chromatographic methods, specifically High-Performance Liquid Chromatography (HPLC), for the analysis of 4-aminobenzoic acid, drawing on established research and recently validated approaches. [3]

Principles of Analytical Method Validation

Method validation constitutes the process of proving that an analytical method is applicable for its intended purpose. The validation must demonstrate that the method is appropriately optimized to yield reliable results that are consistent, accurate, and precise. After validation, every future measurement in routine analysis should provide values sufficiently close to the true value of the analyte concentration in the sample. [3] The validation of quantitative analytical methods for substances like this compound follows established scientific guidelines and regulatory requirements, with parameters chosen based on the method's specific application.

The core validation parameters include specificity, linearity, accuracy, precision, detection and quantification limits, and robustness. Specificity refers to the method's ability to measure the analyte accurately in the presence of other components, while linearity demonstrates the method's ability to elicit test results proportional to the analyte concentration within a given range. Accuracy indicates the closeness of the measured value to the true value, and precision expresses the degree of scatter between a series of measurements from multiple sampling of the same homogeneous sample. The limit of detection (LOD) and limit of quantification (LOQ) represent the lowest amounts of the analyte that can be detected and quantified with acceptable accuracy and precision, respectively. Finally, robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [3]

Materials and Equipment

Chemical Reagents and Standards
  • This compound reference standard (≥98% purity)
  • Nicotinamide standard (for combination products) [2]
  • HPLC-grade methanol
  • Potassium dihydrogen phosphate (AnalaR grade) [2]
  • Orthophosphoric acid (85%, for pH adjustment) [2]
  • Ultrapure water (HPLC grade)
Equipment and Instrumentation
  • High-performance liquid chromatography system with solvent delivery pump, autosampler, and column oven [2]
  • UV detector (tunable absorbance detector or diode array detector) [2] [3]
  • Chromatography data system or suitable integration software
  • Analytical balance (capable of weighing to 0.1 mg)
  • pH meter with combination electrode
  • HPLC column: μ-Bondapak C18 (300 × 4.6 mm) or equivalent reversed-phase column [2]

Detailed HPLC Method Protocols

Method for Simultaneous Determination of Nicotinamide and 4-Animobenzoic Acid

This method enables the simultaneous quantification of nicotinamide and this compound in pharmaceutical preparations, utilizing isocratic elution with a simple mobile phase system. The method has been validated for quality control applications in pharmaceutical analysis. [2] [4]

  • Mobile Phase: Prepare a mixture of methanol and phosphate buffer (75:925 v/v). The buffer consists of 0.05 M potassium dihydrogen phosphate, adjusted to pH 3.6 ± 0.1 with orthophosphoric acid (85%). [2]
  • Column: μ-Bondapak C18 (300 × 4.6 mm) or equivalent reversed-phase column [2]
  • Detection: UV detection at 254 nm [2] [4]
  • Flow Rate: 1.0 mL/min [2]
  • Injection Volume: 20 μL
  • Temperature: Ambient
  • Sample Preparation: Weigh accurately an amount of the powdered tablet or pharmaceutical preparation equivalent to approximately 50 mg of this compound. Transfer to a 100 mL volumetric flask, add about 70 mL of mobile phase, and sonicate for 15 minutes with occasional shaking. Dilute to volume with mobile phase, mix well, and filter through a 0.45 μm membrane filter. Dilute further if necessary to obtain concentrations within the working range.
Method for Detection of Photoproducts

This specialized method enables the separation and identification of photodegradation products of this compound, specifically 4,4'-azobenzenedicarboxylic acid and 4,4'-hydrazobenzenedicarboxylic acid. The method is valuable for stability studies of PABA-containing formulations. [5]

  • Technique: Reversed-phase HPLC with two validated methods [5]
  • Analytes: this compound and up to nine photoproducts [5]
  • Key Applications: Photostability testing of sunscreen formulations and stability-indicating method development

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Method 1: Combination Products Method 2: Photoproduct Analysis
Column μ-Bondapak C18 (300 × 4.6 mm) Reversed-phase (specific type not detailed)
Mobile Phase Methanol:Phosphate buffer (75:925) Not specified in detail
pH 3.6 ± 0.1 Not specified
Flow Rate 1.0 mL/min Not specified
Detection UV at 254 nm Not specified
Runtime Not specified Not specified
Temperature Ambient Ambient

Validation Parameters and Acceptance Criteria

Specificity and Selectivity

Specificity evaluation demonstrates that the method can unequivocally assess the analyte in the presence of other components. For the simultaneous determination of nicotinamide and this compound, specificity was confirmed by complete resolution of both analyte peaks from each other and from any potential excipients or degradation products. The method for photoproduct analysis demonstrated the ability to resolve and identify up to nine different photodegradation products, confirming its suitability as a stability-indicating method. [5] [2] [3]

Linearity and Range

Linearity was evaluated by analyzing standard solutions at various concentrations. The method for simultaneous determination showed linear responses over the concentration ranges of 11-34 μg/mL for nicotinamide and 37-113 μg/mL for this compound. The correlation coefficients for both compounds exceeded 0.999, indicating excellent linearity. For the photoproduct analysis method, the linear range should be established based on the expected concentrations of degradation products. [2] [4]

Table 2: Validation Parameters for this compound HPLC Methods

Validation Parameter Results for PABA Results for Nicotinamide Acceptance Criteria
Linearity Range 37-113 μg/mL [4] 11-34 μg/mL [4] Correlation coefficient >0.999
LOD 7 μg/mL [4] 2 μg/mL [4] Signal-to-noise ratio ≥3:1
LOQ Not specified Not specified Signal-to-noise ratio ≥10:1
Precision (RSD) Meets acceptance criteria [2] Meets acceptance criteria [2] RSD ≤2%
Accuracy Meets acceptance criteria [2] Meets acceptance criteria [2] 98-102% recovery
Accuracy, Precision, and Sensitivity

Accuracy determination should be performed using spiked samples with known concentrations of the analytes. Recovery studies should demonstrate 98-102% recovery for both this compound and nicotinamide, meeting standard acceptance criteria for pharmaceutical analysis. [2]

Precision evaluation includes both repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for multiple injections of the same sample should not exceed 2% for the method to be considered precise. [2] [3]

Sensitivity parameters include the limit of detection (LOD) and limit of quantification (LOQ). For this compound, the LOD was reported as 7 μg/mL, while for nicotinamide it was 2 μg/mL. The LOQ should be established based on the concentration that can be quantified with acceptable accuracy and precision (typically ±20% of the nominal concentration and RSD not exceeding 5%). [4]

Robustness and Ruggedness

Robustness testing examines the method's reliability when subjected to deliberate, small variations in method parameters. For the HPLC method, this includes changes in mobile phase pH (±0.1 units), mobile phase composition (±2% organic modifier), flow rate (±0.1 mL/min), and column temperature (±2°C). The method should demonstrate consistent results despite these minor variations. [2] [3]

Ruggedness refers to the reproducibility of the method when performed by different analysts, using different instruments, on different days. The method for simultaneous determination of nicotinamide and this compound has been validated for these parameters and found to be rugged and robust. [2]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If peak tailing is observed for this compound, consider adjusting the mobile phase pH or increasing the buffer concentration. Peak tailing can also indicate column degradation or voiding.

  • Retention Time Drift: Gradual changes in retention time may indicate mobile phase instability or column deterioration. Ensure consistent mobile phase preparation and monitor column performance regularly.

  • Reduced Response: Decreasing peak areas for standards may suggest photodegradation of this compound. Prepare fresh standard solutions and protect from light during preparation and analysis. [5]

  • Baseline Noise: Elevated baseline noise can result from contaminated mobile phase, air bubbles in the system, or detector lamp failure. Degas mobile phase thoroughly and ensure proper system maintenance.

Analytical Workflow

The following workflow diagram illustrates the complete process for method validation and application:

G Start Start Method Validation MP Mobile Phase Preparation Start->MP Column Column Selection C18 Reversed-Phase MP->Column Standards Standard Preparation Column->Standards Specificity Specificity Testing Standards->Specificity Specificity->Standards Fail Linearity Linearity Assessment Specificity->Linearity Pass Precision Precision Evaluation Linearity->Precision Accuracy Accuracy Determination Precision->Accuracy Robustness Robustness Testing Accuracy->Robustness Validation Method Validation Complete Robustness->Validation

Diagram 1: Analytical Method Validation Workflow. This diagram illustrates the sequential process for validating an HPLC method for this compound analysis, highlighting key validation parameters and decision points.

Conclusion

The validated HPLC methods presented in these application notes provide reliable and accurate approaches for the quantification of this compound in pharmaceutical preparations and for the detection of its photodegradation products. The method for simultaneous determination of nicotinamide and this compound has been demonstrated to be specific, linear, precise, accurate, and robust across the validated concentration ranges. [2] [4]

These methods are fit-for-purpose for quality control applications in pharmaceutical manufacturing, stability studies, and research applications. The validation data presented provides comprehensive evidence that the methods meet standard regulatory requirements for analytical procedures. Implementation of these validated methods should ensure consistent and reliable quantification of this compound in various sample matrices, contributing to product quality and patient safety.

References

Comprehensive Application Notes and Protocols: Metabolic Tracing Using PABA-Labeled Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PABA Biology and Tracing Applications

Para-aminobenzoic acid (PABA) serves as a crucial biochemical precursor in both folate biosynthesis and coenzyme Q (ubiquinone) pathways, making it an invaluable molecular tool for metabolic tracing studies in microorganisms, plants, and mammalian systems. The compound's aromatic amine structure with a carboxylic acid functional group provides versatile chemical modification opportunities while maintaining biological relevance across kingdoms. Research has demonstrated that PABA incorporates directly into electron transport chain components through its role as a benzoquinone ring precursor in yeast, independently of its established function in folate metabolism [1]. This dual metabolic destination makes PABA an especially powerful tracer for elucidating interconnected metabolic networks.

The structural versatility of PABA enables its use in diverse experimental approaches, from traditional stable isotope tracing to innovative inverse stable isotopic labeling (InverSIL) techniques that overcome the cost barriers associated with fully-labeled precursors [2]. PABA's relatively simple aromatic structure facilitates efficient isotopic labeling at various positions (ring-13C6, 15N-amino, etc.) while maintaining compatibility with mass spectrometry detection methods. Furthermore, its natural presence across biological systems ensures that exogenous PABA enters endogenous metabolic pathways without requiring artificial engineering of uptake mechanisms in most organisms, though transport efficiency may vary between species and cell types [1] [3].

Experimental Designs for PABA Metabolic Tracing

Inverse Stable Isotopic Labeling (InverSIL)

The InverSIL approach reverses conventional isotopic labeling strategies by utilizing natural abundance compounds as precursors introduced into fully isotopically-labeled cultures. This method eliminates the need for expensive custom-synthesized labeled precursors while providing equivalent metabolic pathway information. In a representative application, researchers cultivate organisms in media containing fully substituted (13C)-glucose as the sole carbon source, creating completely 13C-labeled cultures [2]. Subsequently, the natural abundance (primarily 12C) PABA precursor is introduced, and its metabolic incorporation is tracked through detection of mass isotopologue patterns using liquid chromatography-mass spectrometry (LC-MS).

This approach successfully identified methyl-dH4MPT biosynthesis in methylotrophic bacteria when applied to PABA tracing, revealing previously unknown aspects of C1 transfer coenzyme metabolism [2]. The workflow for InverSIL experiments includes:

  • Culturing organisms in completely isotopically-labeled media to achieve full metabolic incorporation
  • Pulse labeling with natural abundance PABA at mid-log phase growth
  • Sample collection at multiple timepoints following precursor introduction
  • Metabolite extraction using methanol:water:chloroform systems
  • LC-MS analysis with reversed-phase chromatography coupled to high-resolution mass spectrometry
  • Data processing using platforms like MZmine 3 for feature detection and Metabolite Atlas for comparative analysis between labeling conditions
  • Pattern recognition for identifying metabolites containing PABA-derived atoms without prior knowledge of specific mass shifts
Direct Isotopic Tracer Analysis

Conventional labeling approaches utilizing stable isotope-labeled PABA (e.g., p-amino[aromatic-13C6]benzoic acid) provide complementary information to InverSIL methods, particularly for quantitative flux analysis through specific pathways. In yeast models, isotopic PABA incorporates within minutes into prenyl-pABA intermediates, subsequently appearing in demethoxy-Q (DMQ) and fully formed coenzyme Q within 30-120 minutes [1]. This rapid incorporation enables precise kinetic studies of coenzyme Q biosynthesis, especially when using pulse-chase experimental designs.

For biosynthetic pathway elucidation, PABA tracing can resolve ambiguities in precursor relationships, as demonstrated when PABA supplementation to abz1 null mutants restored Q biosynthesis through identification of a nitrogen-containing intermediate (4-imino-DMQ6) [1]. This finding confirmed PABA's direct incorporation rather than conversion to 4-hydroxybenzoate prior to prenylation. Similar approaches can be applied to folate biosynthesis studies, though careful consideration of compartmentalization (chloroplast production in plants, mitochondrial import in yeast) is essential for experimental design [4].

Quantitative Data from PABA Tracing Studies

Table 1: PABA Integration in Metabolic Intermediates and End Products

Metabolite System Incorporation Rate Detection Method Key Findings
Prenyl-pABA S. cerevisiae Within minutes of PABA addition HPLC, MS First detected intermediate in Q biosynthesis [1]
4-imino-DMQ6 abz1 mutant yeast Small quantities in PABA-supplemented cultures LC-MS Nitrogen-containing intermediate, suggests Schiff base mechanism [1]
Demethoxy-Q6 (DMQ6) Wild-type yeast 30-60 min post-PABA addition HPLC, MS Late-stage intermediate in Q biosynthesis [1]
Coenzyme Q6 S. cerevisiae 60-120 min for full incorporation HPLC, MS Final product with full PABA ring incorporation [1]
Methyl-dH4MPT Methylobacterium sp. Detected via InverSIL High-resolution MS Contains two carbon units from PABA in pterin moiety [2]
Acyl-HSL signals Methylobacterium Leaf119 Four carbon atoms from Met MS feature detection Demonstrated InverSIL workflow effectiveness [2]

Table 2: Relative Contribution of PABA vs. 4HB to Coenzyme Q Biosynthesis

Condition Precursor Relative Contribution to Q6 Key Intermediates Detected System
Standard media Endogenous PABA ~30% (estimated) prenyl-pABA, 4-imino-DMQ6 Wild-type yeast [1]
4HB supplementation 4HB ~70% (estimated) DMQ6, Q6 Wild-type yeast [1]
abz1 mutant + PABA PABA ~95% prenyl-pABA, 4-imino-DMQ6 abz1 mutant [1]
Competition (13C6-PABA + 12C-4HB) Both Variable by concentration 13C6-DMQ6, 13C6-Q6 Wild-type yeast [1]

Detailed Experimental Protocols

Yeast-Based PABA Tracing for Coenzyme Q Biosynthesis

This protocol details the procedure for tracing PABA incorporation into coenzyme Q and intermediates in Saccharomyces cerevisiae, adapted from published methodology [1].

4.1.1 Materials and Reagents
  • Yeast strains: Wild-type (W303-1A) and appropriate mutants (e.g., Δabz1, Δcoq2)
  • Labeled PABA: p-amino[aromatic-13C6]benzoic acid or similar isotopic variant
  • Growth media: Drop Out Galactose (Dogal) media - 2% galactose, 0.1% dextrose, 6.8 g/L Bio101 yeast nitrogen base minus pABA minus folate with ammonium sulfate
  • Extraction solvents: Methanol, ethanol, petroleum ether, hexane
  • Internal standards: deuterated or 13C-uniformly labeled Q6 standards if available
  • Equipment: Normal phase and reverse-phase HPLC systems coupled to mass spectrometer
4.1.2 Procedure
  • Culture preparation: Inoculate yeast colonies into 5 mL Dogal media and incubate overnight at 30°C with shaking
  • Culture dilution: Dilute overnight culture 1:100 into fresh Dogal media to deplete intrinsic pABA/folate stores
  • Isotope pulse: Add 13C6-PABA to final concentration of 2 μg/mL to mid-log phase cultures
  • Time course sampling: Collect samples at 0, 5, 15, 30, 60, and 120 minutes post-addition
  • Metabolite extraction:
    • Pellet cells by centrifugation (3,000 × g, 5 min)
    • Resuspend in 1 mL methanol and transfer to glass tube
    • Add 1 mL petroleum ether and vortex vigorously for 2 minutes
    • Centrifuge (1,000 × g, 5 min) to separate phases
    • Collect upper organic phase containing non-polar intermediates
    • Repeat extraction twice and combine organic phases
  • Sample analysis:
    • Evaporate organic phases under nitrogen stream
    • Reconstitute in 100 μL ethanol for LC-MS analysis
    • Analyze using normal-phase HPLC with silica column (250 × 4.6 mm, 5 μm) with hexane:ethanol (98:2) mobile phase
    • Monitor mass transitions for prenyl-pABA (m/z 384→), DMQ6 (m/z 591→), and Q6 (m/z 591→)
4.1.3 Data Analysis
  • Identify labeled species by characteristic mass shifts (e.g., +6 Da for 13C6-labeled compounds)
  • Quantify incorporation kinetics by measuring labeled/unlabeled ratio at each timepoint
  • Calculate synthesis rates from appearance curves of downstream metabolites
LC-MS Sample Preparation and Analysis for PABA Metabolites

This protocol describes comprehensive sample preparation for detecting PABA-containing metabolites across polarity ranges.

4.2.1 Materials
  • Extraction solvents: LC-MS grade methanol, acetonitrile, water, chloroform
  • Acidification agents: Formic acid, hydrochloric acid
  • Solid phase extraction: C18 cartridges (100 mg, 1 mL capacity)
  • LC columns: Reverse-phase C18 (2.1 × 100 mm, 1.8 μm) and HILIC (2.1 × 150 mm, 1.7 μm)
  • Mass spectrometry: High-resolution mass spectrometer (Q-TOF or Orbitrap preferred)
4.2.2 Metabolite Extraction Procedure
  • Cell quenching: Rapidly transfer culture aliquots to -20°C methanol (40:60 v/v sample:methanol) to halt metabolism
  • Metabolite extraction:
    • For comprehensive metabolite coverage, use biphasic methanol:chloroform:water system (2:2:1.8 v/v)
    • Vortex vigorously for 30 seconds, incubate on ice 10 minutes, repeat vortexing
    • Centrifuge at 14,000 × g for 15 minutes at 4°C to separate phases
    • Collect upper aqueous phase (polar metabolites)
    • Collect lower organic phase (lipids, quinones)
    • Interface can be collected for protein precipitation
  • Sample concentration:
    • Evaporate organic phases under nitrogen at room temperature
    • Lyophilize aqueous phases
    • Reconstitute in appropriate LC mobile phase
4.2.3 LC-MS Analysis
  • Reverse-phase chromatography (for prenylated intermediates):
    • Mobile phase A: Water with 0.1% formic acid
    • Mobile phase B: Acetonitrile with 0.1% formic acid
    • Gradient: 5% B to 95% B over 15 minutes, hold 5 minutes
    • Flow rate: 0.3 mL/min, column temperature: 40°C
  • HILIC chromatography (for polar intermediates):
    • Mobile phase A: 95% acetonitrile/5% water with 10 mM ammonium acetate
    • Mobile phase B: 50% acetonitrile/50% water with 10 mM ammonium acetate
    • Gradient: 0% B to 100% B over 10 minutes
  • Mass spectrometry conditions:
    • Ionization: ESI positive and negative mode switching
    • Mass range: m/z 100-1500
    • Resolution: >30,000 (high-resolution setting)
    • Collision energies: 10-40 eV for fragmentation

Pathway Visualization and Workflows

PABA Metabolic Pathways Visualization

The following DOT script generates a comprehensive pathway diagram of PABA metabolism, highlighting its role in coenzyme Q and folate biosynthesis, based on findings from multiple studies [1] [2] [3]:

PABAPathway cluster_chloro Chloroplast (Plants) cluster_mito Mitochondria cluster_cyto Cytosol Chorismate Chorismate ADC 4-Amino-4-deoxychorismate Chorismate->ADC Abz1 ABZ1 (ADC Synthase) Chorismate->Abz1 PABA PABA (4-Aminobenzoic acid) ADC->PABA Abz2 ABZ2 (ADC Lyase) ADC->Abz2 PABA_Glc PABA-Glc (Glucosyl Ester) PABA->PABA_Glc PrenylPABA Prenyl-PABA (3-Hexaprenyl-4-ABA) PABA->PrenylPABA Folates Folate Compounds PABA->Folates UGT UGT (Glucosyltransferase) PABA->UGT Coq2 COQ2 (Prenyltransferase) PABA->Coq2 FolSynthase Folate Synthase Complex PABA->FolSynthase PABA_Glc->PABA Esterase PABA-Glc Esterase PABA_Glc->Esterase IminoDMQ 4-Imino-DMQ PrenylPABA->IminoDMQ Deimination Schiff Base Deimination PrenylPABA->Deimination DMQ Demethoxy-Q (DMQ) IminoDMQ->DMQ IminoDMQ->Deimination CoQ Coenzyme Q DMQ->CoQ Glutamine L-Glutamine Glutamine->Folates Abz1->ADC Abz2->PABA UGT->PABA_Glc Esterase->PABA Coq2->PrenylPABA Deimination->IminoDMQ Deimination->DMQ FolSynthase->Folates

Figure 1: PABA Metabolic Pathways in Eukaryotic Systems. This diagram illustrates PABA biosynthesis from chorismate and its subsequent incorporation into coenzyme Q and folate pathways. The dashed arrows represent enzymatic reactions, while solid arrows show metabolic conversions. PABA glucosylation in the cytosol provides a reversible storage mechanism, while mitochondrial prenylation commits PABA to coenzyme Q biosynthesis [1] [4].

Experimental Workflow for PABA Tracing Studies

The following DOT script generates a detailed workflow for conducting PABA tracing experiments, incorporating both conventional and inverse labeling approaches:

PABAWorkflow cluster_software Software Tools Start Define Experimental Objectives DesignChoice Select Labeling Strategy Start->DesignChoice Conventional Conventional Isotopic Labeling DesignChoice->Conventional Precise kinetics Inverse Inverse Stable Isotopic Labeling (InverSIL) DesignChoice->Inverse Cost-effective precursor discovery C1 Obtain Isotopically-Labeled PABA (13C6, 15N, or other isotopes) Conventional->C1 I1 Prepare Fully-Labeled Media (13C-glucose as sole carbon source) Inverse->I1 C2 Culture Preparation (Grow cells in minimal media) C1->C2 C3 Isotope Pulse (Add labeled PABA to culture) C2->C3 C4 Time Course Sampling (Collect samples at multiple timepoints) C3->C4 SamplePrep Sample Preparation (Quenching and Metabolite Extraction) C4->SamplePrep I2 Culture Adaptation (Grow cells until fully isotopically labeled) I1->I2 I3 Natural PABA Pulse (Add natural abundance PABA) I2->I3 I4 Sampling (Collect at strategic timepoints) I3->I4 I4->SamplePrep LCMS LC-MS Analysis (Reverse-phase and HILIC methods) SamplePrep->LCMS DataProcessing Data Processing (Feature detection and alignment) LCMS->DataProcessing DataAnalysis Data Analysis (Isotopologue distribution and pathway mapping) DataProcessing->DataAnalysis MZmine MZmine 3 DataProcessing->MZmine Interpretation Biological Interpretation DataAnalysis->Interpretation MetaboliteAtlas Metabolite Atlas DataAnalysis->MetaboliteAtlas XCMS XCMS Online

Figure 2: Experimental Workflow for PABA Tracing Studies. This flowchart outlines two primary approaches for PABA metabolic tracing: conventional isotopic labeling using stable isotope-labeled PABA precursors, and inverse stable isotopic labeling (InverSIL) using natural abundance PABA in fully-labeled cultures. Both approaches converge on similar sample preparation and analytical methods, with specialized software tools for data processing [1] [2].

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Incomplete isotopic labeling: Ensure adequate adaptation time in InverSIL experiments (typically 5-7 generations for microbial systems)
  • PABA instability in media: Prepare fresh PABA solutions immediately before use and protect from light
  • Low recovery of hydrophobic intermediates: Optimize organic solvent ratios for metabolite extraction; consider adding acidification steps
  • Ion suppression in MS: Implement comprehensive cleanup procedures and consider orthogonal chromatography separation
  • Compartmentalization effects: For eukaryotic systems, consider subcellular fractionation to resolve organelle-specific metabolism
Validation and Quality Control
  • Use internal standards including stable isotope-labeled analogs when available
  • Verify extraction efficiency through spike-recovery experiments with authentic standards
  • Confirm identity through MS/MS fragmentation matching to standards or literature spectra
  • Include appropriate controls (unlabeled controls, time zero samples, negative controls without cells)
  • Perform technical replicates to assess analytical variability

Conclusion

PABA-labeled compounds provide versatile molecular tools for elucidating metabolic pathways in diverse biological systems. The dual biosynthetic destinations of PABA in both folate and coenzyme Q pathways enable simultaneous investigation of related metabolic networks, while the structural simplicity of PABA facilitates synthetic modification and isotopic labeling. The application of both conventional isotopic tracing and innovative inverse labeling approaches allows researchers to balance experimental costs with analytical precision based on specific research objectives.

Future methodological developments will likely focus on higher sensitivity detection of PABA-containing metabolites, spatially-resolved tracing through subcellular fractionation or MS imaging, and integration with other omics technologies for systems-level metabolic understanding. The continuing elucidation of PABA's roles in unexpected biological contexts, such as its recently demonstrated function in thermotolerance enhancement in mushrooms [5], suggests that PABA tracing methodologies will remain relevant for discovering novel metabolic connections in diverse biological systems.

References

minimizing 4-aminobenzoic acid interference clinical assays

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of PABA Interference in Clinical Assays

PABA can interfere with clinical assays through several mechanisms, primarily due to its electrochemical activity and structural similarity to other important biomolecules.

  • Electrochemical Interference: PABA can be electrochemically grafted onto sensor surfaces like Toray carbon electrodes. While this property is exploited in some non-enzymatic bilirubin sensors to prevent biofouling, it also means that PABA or its derivatives can non-specifically adsorb onto electrode surfaces, potentially passivating them and hindering the detection of the target analyte. [1]
  • Structural and Functional Similarity: PABA is a precursor in the folate (vitamin B9) synthesis pathway. Its structural similarity to other aromatic amines, such as the metabolites of certain drugs (e.g., sulfonamides), can lead to cross-reactivity in assays that rely on antibody-antigen recognition or enzymatic reactions. [2]
  • Enzymatic Pathway Competition: In engineered biosynthetic pathways within microbial cell factories, PABA is synthesized from chorismate. Endogenous enzymes in E. coli, such as N-hydroxyarylamine O-acetyltransferase (NhoA), can unexpectedly acetylate PABA, diverting it from the intended pathway and leading to the formation of by-products like p-acetamidobenzoate. This represents a form of metabolic interference that can reduce the yield of a desired product, such as paracetamol, in a bioproduction setting. [3]

Experimental Data on PABA Interference & Mitigation

The table below summarizes key experimental findings relevant to understanding and mitigating PABA interference.

Interference Context Key Experimental Finding Implication for Assay Design Citation
Non-enzymatic Bilirubin Sensor Electrochemical grafting of 4-ABA creates a negatively charged surface (-COO⁻) that prevents biofouling by proteins like albumin. A carefully modified electrode surface can use PABA's properties to enhance selectivity against interfering substances. [1]
Biosynthesis of Paracetamol The native E. coli NhoA enzyme acetylates the substrate PABA, creating an undesired by-product and reducing final product yield. In biological systems, endogenous enzymes can recognize PABA as a substrate, creating metabolic interference. [3]
Mitigation Strategy Knockout of the nhoA gene in E. coli successfully eliminated the acetylation of PABA, preventing the formation of the by-product. Genetic engineering to remove interfering enzymatic activity is an effective strategy to mitigate PABA interference in biosynthetic pathways. [3]

Troubleshooting Guide & FAQs

Here are some common issues and solutions in a question-and-answer format suitable for a technical support center.

Frequently Asked Questions

Q1: Our electrochemical sensor for bilirubin is experiencing signal degradation and fouling. How can PABA be part of the solution? A: PABA can be electrochemically grafted onto carbon-based electrodes to create a negatively charged interface.

  • Mechanism: At a physiological pH above 5, the carboxyl groups of grafted PABA dissociate, forming -COO⁻ charges. This anionic layer repels other negatively charged biomolecules (e.g., ascorbic acid) and prevents the passivation of the electrode by proteins like albumin.
  • Protocol Outline:
    • Electrode Preparation: Polish and clean a Toray carbon (TC) fiber electrode.
    • Grafting Solution: Prepare an aqueous solution of 4-ABA (100 µmol L⁻¹) with in-situ generated diazonium cations.
    • Electrochemical Grafting: Use a potentiodynamic method (cyclic voltammetry), scanning the potential for multiple cycles (e.g., 30 scans between -0.3 and 1.5 V at a scan rate of 100 mV/s).
    • Validation: Characterize the modified electrode (TC/ABA) using cyclic voltammetry and surface analysis techniques to confirm successful grafting. [1]

Q2: In a microbial fermentation producing PABA or its derivatives, we notice an unexpected drop in yield due to an unknown by-product. What could be happening? A: The by-product is likely p-acetamidobenzoate, formed by the acetylation of PABA by endogenous bacterial enzymes.

  • Root Cause: The native enzyme N-hydroxyarylamine O-acetyltransferase (NhoA) in E. coli recognizes PABA as a substrate and acetylates it.
  • Solution: Knock out the nhoA gene to eliminate this competing metabolic pathway.
  • Protocol Outline (CRISPR-Cas9 Knockout):
    • Design gRNA: Design a guide RNA (gRNA) sequence specific to the nhoA gene in your host strain (e.g., E. coli).
    • Construct Plasmid: Clone the gRNA into a CRISPR-Cas9 plasmid system (e.g., pTarget/pCas system).
    • Transformation: Introduce the plasmid into your production strain.
    • Selection and Verification: Select for knockout mutants and verify the deletion via sequencing and functional assays (e.g., loss of acetylation activity on PABA). [3]

Q3: PABA is structurally similar to our target analyte. How can we prevent cross-reactivity in our assay? A: This requires a multi-faceted approach to enhance specificity.

  • Sample Pre-treatment: Introduce a purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to separate PABA from the sample matrix before analysis.
  • Assay Optimization: For immunoassays, screen and select antibodies with high specificity for your target analyte that show minimal cross-reactivity with PABA. For electrochemical sensors, explore modifying the working electrode with a selective membrane or polymer (e.g., Nafion) that can filter out PABA based on size or charge. [4]

Experimental Workflow for Interference Investigation

The following diagram maps the logical process for diagnosing and resolving PABA interference in an experimental system.

G Start Observed Assay Interference Step1 Hypothesis: PABA Interference Start->Step1 Step2 Spike-Recovery Test Step1->Step2 Step3 Analyze Electrode Surface (SEM, EIS) Step1->Step3 Step4 Check for Metabolic By-products (HPLC, MS) Step1->Step4 Step5 Identify Mechanism Step2->Step5 Recovery altered Step3->Step5 Surface changed Step4->Step5 By-product detected Step6A Electrode Fouling/Competition Step5->Step6A Step6B Enzymatic Diversion Step5->Step6B Step7A Implement Electrode Modification (e.g., PABA Grafting, Membranes) Step6A->Step7A Step7B Engineer Host Strain (e.g., Knockout nhoA) Step6B->Step7B Step8 Re-test Assay Performance Step7A->Step8 Step7B->Step8 Step8->Step5 Problem not resolved

Key Mitigation Strategies

  • For Electrochemical Sensors: Leverage PABA's properties by electrografting it onto the electrode to create a charged, anti-fouling surface, or use selective membranes to block its access. [1]
  • For Microbial Bioproduction: Use genetic tools like CRISPR-Cas9 to knockout interfering genes (e.g., nhoA) to prevent the diversion of PABA into unwanted by-products. [3]
  • For Analytical Chemistry Assays: Employ robust sample preparation and purification techniques to physically separate PABA from the analyte of interest before measurement.

References

improving PABA derivative stability Schiff bases

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Strategies Key References

| How can I improve the hydrolytic stability of my PABA-derived Schiff bases against acidic conditions? | • Structural Modification: Incorporate electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic aldehyde ring. • Tautomer Stabilization: Design Schiff bases with ortho-hydroxy substituents to favor stable keto-amine tautomers. • Chelation: Form stable metal complexes via coordination. | [1] [2] | | What sustainable synthesis methods can I use to produce stable PABA-Schiff bases with high yield? | • Microwave-Assisted Synthesis: Offers high yields (82-94%), short reaction times, and easy setup. • Ionic Liquid Media: Use ionic liquids (e.g., [HMIM][TFSI]) as reusable solvent/catalyst. • Dehydration Agents: Use molecular sieves or MgSO4 to shift equilibrium by removing water. | [3] [2] [1] | | Does converting a PABA-Schiff base into a quaternary ammonium chitosan derivative impact its stability and safety? | • Enhanced Bioactivity: Incorporation into quaternary ammonium chitosan (e.g., HACC, TMCI) creates a synergistic effect, improving antioxidant and antibacterial activities. • Excellent Biocompatibility: CCK-8 and hemolysis tests show no red blood cell lysis and excellent biocompatibility within tested concentration ranges. | [4] |

Troubleshooting Guide: Common Experimental Issues

Problem Possible Cause Solution

| Low Yield of Schiff Base | • Reaction equilibrium favors reactants due to water presence. • Insufficient catalysis for ketone-based reactions. | • Use a Dean-Stark apparatus or azeotropic solvent to remove water. • For ketone reactions, employ acid catalysis (e.g., p-toluene sulfonic acid) and higher temperatures. | | Schiff Base Decomposition during Purification or Storage | • Hydrolysis from exposure to moisture or acidic conditions. • Polymerization of aliphatic imines. | • Store products in a desiccator. Use anhydrous solvents for purification. • Use aromatic substituents on the nitrogen atom to enhance stability through conjugation. | | Inconsistent Biological Activity Results | • Tautomerism leads to multiple structural forms in solution. • Low solubility of the compound in biological buffers. | • Characterize the predominant tautomeric form using UV-Vis and NMR spectroscopy in your test solvent. • Consider synthesizing water-soluble derivatives, such as quaternary ammonium salts. |

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis in Ionic Liquid

This green method is highly efficient for creating stable Schiff bases [3].

  • Reaction Setup: In a microwave vial, combine 1 mmol of your PABA-based amine, 1 mmol of aldehyde, and 2 mL of the ionic liquid [HMIM][TFSI]. Stir the mixture.
  • Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at a power of 150 W and a temperature of 80°C for 5-10 minutes.
  • Work-up: After cooling, add 10 mL of diethyl ether to the mixture. The precipitated product can be collected by filtration.
  • Purification: Wash the solid thoroughly with diethyl ether to remove any residual starting materials.
  • Recovery: Recover the ionic liquid by evaporating the ether from the filtrate under reduced pressure for reuse.
Protocol 2: Stabilization via Metal Complexation

Chellation can significantly improve stability and often enhances biological activity [2] [1].

  • Ligand Preparation: First, synthesize the PABA-Schiff base ligand using your standard method.
  • Complexation: Dissolve the ligand in a warm, suitable solvent like ethanol or methanol.
  • Metal Addition: Add 1 equivalent of your chosen metal salt (e.g., acetate or chloride of Zn(II), Cu(II), Co(II)) dissolved in a minimal amount of water or methanol.
  • Reaction: Stir the reaction mixture for 1-4 hours at 50-60°C. The complex may precipitate or can be coaxed out by concentration.
  • Characterization: Confirm the structure using FT-IR (noting a shift in the ν(C=N) band) and 1H NMR, if applicable.

Experimental Workflow and Chemical Stability

The following diagrams map the core strategies and chemical concepts to guide your experimental planning.

G Start Start: Improve PABA-Schiff Base Stability SM Structural Modification Start->SM SC Sustainable Chemistry Start->SC MC Metal Complexation Start->MC EWGs Add Electron- Withdrawing Groups SM->EWGs Ortho Introduce ortho-Hydroxy Group SM->Ortho MW Microwave Synthesis SC->MW IL Ionic Liquid Media SC->IL TransMet Transition Metal Coordination MC->TransMet Result Outcome: Stable PABA- Schiff Base Derivative EWGs->Result Ortho->Result MW->Result IL->Result TransMet->Result

G A PABA-Schiff Base (Phenol-imine Form) B PABA-Schiff Base (Keto-amine Form) A->B Stabilized by ortho-Hydroxy Group

References

optimizing PABA catalytic activity cross-coupling reactions

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Coupling Troubleshooting FAQ

This section addresses common experimental issues and their solutions, drawing from established principles in cross-coupling catalysis [1] [2].

Problem & Symptoms Possible Causes Recommended Solutions

| Poor Conversion/No Reaction [1] [2]: Starting material remains, no product formed. | • Catalyst deactivation (oxygen, impurities). • Incorrect oxidation state (Pd(II) not reduced to Pd(0)). • Insufficiently active catalyst/ligand for the substrate. | • Degas solvents and purge reaction vessel with inert gas. [1] • Ensure presence of a reducing agent (e.g., amine base) to generate Pd(0) from Pd(II) pre-catalysts. [2] • Switch to a more active ligand (e.g., bulky, electron-rich phosphines like XPhos) or pre-catalyst. [1] | | Homocoupling [1] [2]: Formation of the R–R byproduct from the nucleophile. | • Presence of oxygen, oxidizing Pd(0) to Pd(II). • Use of a Pd(II) source without a rapid reduction pathway. | • Rigorously exclude oxygen from the reaction mixture. [1] [2] • Use a well-defined pre-catalyst that cleanly generates Pd(0). • Employ a slight excess of the electrophilic coupling partner. [1] | | Dehalogenation [1] [2]: Formation of the reduced arene (R–H) from the electrophile. | • The Pd complex abstracts a hydride, leading to reductive elimination of R–H. • Common with electron-rich aryl halides and very active catalysts. | • Reduce catalyst loading. [1] • Avoid potential hydride sources (e.g., certain amine bases or alcoholic solvents). [2] • Change the base or solvent system. | | Protodeborylation [2]: Boronic acid starting material degrades to the parent arene (R–H). | • Hydrolysis of the boronic acid, especially problematic for heteroaryl boronic acids. • Can be accelerated by reaction conditions. | • Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. [2] • Optimize base and temperature; avoid prolonged reaction times. |

A Workflow for Catalyst and Reaction Optimization

For a systematic approach to developing a robust cross-coupling process, follow this workflow. It emphasizes understanding the catalytic system before moving to high-throughput screening [3].

Start Start Optimization F Familiarization Start->F LS Ligand Screening F->LS Sub1 • Profile reaction under baseline conditions • Establish component orders • Test catalyst stability F->Sub1 C Condition Refinement LS->C Sub2 • Engineer/select ligands based on mechanism • Use virtual or wet lab screening • Focus on monodentate phosphines or bisphosphine monoxides LS->Sub2 V Validation C->V Sub3 • Optimize solvent for reaction and downstream crystallization • Fine-tune temperature and concentration C->Sub3 Sub4 • Reproduce optimized conditions • Assess reproducibility and robustness • Test under scaled-up or flow conditions V->Sub4

Workflow for Catalyst and Reaction Optimization

Familiarization & Mechanistic Profiling

Before high-throughput screening, invest time in understanding your baseline system [3].

  • Necessity Checks: Perform control experiments by omitting each reaction component (catalyst, ligand, base) in turn to confirm their role and identify impurities [3].
  • Reaction Profiling: Use techniques like variable time normalization analysis (VTNA) to determine if the catalyst is stable, slow to activate, or inhibited by the product under your specific conditions [3].
  • Order of Reaction: Conduct experiments with different concentrations of components to establish their order in the rate law. This provides critical insight into the turnover-limiting step [3].
Mechanism-Informed Ligand Screening

Ligand selection is the most powerful lever for optimizing a cross-coupling reaction [1].

  • Engineering the Ligand: Use the mechanistic knowledge from the familiarization phase to select or design ligands that accelerate the turnover-limiting step. For instance, if oxidative addition is rate-limiting, bulky, electron-rich phosphine ligands can dramatically enhance reactivity [1] [3].
  • Screening Candidates: Screen a focused library of ligands (e.g., monodentate phosphines, bisphosphines) selected based on steric and electronic descriptors. Computational modeling can be used for virtual screening to shortlist candidates [3].
Reaction Condition Refinement
  • Solvent Selection: Choose solvents not only for their ability to dissolve reactants but also with the end goal in mind, such as easy product crystallization or a simple solvent swap during work-up. Model solubility in dozens of solvents to create a shortlist [3].
  • Temperature & Concentration: Optimize these parameters to maximize conversion and minimize side reactions. Higher temperatures may be needed for less reactive substrates [4].
Process Validation & Scalability
  • Reproducibility: Run replicates of the optimized conditions to ensure robustness [3].
  • Scale-Up Considerations: For manufacturing, consider moving to continuous flow processes, using supported catalysts for easier purification, or implementing palladium recovery strategies to improve sustainability and cost-effectiveness [3] [4].

Key Principles for Sustainable Catalysis

When developing a process for active ingredient manufacture, keep these metrics in mind [3]:

  • Aim for High Turnover: Catalyst loadings of ≤ 0.1 mol% are a common target for sustainable pharmaceutical processes. At this level, the cost and footprint of the ligand and metal become negligible.
  • Use Defined Catalytic Systems: Avoid poorly characterized catalysts like nanoparticles, which can lead to irreproducible kinetics. Opt for a single, well-defined catalytic species that operates via a single significant cycle [3].
  • Design for the End: Select solvents that can be easily and efficiently recovered and recycled, as post-reaction solvent use is a major contributor to the Process Mass Intensity (PMI) [3].

Experimental Protocol: Baseline Suzuki-Miyaura Cross-Coupling

This is a standard procedure to establish a baseline, which can then be optimized using the workflow above [1] [2].

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge a dry microwave vial with a stir bar.
  • Charge Reagents: Add the aryl halide (e.g., 1.0 mmol), boronic acid/ester (1.1 - 1.5 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
  • Add Solvent: Add a degassed solvent mixture (e.g., 5:1 Tolune/Water, 5 mL total volume).
  • Add Catalyst: Introduce the palladium source (e.g., 1-2 mol% Pd(OAc)₂) and ligand (e.g., 2-4 mol% SPhos).
  • React: Seal the vial, remove it from the glovebox, and heat with stirring at 80-100 °C for 2-16 hours.
  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
  • Analysis: Purify the crude product by flash chromatography and analyze using NMR and LC-MS.

I hope this structured guide provides a solid foundation for your technical support center. The principles outlined are applicable across various cross-coupling reactions.

References

Troubleshooting Guide: Overcoming PABA Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary experimental methods to improve PABA's solubility and dissolution? The most effective method is the formation of co-crystals with a suitable API. A 2024 study successfully created a co-crystal of Progesterone (PROG) and PABA, which demonstrated significantly enhanced dissolution properties [1].

Q2: What experimental protocol is used to create and validate a PABA co-crystal? The development of a PROG-PABA co-crystal followed a structured workflow [1]:

  • In-silico Screening: The co-cformer (PABA) was first identified using the Cambridge Structural Database (CSD) Co-crystal design function for its potential to form a stable co-crystal with the API.
  • Lab-scale Formation & Confirmation: The co-crystal was formed via a solution evaporation crystallisation experiment and confirmed using single crystal X-ray diffraction (SCXRD).
  • Scale-up: Liquid-assisted grinding was identified as the optimal scale-up method, outperforming spray drying and anti-solvent methods in purity.
  • Characterization: The scaled-up product was characterized using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
  • Performance Testing: Key tests included aqueous solubility, stability (e.g., 3 months at 75% relative humidity), and dissolution measurements.

The diagram below illustrates this co-crystal development workflow.

Start Start: API Selection Step1 In-silico Cofomer Screening (CSD Database) Start->Step1 Step2 Lab-scale Co-crystal Formation (Solution Evaporation) Step1->Step2 Step3 Co-crystal Confirmation (Single Crystal X-ray Diffraction) Step2->Step3 Step4 Process Scale-up (Liquid-Assisted Grinding) Step3->Step4 Step5 Product Characterization (DSC, FTIR) Step4->Step5 Step6 Performance Testing (Solubility, Stability, Dissolution) Step5->Step6 End Viable Co-crystal Form Step6->End

Q3: What quantitative improvement can be expected from a PABA co-crystal? The PROG-PABA co-crystal showed a substantial increase in dissolution performance compared to the pure PROG starting material and a commercial formulation [1]. The table below summarizes the key experimental data.

Parameter Performance Result Experimental Context
Aqueous Solubility Increased distinct aqueous solubility Compared to pure PROG starting material [1].
Dissolution (3-hour) Over 30 times more PROG dissolved From tablets of PROG-PABA co-crystal vs. Utrogestan soft gel capsules [1].
Stability Stable for 3 months at 75% relative humidity Co-crystal formulation under accelerated stability testing [1].

Q4: How can I predict PABA's solubility behavior in different solvents during crystallisation? Understanding the solvent-dependent crystallization behavior of PABA is critical. Experimental research shows [2]:

  • Polymorphism: PABA has two enantiotropically related polymorphs (α and β). The α-form is constructed from carboxylic acid dimers, while the β-form features a hydrogen-bonded tetramer network.
  • Solvent Effect: The α-form crystallizes from organic solvents, while both α and β forms can be obtained from water. Water may play a key role in stabilizing the nucleation transition state for both polymorphs.
  • Growth Kinetics: Crystal growth kinetics for the α-form are fastest in water, followed by acetonitrile, ethyl acetate, and slowest in 2-propanol. Strong solvation of the carboxylic acid group in alcohols like 2-propanol leads to slower growth.

Q5: What in-silico tools can help predict solubility for candidate molecules early in development? Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches are valuable for a priori solubility estimation [3] [4] [5].

  • For drug-like small molecules: QSAR models based on simple 1D and 2D molecular descriptors can predict solubility without experimental input, serving as an effective decision tool in early discovery [3].
  • General machine learning models: Recent models use a small set of 14 physicochemical descriptors and achieve high accuracy, predicting solubility within LogS ± 0.7 for novel compounds [5]. These models help understand the relationship between molecular properties and solubility in different solvents.

Key Considerations for Experimental Design

  • Early Assessment: Integrate computational predictions and high-throughput experimental screening (like ASD-HIPROS for amorphous solid dispersions) early in development to identify solubility issues sooner [6].
  • Solvent Selection: For PABA crystallization, note that the choice of solvent (organic vs. water) directly controls which polymorph you obtain, which can impact final product properties [2].

References

addressing 4-aminobenzoic acid allergic reaction research

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: 4-Aminobenzoic Acid (PABA) Allergic Reactions

1. What is PABA and where might researchers encounter it?

  • Chemical Identity: PABA (this compound) is an organic compound with the formula H₂NC₆H₄CO₂H. It appears as white-grey crystals and is slightly soluble in water [1].
  • Biological Role: It is a key intermediate in the folate synthesis pathway in bacteria, plants, and fungi [1]. Sulfonamide antimicrobial drugs work by structurally mimicking PABA, thereby competitively inhibiting bacterial dihydropteroate synthetase [2] [1].
  • Common Sources: Researchers may encounter PABA or its derivatives in several contexts:
    • Sunscreens: Though now less common, PABA and its esters (e.g., Padimate O) were historically used as UVB absorbers [3] [1].
    • Local Anesthetics: It is the foundational chemical structure for ester-type local anesthetics (e.g., benzocaine, procaine, tetracaine) [3] [4]. PABA is a metabolite formed during the hydrolysis of these anesthetics by cholinesterase [4].
    • Experimental Compounds: PABA itself is used as a drug against fibrotic skin disorders and has been investigated in other areas [1].

2. What are the common clinical manifestations of a PABA allergy? PABA sensitivity typically produces Type IV (delayed) hypersensitivity reactions. The table below summarizes the primary manifestations [3]:

Manifestation Type Specific Symptoms Common Triggers
Allergic Contact Dermatitis Redness, itching, scaling, and blistering at the site of contact. PABA-containing sunscreens, topical anesthetics.
Photocontact Dermatitis Skin reaction that occurs or worsens after exposure to sunlight. PABA-containing sunscreens [3].
Immediate Stinging Burning or stinging sensation, particularly from alcohol-based products. Can be allergic or irritant in nature [3].
Systemic Reactions Swelling of oral mucosa (stomatitis), generalized urticaria, and rarely, anaphylaxis. Injection of PABA-derived local anesthetics [3].

3. What is the molecular basis for cross-reactivity with PABA? The allergic response is often directed against the entire PABA structure or its metabolites, leading to potential cross-reactivity with other compounds that share similar chemical motifs [3]. The core PABA structure can act as a hapten, binding to proteins to form a complete antigen [4].

The following diagram illustrates the key relationships and pathways involved in PABA allergy and cross-reactivity:

paba_allergy cluster_cross Potential Cross-Reactivity PABA PABA Immune Recognition Immune Recognition PABA->Immune Recognition  Acts as Hapten Metabolite PABA Metabolite Metabolite->Immune Recognition  Triggers Response Ester Anesthetics Ester Anesthetics Ester Anesthetics->Metabolite  Enzymatic Hydrolysis Sulfonamide Antimicrobials Sulfonamide Antimicrobials Azo Dyes Azo Dyes PPD Paraphenylenediamine (PPD) Allergic Reaction Allergic Reaction Immune Recognition->Allergic Reaction Shared Aryl-Amine Motif Shared Aryl-Amine Motif Shared Aryl-Amine Motif->Sulfonamide Antimicrobials Shared Aryl-Amine Motif->PPD Shared Aryl-Amine Motif->Immune Recognition  Potential Determinant

4. How can a suspected PABA allergy be diagnosed and confirmed in a clinical or research setting? The gold standard for diagnosis is patch testing, which is highly relevant for assessing contact dermatitis in pre-clinical safety studies [3].

  • Test Compound: 10% PABA in petrolatum [3].
  • Procedure:
    • The prepared PABA solution is applied to the patient's skin, typically on the back, using small chambers mounted on non-allergenic tape.
    • The patches are left in place for 48 hours.
    • The skin is examined for reactions at the removal time (Day 2) and again after 48-96 hours (Day 4 or 5) to capture delayed hypersensitivity.
  • Result Interpretation: A positive reaction is indicated by erythema, edema, and possibly vesicles at the test site, confirming sensitization to PABA [3].

For suspected immediate (Type I) hypersensitivity to local anesthetics, skin prick testing (SPT) and intradermal testing with incremental doses can be performed, as demonstrated in a case report for local anesthetic allergy [4].

Experimental Protocol: In-Vitro Assessment of Cross-Reactivity

This protocol outlines a methodology to investigate T-cell cross-reactivity between PABA and sulfonamide antimicrobials, which can be adapted for research purposes.

Objective: To determine if T-cell clones sensitized to PABA proliferate or produce cytokines in response to sulfonamide antimicrobials.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from PABA-sensitized donors (identified via patch test).
  • Antigen-presenting cells (APCs).
  • Test compounds: PABA, sulfamethoxazole, other sulfonamide antimicrobials, non-antimicrobial sulfonamides (e.g., furosemide).
  • Cell culture media, ELISA kits for IFN-γ or IL-5.

Workflow: The following diagram illustrates the key steps in the experimental protocol:

protocol Start Isolate PBMCs from PABA-sensitized Donors A Generate PABA-specific T-cell Clones Start->A B Co-culture T-cells with APCs + Test Compounds A->B C Incubate for 5-7 Days (Assess Proliferation) B->C D Measure IFN-γ/IL-5 via ELISA B->D 48-72h for Cytokine Release C->D

Procedure:

  • T-Cell Cloning: Isolate PBMCs and generate PABA-specific T-cell clones using standard cloning techniques.
  • Stimulation Assay: Co-culture the T-cell clones with antigen-presenting cells in the presence of:
    • PABA (positive control).
    • Sulfamethoxazole and other target sulfonamides.
    • Non-antimicrobial sulfonamides (e.g., furosemide) as a structural control.
    • Media alone (negative control).
  • Incubation and Measurement:
    • Proliferation: Incubate for 5-7 days and measure T-cell proliferation using a standard assay.
    • Cytokine Release: After 48-72 hours, collect supernatant and measure T-cell derived cytokines (e.g., IFN-γ for Th1, IL-5 for Th2) using ELISA.

Key Considerations for Drug Development

  • Risk Mitigation in Formulations: When developing drugs or topical agents, consider pre-emptive avoidance of PABA and its esters in formulations due to its known sensitizing potential [3].
  • Informing Clinical Trial Safety: Knowledge of PABA's role as a hapten and its cross-reactivity profile can help clinical trial safety boards monitor for potential adverse dermatological events, especially when investigating compounds with structural similarities [3] [4].
  • Alternative Local Anesthetics: For procedures requiring local anesthesia in sensitized individuals, amide-type anesthetics (e.g., lidocaine, articaine) are generally not metabolized to PABA and are often suitable alternatives, though allergy to methylparaben preservatives must be ruled out [4].

References

PABA analysis hemolysis icterus lipemia interference

Author: Smolecule Technical Support Team. Date: February 2026

Understanding HIL Interferences

The table below summarizes the core mechanisms through which HIL interferences can compromise analytical results.

Interference Type Primary Cause Key Mechanisms of Interference

| Hemolysis | Rupture of erythrocytes, releasing intracellular components [1]. | - Spectral: Hemoglobin absorbance peaks can overlap with assay chromogens [1].

  • Chemical/Additive: Release of intracellular analytes (e.g., potassium, lactate dehydrogenase) or substances that cross-react in chemical reactions [1]. | | Icterus | High concentrations of bilirubin [1]. | - Spectral: Bilirubin absorbs light, competing with assay chromogens [1].
  • Chemical: Bilirubin may participate in or inhibit chemical reactions, leading to inaccurate measurements [1]. | | Lipemia | Accumulation of lipoprotein particles (e.g., chylomicrons), causing sample turbidity [2]. | - Light Scattering/Absorbance: Turbidity scatters and absorbs light, interfering with spectrophotometric measurements, especially at lower wavelengths like 340 nm [2].
  • Volume Displacement: High lipid volume reduces the aqueous phase of plasma, falsely elevating analyte concentrations measured in the total volume [2].
  • Non-Homogeneity: Hydrophobic analytes partition into the lipid layer, leading to sampling errors [2]. |

Experiment: Quantifying HIL Interference on Oxidative Stress Biomarkers

This experimental workflow demonstrates a systematic approach to evaluating HIL interference, using oxidative stress biomarkers in canine serum as an example [1]. The general protocol is adaptable for other analytes and species.

Experimental Workflow

The diagram below outlines the key steps for conducting an interference study.

Start Start: Prepare Pooled Control Serum A Spike with Interferent Start->A B Hemolysate A->B C Bilirubin A->C D Lipid Emulsion A->D E Analyze Samples (Measure TBARS and TAS) B->E C->E D->E F Calculate Bias% Bias% = [(Spiked - Control) / Control] x 100 E->F G Compare to Acceptance Criteria (e.g., Bias% < 10%) F->G End Report Interference Thresholds G->End

Detailed Protocol & Key Findings

Following the workflow above, the specific methodologies and quantitative results are as follows [1]:

  • Sample Preparation: A base pool of clear, non-hemolyzed, and non-lipemic canine serum was created. This control serum was aliquoted and spiked with serial dilutions of hemolysate, bilirubin, or a synthetic lipid emulsion to simulate a range of HIL conditions [1].
  • Analysis: Key oxidative stress biomarkers, Thiobarbituric Acid Reactive Substances (TBARS) and Total Antioxidant Status (TAS), were measured in all spiked samples and the control [1].
  • Data Analysis: The percentage bias for each biomarker at each interferent concentration was calculated. A bias exceeding 10% from the control value was set as the acceptability threshold [1].

The table below summarizes the critical interference thresholds and observed biases from the study.

Interference Analyte Interference Threshold (Concentration) Observed Bias at Threshold Notes
Hemolysis TBARS Slight (Hb: 0.1 g/dL) +18.31% [1] Values increased with hemolysis severity.
TAS Marked (Hb: 0.4 g/dL) +20.70% [1] No significant effect at lower levels.
Icterus TBARS Moderate (Bilirubin: 1.1 mg/dL) > +10% [1] Significant overestimation observed.
TAS Moderate (Bilirubin: 1.1 mg/dL) > +10% [1] Significant overestimation observed.
Lipemia TBARS Slight (TG: 202 mg/dL) +177.59% [1] Extreme overestimation, even at low levels.
TAS Marked (TG: 950 mg/dL) +14.43% [1] Relatively resistant at lower concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to detect and quantify lipemia in a sample? While gross lipemia can be seen visually, the most reliable method is to measure the lipemic index on modern clinical chemistry analyzers. Be aware that methodologies and reference ranges for this index are not fully standardized between manufacturers, which can sometimes lead to false-positive results [2].

Q2: Can I simply ultracentrifuge a lipemic sample to remove interference? Ultracentrifugation is an effective method for removing lipids. However, the protocol must be chosen carefully based on the analytes being measured. For example, hydrophobic drugs or steroid hormones may partition into the lipid layer and be removed with it, leading to falsely low results in the cleared sample [2]. Always validate the recovery of your target analytes after lipid removal.

Q3: My study involves drug-induced liver injury (DILI). How is cholestasis linked to these interferences? Cholestatic DILI, often caused by drugs like amoxicillin/clavulanate, can directly lead to icterus (elevated bilirubin) and potentially hemolysis. Drugs can inhibit key hepatic transport proteins (e.g., BSEP, MRP2), causing toxic bile acids to accumulate in the liver. This accumulation triggers mitochondrial dysfunction, endoplasmic reticulum stress, and apoptosis in hepatocytes, leading to impaired bilirubin conjugation and excretion [3] [4].

The diagram below illustrates the key pathways of hepatocyte apoptosis in cholestatic liver injury.

cluster_1 Death Receptor-Independent Pathway cluster_2 Death Receptor-Dependent Pathway cluster_3 ER Stress Pathway BA Toxic Bile Acid Accumulation DR FAS/TRAIL Receptor Activation BA->DR ER ER Stress BA->ER Moto Moto BA->Moto Direct Effect Mito Mitochondrial Stress ROS ROS Production Mito->ROS Induces mPTP mPTP Opening ROS->mPTP Promotes CytoC Cytochrome C mPTP->CytoC Releases Apoptosis Hepatocyte Apoptosis CytoC->Apoptosis Activates Caspase Cascade DR->Apoptosis Casp8 Caspase-8 DR->Casp8 Activates BID Activated BID (tBID) Casp8->BID Cleaves BAX BAK/BAX Pore Formation BID->BAX Activates CytoC2 Cytochrome C BAX->CytoC2 Releases Apoptosis2 Apoptosis2 CytoC2->Apoptosis2 Activates Caspase Cascade Apoptosis2->Apoptosis ER->Apoptosis CHOP CHOP ER->CHOP Induces CHOP JNK JNK ER->JNK Activates JNK Apoptosis3 Apoptosis3 CHOP->Apoptosis3 Pro-apoptotic Signaling Apoptosis4 Apoptosis4 JNK->Apoptosis4 Pro-apoptotic Signaling Apoptosis3->Apoptosis Apoptosis4->Apoptosis Moto->Apoptosis

References

optimizing HPLC parameters 4-aminobenzoic acid separation

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Methods for 4-Aminobenzoic Acid

The table below summarizes chromatographic conditions from various research and application notes for your reference and comparison.

Analysis Goal Stationary Phase Mobile Phase (v/v) Detection Key Parameters Source

| Separation of ABA Isomers | Primesep 100 (Mixed-mode) | MeCN with H₃PO₄ & H₂SO₄ | UV @ 230 nm | Flow: 1.0 mL/min; Run time: <10 min [1] | | | PABA & Metabolites in Urine | C18 (5 µm) | MeOH : 0.02 M Ammonium Acetate (20:80), pH 4.0 | UV @ 280 nm | Flow: 1.0 mL/min; Mode: Isocratic [2] | | | PABA as Impurity in Folic Acid | Agilent 5 TC-C18 (5 µm) | Phosphate Buffer (pH 4.0) : MeOH (79:21) | UV Detector | Flow: 1.2 mL/min; Inj. Volume: 50 µL [3] | | | Broad Contaminant Screening (incl. OD-PABA) | Pentafluorophenyl (PFP) | Gradient (ACN/H₂O with FA or AA) | MS/MS | Flow & Temp. optimized via DoE; ESI+ & ESI- modes [4] | |

Detailed Experimental Protocols

Here are the detailed methodologies for two of the most common applications.

Method 1: Isocratic Separation for PABA and its Metabolites

This method is designed for the simultaneous determination of PABA and its metabolites in biological fluids like urine [2].

  • Sample Preparation: Prepare the standard and sample solutions in the mobile phase or a compatible solvent. For urine, dilution and filtration (e.g., 0.45 µm or 0.22 µm syringe filter) are typically required before injection.
  • Chromatographic Conditions:
    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Methanol and 0.02 M Ammonium Acetate buffer in a 20:80 ratio. Adjust the pH to 4.0 using acetic acid or ammonia.
    • Flow Rate: 1.0 mL/min.
    • Temperature: Ambient or controlled (e.g., 25-30°C).
    • Injection Volume: 10-20 µL.
    • Detection: UV at 280 nm.
    • Internal Standard: m-Hydroxybenzoic acid can be used.
Method 2: High-Efficiency Separation of Aminobenzoic Acid Isomers

This method uses a mixed-mode column to achieve baseline separation of ortho-, meta-, and para- isomers, which is challenging on standard C18 columns [1].

  • Sample Preparation: Dissolve standards or samples in acetonitrile or the mobile phase.
  • Chromatographic Conditions:
    • Column: Primesep 100 (or equivalent mixed-mode reverse-phase/cation-exchange column), 150 mm x 4.6 mm, 5 µm.
    • Mobile Phase: Acetonitrile with addition of Phosphoric Acid and Sulfuric Acid as modifiers.
    • Flow Rate: 1.0 mL/min.
    • Temperature: Ambient or controlled.
    • Injection Volume: 10-20 µL.
    • Detection: UV at 230 nm.

Troubleshooting Guide & FAQs

Below is a workflow that maps common HPLC issues for 4-ABA analysis to their potential causes and solutions. Follow the paths to guide your troubleshooting process.

cluster_peak Poor Peak Shape / Tailing cluster_retention Insufficient Retention cluster_pressure High Back Pressure Start Start: HPLC Issue P1 Poor Peak Shape / Tailing Start->P1 P2 Insufficient Retention Start->P2 P3 High Back Pressure Start->P3 Cause1a Strong interaction with free silanols on column P1->Cause1a Possible Cause Cause2a Mobile phase too strong or incorrect pH P2->Cause2a Possible Cause Cause3a Column blockage or buffer precipitation P3->Cause3a Possible Cause Solution1a Use acidic mobile phase (pH ~4) or add ion-pairing reagent Consider a C18 with better endcapping or a mixed-mode column Cause1a->Solution1a Solution Solution2a Decrease organic modifier (MeCN/MeOH) Ensure mobile phase pH is at least 1 unit below pKa (~4.9 for PABA) to protonate analyte Cause2a->Solution2a Solution Solution3a Filter samples (0.45µm or 0.22µm) and mobile phases. Flush system thoroughly when switching buffer/organic phases Cause3a->Solution3a Solution

Frequently Asked Questions
  • Why is my 4-ABA peak tailing badly? This is often due to interactions between the ionizable amine group on 4-ABA and residual silanol groups on the silica-based stationary phase [5]. The solutions outlined in the troubleshooting diagram, such as using an acidic mobile phase, are effective at suppressing this interaction by protonating both the analyte and the silanols.

  • Can I separate 4-ABA from its structural isomers (2-ABA and 3-ABA) on a standard C18 column? It is very difficult. Due to their nearly identical hydrophobicity, these isomers often co-elute on standard reversed-phase C18 columns. For this specific separation, you require a column with different selectivity, such as the mixed-mode (Primesep 100) or a pentafluorophenyl (PFP) column, which can differentiate isomers through additional mechanisms like π-π interactions and cation-exchange [1] [4].

  • How can I improve the detection sensitivity for 4-ABA in a complex matrix? Using mass spectrometry (MS/MS) detection is the most effective way to achieve high sensitivity and selectivity, especially in complex matrices like seawater or biological fluids [4]. If only a UV detector is available, you can improve sensitivity by derivatizing 4-ABA to form a compound that absorbs at a longer wavelength or has a higher molar absorptivity [6].

References

PABA Stability: Key Facts & Storage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core quantitative data on PABA stability from scientific studies.

Aspect Key Finding Experimental Conditions Citation
Long-Term Storage (Solid) Chemically stable for up to 8 years at room temperature. 80 mg tablets stored at room temperature; content analyzed annually by HPLC. [1]
Photostability (Solid) Stable after long-term storage and after irradiation with physiological doses of UVA/UVB in vitro. PABASE was tested for stability after long-term storage and UV irradiation. [2]
Stability in Aqueous Solution Highly pH-dependent; maximum fluorescence stability achieved at pH > 9. Aqueous PABA solutions at concentrations <1 μg/mL; fluorescence measured over time. [3]
Aqueous Solution Challenge Fluorescence in unbuffered or neutral (pH 7.4) solutions decreases with time. Solutions in unbuffered water or Phosphate Buffered Saline (PBS). [3]

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments you can reference or implement.

Protocol: HPLC Analysis of PABA Tablet Content

This method, adapted from the long-term stability study, is used to verify the concentration of PABA in solid formulations [1].

  • Reagents: Sodium hydroxide (NaOH), methanol (HPLC grade).
  • Equipment: HPLC system with a C18 column and UV/Diode Array Detector.
  • Procedure:
    • Sample Preparation: Dissolve a randomly selected PABA tablet in a defined volume of NaOH solution.
    • Chromatography: Inject the sample into the HPLC system.
    • Mobile Phase: Use a phosphate buffer (pH 3.5) and methanol in a ratio of 70:30.
    • Detection & Quantification: Monitor absorbance at 290 nm. Quantify PABA content by comparing peak areas to a standard curve of known PABA concentrations.
Protocol: Assessing pH-Dependent Stability in Aqueous Solution

This protocol is based on the findings that PABA fluorescence stability requires a high pH [3].

  • Reagents: PABA standard, strong acid (e.g., HCl), strong base (e.g., NaOH), borate buffer (pH 9.0+).
  • Equipment: Fluorescence spectrophotometer.
  • Procedure:
    • Solution Preparation: Prepare aqueous PABA solutions at a low concentration (e.g., <1 μg/mL) in different solvents:
      • Unbuffered water (as a control).
      • Phosphate Buffered Saline (PBS, pH 7.4).
      • Borate buffer (pH ≥ 9.0).
    • Storage & Measurement: Store the solutions and measure their fluorescence intensity over time.
    • Expected Outcome: Solutions maintained at pH ≥ 9.0 will retain their fluorescence intensity significantly longer than those at neutral or unbuffered pH.

PABA Degradation & Stability Pathways

The diagram below illustrates the key factors affecting PABA stability and the recommended mitigation strategies, particularly for aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My aqueous PABA solution is losing signal in assays over time. What is the most likely cause and solution?

  • A: The most probable cause is storage at a non-alkaline pH. The definitive solution is to prepare the solution in a borate buffer at pH 9.0 or higher. At this pH, the fluorescent molecular species of PABA is stabilized, preventing the decay observed in unbuffered or neutral solutions [3].

Q2: Can I be confident in the chemical stability of solid PABA for long-term research use?

  • A: Yes. Evidence indicates that solid PABA, when stored in tablet form at room temperature, shows no significant decrease in content for at least 8 years. This suggests that PABA in its pure, solid state is highly stable for long-term storage under normal laboratory conditions [1].

Q3: Does light exposure degrade PABA?

  • A: The evidence is context-dependent. In vitro studies found PABA to be stable after irradiation with physiological doses of UVA and UVB. However, in vivo studies showed that significantly less PABA could be extracted from skin after UVA irradiation, suggesting it may undergo changes or binding in a biological matrix [2]. For storage, it is always good practice to keep chemicals in dark, cool places, but the primary risk for aqueous degradation is pH, not light.

References

4-aminobenzoic acid cytotoxicity comparison cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of PABA Derivatives Across Cancer Cell Lines

The table below organizes the half-maximal inhibitory concentration (IC50) values for the most potent PABA derivatives identified in each study. A lower IC50 value indicates greater potency.

PABA Derivative / Lead Compound Cancer Cell Line (Type) IC50 Value Reference Compound (IC50) Citation
Acrylamide-PABA 4j MCF-7 (Breast) 1.83 µM Colchicine (3.54 µM) [1] [2]
2-Amino-1,4-Naphthoquinone-Benzamide 5e MDA-MB-231 (Breast) 0.4 µM Cisplatin (31.5 µM), Doxorubicin (0.47 µM) [3]
2-Amino-1,4-Naphthoquinone-Benzamide 5e HT-29 (Colon) 0.5 µM Cisplatin (25.4 µM) [3]
PABA/NO OVCAR-3 (Ovarian) Most potent in series* Rivaled cisplatin in xenograft models [4]
Acrylamide-PABA 4a MCF-7 (Breast) 2.99 µM Colchicine (3.54 µM) [1]
Acrylamide-PABA 4j HepG2 (Liver) 3.28 µM Colchicine (4.71 µM) [1]
Ruthenium Complex IV MCF-7 (Breast) ~2x more active than cisplatin* Cisplatin [5]
Ruthenium Complex IV MDA-MB-231 (Breast) ~2x more active than cisplatin* Cisplatin [5]

Note: The original publication reported comparative potency rather than a specific IC50 value.

Experimental Methodologies

To help you evaluate the data, here are the standard experimental protocols commonly used in these studies:

  • Cell Culture: Cancer cell lines are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂ [3] [1].
  • Cytotoxicity Assay (MTT Assay): This is the gold standard for measuring cytotoxicity.
    • Cells are seeded in 96-well plates and allowed to adhere.
    • Test compounds are added at various concentrations and incubated for 24-72 hours.
    • MTT reagent is added and incubated for several hours. Living cells convert MTT into purple formazan crystals.
    • The crystals are dissolved, and the absorbance is measured. The IC50 value is calculated from the dose-response curve [3] [1].
  • Mechanism of Action Studies:
    • Flow Cytometry for Apoptosis: Uses Annexin V/PI staining to distinguish between early/late apoptotic and necrotic cells [3] [6].
    • Cell Cycle Analysis: Cells are stained with Propidium Iodide (PI) and analyzed by flow cytometry to determine phase distribution (sub-G1, G1, S, G2/M) [3].
    • Western Blotting: Used to detect changes in protein expression related to apoptosis (e.g., Bax, Bcl-2, caspase-9, p53) [1].
    • Molecular Docking: Computational modeling to predict the interaction between a compound and its biological target (e.g., β-tubulin) [1].

Mechanisms of Action Explored

The studied PABA derivatives demonstrate cytotoxicity through several distinct mechanisms:

  • Tubulin Inhibition: Acrylamide-PABA analog 4j was designed to bind to the colchicine site of β-tubulin, inhibiting microtubule formation and disrupting cell division [1].
  • Apoptosis Induction: Multiple compounds, including naphthoquinone-benzamide 5e and acrylamide-PABA 4j, promote programmed cell death by upregulating pro-apoptotic proteins (Bax, p53, caspase-9) and downregulating anti-apoptotic proteins (Bcl-2) [3] [1].
  • Nitric Oxide (NO) Release: PABA/NO is a prodrug that is activated by glutathione and glutathione S-transferase (GST), leading to the release of cytotoxic nitric oxide within cancer cells [4].

The diagram below illustrates the NO release mechanism for PABA/NO.

g PABA/NO Releases Cytotoxic NO PABA_NO PABA/NO Prodrug Activation Enzymatic Activation PABA_NO->Activation GSH Glutathione (GSH) GSH->Activation GST GST Enzyme GST->Activation NO_Release NO Release Activation->NO_Release Effects Cancer Cell Death (Apoptosis) NO_Release->Effects

Structure-Activity Relationship (SAR) Insights

The cytotoxicity of PABA derivatives is highly dependent on their specific chemical structure:

  • Core Hybrid Scaffolds: Potency is significantly enhanced when PABA is hybridized with other pharmacophores, such as the 2-amino-1,4-naphthoquinone or acrylamide moieties [3] [1].
  • Substituent Effects:
    • For naphthoquinone-benzamides, aromatic amine substituents (e.g., unsubstituted phenyl in 5e) generally confer greater potency than aliphatic ones [3].
    • For acrylamide-PABA hybrids, electron-withdrawing groups (e.g., 4-fluorophenyl in 4a) on the acrylamide aryl ring can enhance activity [1].
  • Linkage Importance: The nature of the chemical linkage to the PABA core is critical. For instance, PABA/NO's unique ester linkage is responsible for its superior aqueous reactivity and potency compared to its N-linked analogs [4].

References

PABA antioxidant activity comparison standard compounds

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Activity

The table below summarizes experimental data comparing the antioxidant activity of PABA and its derivatives against standard antioxidant compounds.

Compound / Sample Assay Type Activity / Result Comparison with Standard Citation
PABA (alone) ABTS & DPPH Radical scavenging activity Baseline for comparison [1]
PABA-terminated Dendrimers ABTS & DPPH Enhanced radical & radical cation scavenging Higher than PABA alone [1]
Isoxazole Derivative (2a) DPPH IC~50~: 0.45 ± 0.21 µg/ml ~7x more potent than Trolox [2]
Trolox (Standard) DPPH IC~50~: 3.10 ± 0.92 µg/ml Standard reference [2]
Isoxazole Derivative (2a) In vivo (Mouse TAC) Increased plasma TAC ~2x higher than Quercetin-treated group [2]
Quercetin (Standard) In vivo (Mouse TAC) Increased plasma TAC Standard reference [2]

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the methodologies for the key assays cited above.

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This is a common colorimetric method to assess a compound's ability to donate a hydrogen atom to stabilize a free radical [3] [2].

  • Principle: The DPPH• radical is stable and has a violet color. When it reacts with an antioxidant, it is reduced, leading to a color change to yellow, which is monitored spectrophotometrically [2].
  • Procedure:
    • Prepare a solution of DPPH• radical, typically in methanol or ethanol [3].
    • Mix the antioxidant sample (e.g., PABA or derivative) with the DPPH• solution.
    • Incubate the mixture in the dark at room temperature.
    • Measure the decrease in absorbance at a wavelength of 517 nm after a set period [2].
  • Data Analysis: The antioxidant activity is often reported as the IC~50~ value, which is the concentration of the antioxidant required to reduce the initial DPPH• concentration by 50% [3] [2]. A lower IC~50~ indicates higher potency.
ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺) via electron transfer [4] [3].

  • Principle: ABTS is oxidized to its blue-green ABTS•⁺ radical cation, typically using potassium persulfate. Antioxidants reduce ABTS•⁺ back to its colorless form, which is measured by a loss of absorbance [3].
  • Procedure:
    • Generate the ABTS•⁺ radical cation by reacting ABTS solution with an oxidizing agent and allowing it to incubate in the dark for 12-16 hours before use [3].
    • Dilute the ABTS•⁺ solution to a specific starting absorbance.
    • Mix the antioxidant sample with the diluted ABTS•⁺ solution.
    • Measure the reduction in absorbance at a wavelength of 734 nm after a fixed time (e.g., 6 minutes) [3].
  • Data Analysis: Results are frequently expressed as Trolox Equivalents (TE), where the scavenging capacity of the sample is compared to a standard curve of Trolox, a water-soluble vitamin E analog [3].

Biological Relevance and Mechanisms

While chemical assays are useful for initial screening, it's critical to interpret the results within a biological context.

  • Mechanism of Action: The primary mechanism in the DPPH and ABTS assays is radical scavenging, where PABA or its derivatives donate a hydrogen atom or an electron to neutralize the stable radical [1] [2].
  • Beyond Chemical Assays: Some research suggests PABA's antioxidant effects in biological systems may involve activating cellular defense pathways. One proposed mechanism is the activation of the Nrf2 pathway, which is a key regulator of endogenous antioxidant enzymes like glutathione [5]. The diagram below illustrates this potential pathway.

G PABA PABA (4-Aminobenzoic Acid) Nrf2 Nrf2 Activation PABA->Nrf2  Stimulates AntioxidantGenes Antioxidant Gene Expression (e.g., GSH) Nrf2->AntioxidantGenes  Promotes OxidativeStress Reduced Oxidative Stress AntioxidantGenes->OxidativeStress  Counteracts

Potential Nrf2 Pathway Activation by PABA [5]

  • Assay Limitations: Be aware that ABTS and DPPH are "non-physiological" radicals, meaning their relevance to human biology can be limited [3]. More biologically relevant endpoints, such as the ability to prevent metal-mediated DNA damage, are being developed to better predict efficacy in complex biological systems [6].

Key Takeaways for Researchers

  • Potency is Structure-Dependent: The antioxidant activity of PABA can be significantly enhanced through structural modification, as demonstrated by the dendrimer conjugates and isoxazole derivatives [1] [2].
  • Validate with Multiple Assays: Relying on a single assay can be misleading. A comprehensive evaluation should include multiple in vitro chemical assays and, where possible, in vivo or cell-based models to confirm activity [4] [6].
  • Context is Critical: Distinguish between simple radical scavenging capacity and true biological antioxidant effects, which may involve complex signaling pathways like Nrf2 [5].

References

PABA vs para-aminosalicylic acid antimycobacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: PABA vs PAS

Feature para-Aminobenzoic Acid (PABA) para-Aminosalicylic Acid (PAS)
Primary Role Essential metabolite in folate synthesis [1] [2] [3] Second-line anti-tuberculosis prodrug [4] [2] [5]
Mechanism of Action Natural substrate for dihydropteroate synthase (DHPS/DFolP1) in folate pathway [4] [6] Structural analog of PABA; competitively inhibits DHPS, incorporated into pathway to form toxic antimetabolites that inhibit DHFR [4] [2] [3]
Effect on *M. tuberculosis* Supports growth and survival [6] Inhibits growth; bactericidal or bacteriostatic depending on context [4] [6]
Antagonistic Interaction Directly antagonizes PAS activity by outcompeting for DHPS binding site [1] [3] [6] Its action is counteracted by exogenous PABA and intrinsic PABA biosynthesis [1] [6]
Quantitative Potentiation - Disruption of PABA biosynthesis (e.g., in pabB or pabC mutants) increases PAS susceptibility by 8-fold to >1000-fold [6]

Key Experimental Data and Protocols

The potentiation of PAS by targeting PABA biosynthesis is a key finding supported by the following experimental evidence:

  • Experimental Workflow: The core methodology involved creating PABA-auxotrophic M. tuberculosis strains (e.g., pabB::hyg and pabC::Tn) and comparing their PAS susceptibility to wild-type strains in controlled media [6].
  • Quantitative Results: The minimum inhibitory concentration (MIC) of PAS against the pabC transposon mutant was reduced by over 1000-fold compared to the wild-type strain [6].
  • Key Insight: The study demonstrated that intracellular PABA production is a major mechanism of intrinsic PAS resistance in M. tuberculosis. Disrupting this pathway not only potentiates PAS but can also restore its efficacy against some PAS-resistant strains [6].

Mechanism of Action and Resistance

The following diagram illustrates the competitive relationship between PABA and PAS within the folate pathway of M. tuberculosis and the experimental strategy to potentiate PAS.

G cluster_pathway Folate Biosynthesis Pathway Chorismate Chorismate ADC 4-Amino-4-deoxychorismate (ADC) Chorismate->ADC PabB (Aminodeoxychorismate Synthase) PABA PABA ADC->PABA PabC (Aminodeoxychorismate Lyase) Folates Tetrahydrofolate (Essential Cofactor) PABA->Folates DHPS & other enzymes PAS PAS PAS->PABA Competitive Inhibition PAS->Folates Disrupted incorporation & toxic antimetabolite ExpStrategy Experimental Strategy: Disrupt PABA biosynthesis PabB PabB ExpStrategy->PabB Inhibit/Delete PabC PabC ExpStrategy->PabC Inhibit/Disrupt Outcome Outcome: ↓ Intracellular PABA ↑↑ PAS Potency ExpStrategy->Outcome

The antagonistic relationship is a central concept. Furthermore, other mechanisms influence PAS efficacy and resistance:

  • Methionine Antagonism: Supplementation with methionine can also antagonize PAS activity. Evidence suggests this occurs not only through the sustained production of folate precursors [1] [3] but also potentially by promoting the SAM-dependent methylation and inactivation of PAS [2] [3].
  • Drug Resistance: Clinical resistance to PAS is often linked to mutations in the folC gene (dihydrofolate synthase), which is involved in the bioactivation of PAS within the folate pathway [2].

Formulation Strategies to Enhance PAS

Research is exploring novel formulations to improve PAS therapy:

  • Nanocomposites: Layered double hydroxide (LDH) nanocomposites (e.g., PAS-Zn/Al LDH) have been developed to serve as a sustained-release delivery system, potentially improving efficacy and biocompatibility [7].
  • Peptide Conjugates: Conjugating PAS to tuftsin-derived carrier peptides aims to enhance targeted delivery to host macrophage cells, where M. tuberculosis resides, potentially increasing intracellular drug concentration and efficacy [8].

Insight for Researchers

The relationship between PABA and PAS is a clear example of competitive antagonism between a metabolic substrate and an antimicrobial analog. The compelling experimental data shows that targeting the PABA biosynthetic pathway (e.g., PabB) is a promising strategy to dramatically potentiate PAS and overcome intrinsic resistance, potentially revitalizing this drug class.

References

validating PABA enzymatic assays colorimetric vs HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the key differences between colorimetric and HPLC methods for PABA detection in enzymatic assays.

Feature Colorimetric Method HPLC Method
Basic Principle PABA is derivatized via a diazotization reaction to form a colored compound, measured by absorbance [1]. PABA is directly separated and quantified based on retention time and absorbance/fluorescence [1] [2].
Specificity & Selectivity Lower; susceptible to interference from other aromatic amines (e.g., paracetamol) and substances like bilirubin [1] [2]. Higher; directly measures PABA, eliminating interference from other aromatic amines and sample matrix components [1].
Analytical Precision Higher imprecision (CV of 13.4% at 100 mg/L) [2]. Superior precision (CV of 5.7% at 75 mg/L) [2].
Recovery/Results Yields significantly higher PABA recovery due to non-specific measurement [3] [4]. Yields lower, more accurate PABA recovery (e.g., ~23.9 mg/24h lower than colorimetry) [3] [4].
Sample Preparation Relatively simple but requires specific reaction steps for derivatization [1]. Simpler and faster preparation; no derivatization needed, direct injection of reaction mixture [1].
Throughput Suitable for batch analysis but may be limited by interference checks. High-throughput potential; automated injection and faster run times [1].
Reference Range (24h Urine) 84% - 120% of dose recovery [2]. 70% - 103% of dose recovery [2].

Experimental Protocols Overview

Here is a summary of the typical workflows for both methods, based on the search results.

Typical Colorimetric Protocol (for Biotinidase Activity)

This protocol uses Biotinyl-PABA (B-PABA) as a substrate. The enzyme biotinidase cleaves B-PABA, releasing PABA.

  • Reaction Setup: Serum sample is incubated with the artificial substrate B-PABA in acetate buffer (e.g., pH 6.0) at 37°C for a set period (e.g., 1 hour) [1].
  • Diazotization: The reaction is stopped, and the released PABA is coupled with reagents like sodium nitrite and ammonium sulfamate, followed by a coupling agent (e.g., N-1-naphthylethylenediamine dihydrochloride) to form a purple azo dye [1].
  • Measurement & Quantification: The absorbance of the colored complex is measured with a spectrophotometer, often at around 530-550 nm [2]. The PABA concentration is determined by comparison to a standard curve.
Typical HPLC Protocol (for Biotinidase Activity or Urinary PABA)

This method also starts with the enzymatic cleavage of B-PABA but quantifies the product directly.

  • Reaction Setup: Similar to the colorimetric method, serum or urine is incubated with B-PABA and buffer [1].
  • Reaction Termination: The reaction is stopped by adding an acid like trichloroacetic acid, which also precipitates proteins. The mixture is then centrifuged [1].
  • Chromatographic Analysis: The supernatant is injected directly into an HPLC system.
    • Column: A reverse-phase C18 column is standard [1] [2].
    • Detection: PABA is detected by its absorbance (e.g., at 290 nm) or fluorescence (Ex 340 nm / Em 276 nm) [1] [2].
    • Mobile Phase: A mixture of phosphate buffer (or ammonium acetate) and an organic solvent like methanol or acetonitrile is used, often with a gradient or isocratic elution [1] [2].
  • Quantification: The concentration of PABA in the sample is calculated based on its peak area using a calibration curve of pure PABA standards [1].

Key Considerations for Researchers

When deciding between these two methods for your project, consider the following:

  • Choose HPLC for superior accuracy and reliability. It is the method of choice when high specificity is required to avoid false positives, especially in complex biological matrices like serum or urine [1]. Its direct measurement principle provides more confidence in the results.
  • Opt for colorimetry for simplicity and cost-effectiveness. If your laboratory lacks HPLC equipment and the potential for interference in your specific samples is known and minimal, a well-optimized colorimetric assay can still be a valuable tool.
  • Method transfer requires re-validation of reference ranges. It is crucial to note that the recovery values and reference limits established for one method cannot be applied to the other. For instance, a complete 24-hour urine collection has a lower PABA recovery limit of 187 mg/24h with HPLC compared to a higher limit with colorimetry [3] [4]. If you switch methods or even change key reagents, you must re-establish your own control limits [2].

To help visualize the decision-making process, the following flowchart outlines the key factors to consider when selecting a method.

Start Selecting a PABA Assay Method Q1 Is high specificity and accuracy critical? Start->Q1 Note Note: Re-validate reference ranges when switching methods. Start->Note HPLC HPLC Method Colorimetric Colorimetric Method Q2 Does your sample contain known interferents (e.g., paracetamol)? Q1->Q2 Yes Q4 Are you working under cost or technical constraints? Q1->Q4 No Q2->HPLC Yes, or unsure Q3 Is access to HPLC instrumentation available? Q2->Q3 No Q3->HPLC Yes Q3->Colorimetric No Q4->HPLC No Q4->Colorimetric Yes

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

P-aminobenzoic acid appears as colorless crystals that discolor on exposure to light and air. (NTP, 1992)
Light beige, odorless solid; pure form is white; discolor on exposure to light and air; [Hawley] White crystalline solid; [MSDSonline]
Solid

Color/Form

Monoclinic prisms from dilute alcohol
Light buff crystals; white when pure
Yellowish to red crystals or prisms
White or slightly yellow crystals or crystalline powde

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

137.047678466 Da

Monoisotopic Mass

137.047678466 Da

Heavy Atom Count

10

Density

1.37 (NTP, 1992) - Denser than water; will sink

LogP

0.83
0.83 (LogP)
log Kow = 0.83
0.83

Odor

Odorless

Appearance

Solid powder

Melting Point

370 to 372 °F (NTP, 1992)
188.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TL2TJE8QTX

Related CAS

25136-77-0

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 53 of 218 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 165 of 218 companies with hazard statement code(s):;
H302 (57.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (46.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (46.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Sunscreening Agent
Used orally in the treatment of conditions such as scleroderma, dermatomyositis, and Peyronie's disease, and topically as a sunscreen and protectant.
Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
PABA has long been an accepted objective marker to verify completeness of 24 hour urine sampling as PABA is rapidly and almost completely eliminated with the urine. For this reason PABA has been used clinically for long as the indicator substance in pancreas and liver function tests.
Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Pharmacology

Aminobenzoic Acid is an organic acid with UV absorption and antifibrotic properties. When exposed to light, aminobenzoic acid (para-aminobenzoic acid or PABA) absorbs UV light and emits excess energy via a photochemical reaction that may cause damage to DNA. Because DNA defects contribute to skin cancer, aminobenzoic acid is no longer widely used in sunscreen formulations. Aminobenzoic acid may also increase oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity to promote the degradation of serotonin, which in excess, may lead to fibrotic changes.

ATC Code

D - Dermatologicals
D02 - Emollients and protectives
D02B - Protectives against uv-radiation
D02BA - Protectives against uv-radiation for topical use
D02BA01 - Aminobenzoic acid

Mechanism of Action

Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm.
The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

0.000278 [mmHg]
4.5X10-6 mm Hg at 25 °C /Extrapolated from measurements at higher temperatures/

Pictograms

Irritant

Irritant

Other CAS

150-13-0

Absorption Distribution and Excretion

The toxicokinetics of PABA is characterized by fast oral absorption, biotransformation by the major routes acetylation and glycine conjugation, the minor route by glucuronidation in the liver and kidney, and a fast and almost complete elimination via the urine within 24 hrs. PABA is extensively acetylated during percutaneous absorption in humans. Studies have shown that PABA can cross the placenta rapidly. Furthermore, the results of one study indicate that the human placenta has a significant capacity for acetylation of PABA.
Of an oral dose of 1 g para-aminobenzoic acid, 82% was excreted in the urine of 3 male volunteers within 4 hr; para-aminohippuric acid and acetyl-para- aminohippuric acid were the principal metabolites. Concurrent administration of sodium benzoate totally abolished the excretion of these glycine conjugates.
The percutaneous absorption and metabolism of three structurally related compounds, benzoic acid, p-aminobenzoic acid (PABA), and ethyl aminobenzoate (benzocaine), were determined in vitro through hairless guinea pig skin. Benzocaine was also studied in human skin. Absorption of benzocaine was rapid and similar through both viable and nonviable skin. The absorption of the two acidic compounds, benzoic acid and PABA, was greater through nonviable skin. A small portion (6.9%) of absorbed benzoic acid was conjugated with glycine to form hippuric acid. Although N-acetyl-benzocaine had not been observed as a metabolite of benzocaine when studied by other routes of administration, both PABA and benzocaine were extensively N-acetylated during percutaneous absorption. Thus, the metabolism of these compounds should be considered in an accurate assessment of absorption after topical application.
Skin absorption of PABA corresponding to 1.6 to 9.6% of the applied amount of PABA was measured in the urine of six male volunteers after application of PABA in three different preparations. No significant difference where observed between the three preparations.
For more Absorption, Distribution and Excretion (Complete) data for 4-AMINOBENZOIC ACID (10 total), please visit the HSDB record page.

Metabolism Metabolites

The two major metabolic pathways in a variety of species (guinea-pigs, rabbits and rats, but not dogs) are acetylation of the amino group and conjugation of the carboxy group, either with glycine or with glucuronic acid. Acetylation occurs in liver, heart, lung, blood and kidneys of rats and in the mucous membranes of the gastrointestinal tract of cattle. N-Acetyl-transferase activity in the presence of para-aminobenzoic acid is similar in liver and lung tissue of rabbits. Acetylation not only of para-aminobenzoic acid (30-40%) but also of para-aminohippuric acid (70%) takes place in the kidney of rabbits; acetylation of para-aminohippurate also occurs in the kidney of guinea-pigs.
Acetylation is dose-dependent. In rats given up to 5 mg/kg bw, 75% of the metabolites were acetylated; with higher doses, the extent of acetylation decreased down to 40%. An inverse relationship exists between acetylation and glycine conjugation: when acetylation decreases, glycine conjugation increases; such a decrease is seen in pantothenic acid-deficient rats. . Male rats excreted a larger amount of acetylated conjugates in the urine than females.
Following ingestion /in man/ of 1.0 g, ...main metabolites were p-aminohippuric acid and acetyl-p-aminohippuric acid.
... PABA is predominantly metabolized by acetylation and glycine conjugation to form p-acetamidobenzoic acid (PAABA), p-aminohippuric acid (PAHA), and p-acetamidohippuric acid (PAAHA). ... The half-lives of PABA were 7.01 +/- 0.32 min in rapid acetylation rabbits and 7.08 +/- 0.78 min in slow acetylation rabbits. Significant differences were obtained in formation of PAABA and PAHA formed from PABA in both acetylation phenotype rabbits.
For more Metabolism/Metabolites (Complete) data for 4-AMINOBENZOIC ACID (9 total), please visit the HSDB record page.

Wikipedia

4-aminobenzoic acid

Drug Warnings

PABA has been shown in vitro to displace methotrexate from plasma protein binding, thus increasing the free methotrexate concentrations.
PABA derivatives reportedly have weak sensitization potential, but the incidence of allergic and photoallergic contact dermatitis associated with their use is increasing. Contamination of PABA derivatives with benzocaine which may cause allergic reactions has been reported. In patients allergic to compounds that are structurally similar to PABA (e.g., ester-type anesthetics, aniline dyes, thiazides, sulfonylurea and paraphenylenediamine drugs), cross-sensitivity to PABA derivatives has been reported occasionally; therefore, sunscreens containing PABA derivatives may be contraindicated in patients with a history of hypersensitivity to these chemicals.
The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
For more Drug Warnings (Complete) data for 4-AMINOBENZOIC ACID (13 total), please visit the HSDB record page.

Biological Half Life

... The half-lives of PABA were 7.01 +/- 0.32 min in rapid acetylation rabbits and 7.08+/-0.78 min in slow acetylation rabbits.

Use Classification

Cosmetics -> Uv filter; Uv absorber

Methods of Manufacturing

p-Nitrotoluene is oxidized with permanganate to p-nitrobenzoic acid, and the nitro group then is reduced to an amino group with iron and hydrochloric acid.
It is manufactured commercially by the catalytic hydrogenation of 4-nitrobenzoic acid using a platinum or palladium catalyst or by reduction with tin or iron and hydrochloric acid.
The Hofmann degradation reaction of terephthalic acid is ... /a/ source of 4-aminobenzoic acid. Dimethyl terephthalate reacts with one equivalent of potassium hydroxide in methanol. The resultant salt is then amidated with liquid ammonia indimethylformamide at 130 - 140 °C to give potassium terephthalamate. This then reacts with sodium hypochlorite solution at 50 - 92 °C. The overall yield is approximately 70%. A two-stage Hofmann reaction has been developed. The yield is 93%.

General Manufacturing Information

Benzoic acid, 4-amino-: ACTIVE
Commercially available as the calcium, potassium, and sodium salts.
p-Aminobenzoic acid is also known as anti-gray hair factor (in rats only).
Absorbs UV light of wavelengths in the region of 260 to 313 nm; its molar absorptivity at 288.5 nm is 18,300. However, it does not absorb throughout the near UV range ... Nevertheless, in the 260 to 313 nm range, it has the highest protection index of current sunscreen agents.
The drug occurs as white or slightly yellow, odorless crystals or crystalline powder. The drug is slightly soluble in water and freely soluble in alcohol. PABA is incompatible with ferric salts and oxidizing agents and darkens on exposure to air or light; preparations of the drug should be stored in light-resistant containers.

Analytic Laboratory Methods

Method: AOAC 964.28, p-Aminobenzoic acid in feeds using spectrophotometric method; Analyte: 4-aminobenzoic acid; Matrix: animal feeds; Detection Level: not provided.
... Aromatic amines, including p-aminobenzoic acid have been detected in solution or on TLC plates by determining the fluorescence spectra of their fluorescamine derivatives. Method has a detection limit of 3 ug/L when in solution and 0.2 ug on chromatographic plates.
HPLC has been used for determining p-aminobenzoic acid and its metabolites in urine and serum, with a limit of detection of 5 ng. ... p-Aminobenzoic acid may be determined colorimetrically.

Clinical Laboratory Methods

Aniline derivetives, including p-aminobenzoic acid, have been determined in blood and urine by titration with N-bromosuccinimide. The relative error was less than 2% for 0.1-10 mg samples.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Air and light sensitive.

Interactions

Sulfonamides act by competitive inhibition of PABA in the microorganism. PABA administration in sufficient doses thus antagonized the antibacterial effect of the sulfonamides.
PABA appears to block the formatin of salicyluric acid from salicylic acid, resulting in increased salicylate blood levels.
Aminosalicylic acid appears to act on tubercle bacilli in a manner similar to that of sulfonamides on other organisms (by competing with PABA). Thus the administration of PABA may be expected to inhibit the antimicrobial activity of aminosalicylic acid.
Interferon titers induced by 0.007% PABA and poludan were compatible after both injections in the conjunctiva but not in the anterior chamber humor.
For more Interactions (Complete) data for 4-AMINOBENZOIC ACID (14 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.
Conditions to avoid: Exposure to light. May discolor on exposure to air and light.

Dates

Last modified: 08-15-2023
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10: Patrick AL, Cismesia AP, Tesler LF, Polfer NC. Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. Int J Mass Spectrom. 2017 Jul;418:148-155. doi: 10.1016/j.ijms.2016.09.022. Epub 2016 Oct 7. PubMed PMID: 28781574; PubMed Central PMCID: PMC5542407.
11: Qiu L, Tian K, Pan J, Jiang L, Yang H, Zhu X, Shen B, Duan Y, Huang Y. A Facile Semi-Synthetic Approach towards Halogen-Substituted Aminobenzoic Acid Analogues of Platensimycin. Tetrahedron. 2017 Feb 9;73(6):771-775. doi: 10.1016/j.tet.2016.12.059. Epub 2016 Dec 28. PubMed PMID: 28626267; PubMed Central PMCID: PMC5471356.
12: Imai T, Tanaka K, Yonemitsu T, Yakushiji Y, Ohura K. Elucidation of the Intestinal Absorption of para-Aminobenzoic Acid, a Marker for Dietary Intake. J Pharm Sci. 2017 Sep;106(9):2881-2888. doi: 10.1016/j.xphs.2017.04.070. Epub 2017 May 24. PubMed PMID: 28549908.
13: Cismesia AP, Nicholls GR, Polfer NC. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. J Mol Spectrosc. 2017 Feb;332:79-85. doi: 10.1016/j.jms.2016.10.020. Epub 2016 Nov 1. PubMed PMID: 28439142; PubMed Central PMCID: PMC5400370.
14: Giraldo A, Montes R, Rodil R, Quintana JB, Vidal-Liñán L, Beiras R. Ecotoxicological Evaluation of the UV Filters Ethylhexyl Dimethyl p-Aminobenzoic Acid and Octocrylene Using Marine Organisms Isochrysis galbana, Mytilus galloprovincialis and Paracentrotus lividus. Arch Environ Contam Toxicol. 2017 May;72(4):606-611. doi: 10.1007/s00244-017-0399-4. Epub 2017 Apr 8. PubMed PMID: 28391487.
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18: Zhai P, Chen X, Dong W, Li H, Chovelon JM. Degradation of triclosan in the presence of p-aminobenzoic acid under simulated sunlight irradiation. Environ Sci Pollut Res Int. 2017 Jan;24(1):558-567. doi: 10.1007/s11356-016-7778-7. Epub 2016 Oct 13. PubMed PMID: 27734316.
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